N-Cyano-N-methylbenzamide
Description
BenchChem offers high-quality N-Cyano-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyano-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13829-13-5 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-cyano-N-methylbenzamide |
InChI |
InChI=1S/C9H8N2O/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
OKBXASTWVGECGC-UHFFFAOYSA-N |
SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CN(C#N)C(=O)C1=CC=CC=C1 |
Synonyms |
Benzamide, N-cyano-N-methyl- (8CI,9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular properties of N-Cyano-N-methylbenzamide
Technical Guide: -Cyano- -methylbenzamide
A Versatile Electrophile for Guanylation and Heterocycle Synthesis
Part 1: Chemical Identity & Structural Distinction
Critical Distinction: Researchers must distinguish between the target compound (
-
Target Compound:
-Cyano- -methylbenzamide (Acyl cyanamide moiety). The cyano group is attached to the nitrogen atom. -
Common Isomer: 4-Cyano-
-methylbenzamide .[1] The cyano group is attached to the para-position of the phenyl ring.
This guide focuses exclusively on the
Molecular Properties Table[1][2]
| Property | Data | Notes |
| IUPAC Name | ||
| CAS Number | 13829-13-5 | Distinct from 36268-62-9 (4-cyano isomer) |
| Formula | ||
| Molecular Weight | 160.17 g/mol | |
| Structure | Acyl cyanamide functional group | |
| Physical State | Low-melting solid or oil | Depends on purity; often waxy |
| Solubility | Hydrolytically unstable in acidic water |
Part 2: Synthesis Protocol
Methodology: Electrophilic
The most robust synthesis involves the reaction of
Reagents
-
Substrate:
-Methylbenzamide (1.0 equiv) -
Reagent: Cyanogen Bromide (BrCN) (1.2 equiv) [DANGER: Highly Toxic]
-
Base: Sodium Hydride (NaH) (1.5 equiv) or Sodium Acetate (NaOAc) for milder conditions.
-
Solvent: Anhydrous THF or MeOH (depending on base choice).
Step-by-Step Protocol
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (
), dissolve -methylbenzamide in anhydrous THF. -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until
evolution ceases. The solution will contain the sodium amidate species. -
Cyanation: Prepare a solution of BrCN in THF (handle in fume hood). Add dropwise to the amidate solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (the product is less polar than the starting amide).
-
Workup: Quench with saturated
. Extract with EtOAc ( ). Wash combined organics with brine.[3] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety Note: BrCN releases HCN upon contact with acid or moisture. All glassware must be quenched with bleach (sodium hypochlorite) before removal from the hood.
Part 3: Reaction Mechanism & Reactivity
Mechanism Diagram: Synthesis and Guanylation
The following diagram illustrates the synthesis via BrCN and the subsequent activation with TMSCl to form the reactive
Figure 1: Synthetic pathway from amide precursor to guanidine derivatives via the acyl cyanamide intermediate.
Key Applications
1. Guanylation (The Looper Protocol)
The primary utility of
-
Mechanism: The nitrile nitrogen is not sufficiently electrophilic on its own. Addition of Chlorotrimethylsilane (TMSCl) promotes a rearrangement to a transient
-silylcarbodiimide . -
Nucleophilic Attack: An external amine attacks the central carbon of the carbodiimide, yielding the guanidine.
-
Reference: Looper, R. E., et al. J. Org. Chem. 2011, 76, 6967.
2. Heterocycle Synthesis
The
-
Quinazolinones: Reaction with anthranilic acid derivatives allows for cyclization to form quinazolinone cores, a scaffold common in bioactive alkaloids.
-
Von Braun Degradation: While typically a degradation product, the stable
-cyanoamide can be used to reverse-engineer specific amine fragments or transfer the cyano group in complex synthesis.
Part 4: Characterization & Spectroscopy
To validate the synthesis of
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2220–2250 cm⁻¹ | C≡N Stretch. Distinctly stronger and sharper than typical alkyl nitriles due to conjugation with the amide N. |
| FT-IR | ~1680–1700 cm⁻¹ | C=O Stretch. Amide carbonyl. Shifted slightly higher than |
| ¹H NMR | δ ~3.3–3.5 ppm (s, 3H) | N-Methyl. Significant downfield shift compared to |
| ¹³C NMR | ~110–115 ppm | C≡N Carbon. Characteristic nitrile carbon signal. |
Part 5: Safety & Handling
-
Cyanogen Bromide (BrCN): Used in synthesis.[4] It is a solid with high vapor pressure. It is neurotoxic and releases HCN on hydrolysis. Always use a bleach trap for waste.
-
Sensitization:
-cyanoamides are potent skin sensitizers (Skin Sens. 1). Wear double nitrile gloves and work in a fume hood. -
Stability: Store at 2–8°C under inert gas. Moisture can hydrolyze the N-CN bond, reverting it to the amide or forming urea derivatives.
References
-
Looper, R. E., Haussener, T. J., & Mack, J. B. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. The Journal of Organic Chemistry, 76(16), 6967–6971.
-
Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017).[5] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.[5] Synlett, 28(20), 2675–2679.[5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide.
-
Organic Syntheses. (1941). Cyanogen Bromide and N-Methyl-1-naphthylcyanamide (General Procedure).[4] Organic Syntheses, Coll. Vol. 1, p.107.[6]
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- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- 6. Methylcyanamide | C2H4N2 | CID 119415 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Cyano-N-methylbenzamide: Synthesis, Identification, and Applications
This technical guide provides a comprehensive overview of N-Cyano-N-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, modern synthetic approaches, and potential applications.
Core Chemical Identification
Precise identification is the cornerstone of any chemical study. N-Cyano-N-methylbenzamide is a distinct molecule that should not be confused with its isomer, 4-Cyano-N-methylbenzamide, which bears the cyano group on the benzene ring. The core identifiers for N-Cyano-N-methylbenzamide are summarized below.
| Identifier | Value | Source |
| CAS Number | 13829-13-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| IUPAC Name | N-cyano-N-methylbenzamide | [1] |
| Canonical SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | [1] |
| InChI Key | OKBXASTWVGECGC-UHFFFAOYSA-N | [1] |
Synthesis of N-Cyano-N-methylbenzamide: A Modern Approach
The synthesis of N-cyano amides has been advanced by the development of novel methodologies that offer high efficiency and broad substrate scope.[2][3] A recently reported "umpolung" cyanation strategy provides a state-of-the-art method for the preparation of N-cyano amides, including N-Cyano-N-methylbenzamide.[2][3] This approach utilizes a reversal of polarity at the amide nitrogen, enabling a direct nucleophilic cyanation.
Synthetic Workflow Overview
The synthesis involves a two-step process starting from N-methylbenzamide. The first step is the conversion of the amide to an O-tosyl hydroxamate, which then serves as an electrophilic nitrogen source for the subsequent cyanation.
Caption: Synthetic workflow for N-Cyano-N-methylbenzamide.
Detailed Experimental Protocol
This protocol is adapted from the general method described by Dai, et al. (2025).[2][3]
Step 1: Synthesis of O-Tosyl-N-methylbenzohydroxamate
-
To a solution of N-methylbenzamide (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM), add a non-nucleophilic base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-Tosyl-N-methylbenzohydroxamate.
Step 2: Synthesis of N-Cyano-N-methylbenzamide
-
To a solution of O-Tosyl-N-methylbenzohydroxamate (1.0 equiv.) in anhydrous acetonitrile (MeCN, 0.05 M), add cesium fluoride (CsF, 2.0 equiv.).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 equiv.) dropwise.
-
Stir the reaction at 0 °C for 8-20 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Cyano-N-methylbenzamide.
Physicochemical and Spectroscopic Characterization
While specific experimental data for N-Cyano-N-methylbenzamide is not extensively published, its structural features allow for the prediction of its key analytical characteristics.
| Property | Predicted Value/Characteristic |
| Physical State | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in polar organic solvents. |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~3.0-3.5 ppm) and aromatic protons of the benzoyl group (multiplet, ~7.4-7.8 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, the amide carbonyl carbon, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (~2200-2260 cm⁻¹) and the C=O stretch of the amide (~1650-1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (160.17 g/mol ). |
Applications in Research and Development
The N-cyano amide moiety is a significant pharmacophore and a versatile synthetic intermediate.[2][3] While specific applications of N-Cyano-N-methylbenzamide are not widely documented, its chemical nature suggests several potential areas of use.
Role in Medicinal Chemistry
The cyanamide functional group is present in a number of biologically active compounds, including agrochemicals and pharmaceuticals.[4] The introduction of a cyano group can modulate the electronic properties and binding interactions of a molecule with biological targets. N-cyano amides can act as bioisosteres for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Synthetic Intermediate
N-cyano amides are valuable precursors for the synthesis of more complex nitrogen-containing heterocycles.[2][3] The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a handle for further molecular elaboration.
Sources
The Thermodynamic Stability of N-Acyl Cyanamide Derivatives: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Foreword: Understanding the Duality of N-Acyl Cyanamides
N-Acyl cyanamides are a fascinating class of organic compounds characterized by an sp²-hybridized nitrogen atom bonded to both a carbonyl and a nitrile group.[1] This unique structural arrangement imparts a dual reactivity: the molecule possesses an acidic proton on the nitrogen (with pKa values typically in the range of 2-4), making it susceptible to salt formation, yet it can also be coaxed into acting as an electrophilic agent for constructing more complex nitrogen-containing scaffolds like guanidines and heterocycles.[2] However, this same electronic framework that makes them versatile synthetic intermediates also predisposes them to various pathways of thermodynamic instability.
This guide provides an in-depth exploration of the factors governing the stability of N-acyl cyanamide derivatives. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of their primary decomposition and isomerization pathways. For researchers in synthetic chemistry and professionals in drug development, a thorough understanding of these stability issues is not merely academic; it is critical for designing robust synthetic routes, ensuring the long-term integrity of active pharmaceutical ingredients (APIs), and developing reliable analytical methods.
The Core of Instability: Electronic Structure and Isomerization
The thermodynamic stability of an N-acyl cyanamide is intrinsically linked to its electronic structure. The presence of two powerful electron-withdrawing groups (acyl and cyano) on the same nitrogen atom significantly influences bond strengths and electron distribution, creating a molecule primed for rearrangement.
The most significant and prevalent pathway of instability for N-acyl cyanamides is their isomerization to highly reactive N-acyl carbodiimides . This transformation is a critical consideration in their synthesis, purification, and storage.
Caption: Primary isomerization pathway of N-acyl cyanamides.
This rearrangement can be initiated thermally or catalyzed by bases. While the parent cyanamide can isomerize to carbodiimide through photochemical or thermal processes on surfaces like water ice, the N-acyl derivatives often exhibit this behavior under much milder conditions.[3] In many synthetic applications, this isomerization is intentionally triggered. For example, activation with chlorotrimethylsilane (TMSCl) is proposed to generate a reactive N-silyl-N'-acylcarbodiimide intermediate, which readily reacts with amines to form N-acylguanidines.[2][4] This process effectively circumvents the issue of salt formation that occurs when reacting the acidic N-acyl cyanamide directly with basic amines.[2]
Pathways of Degradation and Transformation
Beyond simple isomerization, N-acyl cyanamides are susceptible to several other degradation pathways, particularly under forcing conditions or in the presence of specific reagents.
Decomposition and Radical-Mediated Reactions
While N-acyl cyanamides are valuable synthetic precursors, their stability can be compromised under certain reactive conditions. Some highly reactive cyanating agents used in their synthesis are known to exhibit strong exothermic decomposition upon heating, a property that underscores the energetic nature of these types of molecules.[5][6]
A significant transformation pathway involves their reaction under radical conditions. Pioneering work has shown that N-acyl cyanamides can undergo radical cascade reactions to generate complex tricyclic guanidine derivatives, which are found in natural products.[5][7] This reactivity highlights a specific mode of instability where the cyano group participates in intramolecular radical additions.
Caption: Radical cascade transformation of N-acyl cyanamides.
Rearrangements Involving Nucleophilic Addition
The cyanamide moiety can be activated by nucleophilic attack. For instance, a one-pot radical approach for synthesizing N-acylguanidines involves the initial hydrothiolation of the N-acyl cyanamide. This is followed by a spontaneous 1,3-migration of the acyl group from the cyanamide nitrogen to the newly formed isothiourea nitrogen.[8] This rearrangement demonstrates the lability of the N-acyl bond under conditions where the electronic nature of the cyanamide group is modulated by a nucleophilic addition.
Factors Influencing Thermodynamic Stability
The stability of a given N-acyl cyanamide derivative is not absolute but is influenced by a combination of electronic, steric, and environmental factors.
| Factor Category | Specific Factor | Impact on Stability | Mechanistic Rationale |
| Electronic | Electron-withdrawing groups on the acyl moiety | Generally Decreases Stability | Increases the acidity of the N-H proton, potentially facilitating base-catalyzed isomerization. Stabilizes the transition state for nucleophilic attack or rearrangement. |
| Electron-donating groups on the acyl moiety | Generally Increases Stability | Reduces the acidity of the N-H proton. May destabilize anionic intermediates required for rearrangement. | |
| Steric | Bulky substituents near the N-acyl cyanamide core | Can Increase Stability | Steric hindrance can kinetically block pathways for nucleophilic attack or intermolecular decomposition. This principle is used to create stable N-acylimidazoles.[9] |
| Environmental | Presence of Base | Significantly Decreases Stability | Deprotonation of the acidic N-H facilitates the isomerization to the more reactive acyl carbodiimide.[10] |
| Elevated Temperature | Significantly Decreases Stability | Provides the activation energy for thermal decomposition and isomerization pathways, such as the Curtius-like rearrangements or fragmentation.[11][12] | |
| Protic Solvents (e.g., water, alcohols) | Can Decrease Stability | Can act as nucleophiles, leading to hydrolysis or addition products, although this is often slow without a catalyst. |
Methodologies for Stability Assessment
Evaluating the stability of N-acyl cyanamide derivatives requires robust analytical protocols. A multi-faceted approach combining chromatographic monitoring, thermal analysis, and computational modeling provides the most comprehensive understanding.
Experimental Protocols for Stability Profiling
Protocol 1: Isothermal Stability Study using HPLC-UV
This protocol is a self-validating system for determining the kinetic stability of a compound under defined conditions.
-
Objective: To quantify the rate of degradation or isomerization of an N-acyl cyanamide derivative at a specific temperature and in a chosen solvent system.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the N-acyl cyanamide derivative of known concentration in a suitable solvent (e.g., acetonitrile). Also, prepare a stock solution of a stable, internal standard that does not co-elute with the analyte or its expected degradants.
-
Reaction Setup: In a thermostatically controlled vial (e.g., at 40°C), prepare the test solution by adding a known volume of the stock solution and the internal standard to the test solvent (e.g., a buffered aqueous solution or organic solvent).
-
Time-Point Sampling (t=0): Immediately after preparation, withdraw an aliquot, quench any reaction if necessary (e.g., by dilution in cold mobile phase), and inject it into a calibrated HPLC-UV system.
-
Kinetic Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling and injection process.
-
Data Analysis: For each time point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot the natural logarithm of this ratio against time. The slope of this line corresponds to the negative of the first-order rate constant (-k) for the degradation. The half-life (t₁/₂) can be calculated as 0.693/k.
-
-
Causality and Self-Validation: The use of an internal standard corrects for any variations in injection volume or detector response, ensuring the integrity of the kinetic data. The appearance of new peaks corresponding to degradants (e.g., the isomerized carbodiimide) should be monitored to validate the degradation pathway.
Protocol 2: Screening for Thermal Events using Differential Scanning Calorimetry (DSC)
-
Objective: To rapidly screen for thermal instability, such as sharp exothermic decomposition events.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid N-acyl cyanamide derivative into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C) under an inert nitrogen atmosphere.
-
Data Analysis: Monitor the heat flow to the sample relative to the reference. A sharp, positive peak (exotherm) indicates a decomposition event, releasing energy. The onset temperature of this exotherm is a critical indicator of the thermal stability limit.
-
-
Causality and Self-Validation: This method directly measures the heat released during decomposition. Correlating the DSC data with thermogravimetric analysis (TGA), which measures mass loss, can distinguish between decomposition with volatile products and simple phase transitions.[12]
Caption: Workflow for an HPLC-based kinetic stability study.
Computational Chemistry Approaches
In the absence of direct calorimetric data, computational methods like Density Functional Theory (DFT) are invaluable.[13] They can be used to:
-
Calculate Reaction Energetics: Determine the relative energies of the N-acyl cyanamide and its corresponding N-acyl carbodiimide isomer to predict the thermodynamic favorability of the rearrangement.
-
Model Transition States: Locate the transition state for isomerization or decomposition and calculate the activation energy barrier, providing insight into the kinetic stability.
-
Rationalize Substituent Effects: Systematically modify the structure in silico to predict how different R-groups will impact stability, guiding the design of more robust molecules.
Strategies for Enhancing Stability
For practical applications, particularly in agrochemicals and pharmaceuticals, enhancing the stability of the N-acyl cyanamide core is often necessary.[10][14]
-
Salt Formation: The most straightforward method for handling these acidic compounds is to convert them into their corresponding alkali metal salts (e.g., potassium salts).[2] These salts are often more crystalline, less reactive, and shelf-stable. They can be conveniently weighed and dissolved for subsequent reactions, where the active N-acyl cyanamide can be regenerated in situ or, as is often the case, the salt is used directly.[4]
-
Structural Modification: As suggested by the principles in Section 3, stability can be engineered into the molecule. Introducing bulky flanking groups can sterically shield the reactive core. Tuning the electronic properties of the acyl group by avoiding strongly electron-withdrawing substituents can also mitigate instability.
Conclusion
N-acyl cyanamide derivatives are potent synthetic building blocks, but their utility is tempered by inherent thermodynamic instability. The primary liability is their propensity to isomerize to reactive N-acyl carbodiimides, a process influenced by heat, base, and the electronic nature of the molecule. Additionally, they are susceptible to radical-initiated cyclizations and other rearrangements. A comprehensive assessment of stability, employing kinetic studies by HPLC, thermal analysis by DSC, and predictive computational modeling, is essential for any research or development program involving these compounds. By understanding these degradation pathways and implementing stabilization strategies such as salt formation, researchers can confidently and safely harness the synthetic potential of N-acyl cyanamides.
References
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Galy, A., et al. (2012). The Cyanamide Moiety, Synthesis and Reactivity. Synlett, 23(15), 2259-2262. Available at: [Link]
-
Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 615. Available at: [Link]
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Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. Available at: [Link]
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Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(17), 5432-5436. Available at: [Link]
-
Looper, R. E., et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. The Journal of Organic Chemistry, 76(17), 6967-6971. Available at: [Link]
-
Maestri, G., et al. (2012). Rearrangements of N-acyl isothioureas. Alternate access to acylguanidines from cyanamides. Organic Letters, 14(21), 5538-5541. Available at: [Link]
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Looper, R. E., et al. (2011). Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. Organic Chemistry Portal. Available at: [Link]
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Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. ResearchGate. Available at: [Link]
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Duvernay, F., et al. (2005). Carbodiimide production from cyanamide by UV irradiation and thermal reaction on amorphous water ice. The Journal of Physical Chemistry A, 109(4), 603-608. Available at: [Link]
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Wikipedia. Curtius rearrangement. Available at: [Link]
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Katritzky, A. R., et al. (2002). Stability Studies of N-Acylimidazoles. Helvetica Chimica Acta, 85(10), 3535-3543. Available at: [Link]
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Malamas, M. S., et al. (2020). Design and synthesis of cyanamides as potent and selective N-acylethanolamine acid amidase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115195. Available at: [Link]
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Prabhath, M. R. R., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. ResearchGate. Available at: [Link]
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Jové, A., et al. (2026). Combined mass spectrometry and computational analysis of cyanine dyes and their structural analogues. RSC Advances, 16(8), 6432-6442. Available at: [Link]
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Lyon, R. E. (2000). Thermal Decomposition of Cyanate Ester Resins. Federal Aviation Administration. Available at: [Link]
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Technical Guide: Mechanism of Action of N-Cyano-N-methylbenzamide in Electrophilic Cyanation
The following technical guide details the mechanism, utility, and experimental application of N-Cyano-N-methylbenzamide as an electrophilic cyanating agent.
Executive Summary
N-Cyano-N-methylbenzamide (CAS: 13829-13-5) represents a specialized class of electrophilic cyanating reagents known as N-acyl cyanamides . While less ubiquitous than its sulfonyl analogue (N-cyano-N-phenyl-p-toluenesulfonamide, NCTS), this reagent offers a distinct reactivity profile due to the modulation of the leaving group ability.
This guide delineates the molecular mechanism of cyano-group transfer, focusing on the cleavage of the N–CN bond activated by the benzamide moiety. It is primarily utilized in transition-metal-catalyzed C–H activation protocols (e.g., Rh(III), Co(III)) to install nitrile groups on arenes and heterocycles, a critical transformation in medicinal chemistry for bioisostere development.
Chemical Profile & Reagent Design
The efficacy of N-Cyano-N-methylbenzamide relies on the "activation" of the nitrile group via the electron-withdrawing N-acyl substituent.
| Property | Specification |
| Chemical Structure | Ph-CO-N(Me)-CN |
| Molecular Weight | 160.17 g/mol |
| Role | Electrophilic Cyanating Agent (CN source) |
| Leaving Group | N-methylbenzamide anion ([PhCONMe]⁻) |
| Reactivity Class | N-Acyl Cyanamide (Milder than N-Sulfonyl Cyanamides) |
| Key Advantage | Tunable reactivity; avoids sulfonamide byproducts; atom-economical relative to hypervalent iodine reagents. |
The "Leaving Group" Logic
The core mechanistic principle is the nucleofugality of the amide anion.
-
NCTS (Sulfonamide): Leaving group pKa ~10. Highly reactive, sometimes unstable.
-
N-Cyano-N-methylbenzamide: Leaving group pKa ~15. More stable, requiring specific activation (Lewis Acid or Transition Metal) to trigger N–CN bond fission. This allows for higher selectivity in complex molecule late-stage functionalization.[1]
Mechanism of Action
The mechanism typically proceeds via a Transition-Metal-Catalyzed C–H Activation pathway. The reagent does not act via simple SN2 attack in these systems but rather intercepts a metallacycle intermediate.
The Catalytic Cycle (Rh(III) Example)
-
C–H Activation: The active catalyst (e.g., Cp*Rh(III)) coordinates to a directing group (DG) on the substrate (arene). A concerted metalation-deprotonation (CMD) event forms a five-membered Rhodacycle .
-
Coordination: N-Cyano-N-methylbenzamide coordinates to the metal center, likely via the nitrile nitrogen or the amide carbonyl, increasing the electrophilicity of the cyano carbon.
-
Migratory Insertion / Ligand Exchange: The aryl group on the metal attacks the electrophilic cyano group. This is the critical N–CN cleavage step.
-
Contrast: Unlike N-halosuccinimides (oxidative addition), N-cyano amides typically undergo an insertion-elimination sequence.
-
-
Elimination: The nitrile product is released, and the N-methylbenzamide anion remains bound to the metal.
-
Protonolysis: The catalytic cycle closes by protonation of the amide anion (by the acid generated in step 1), regenerating the active catalyst and releasing free N-methylbenzamide.
Visualization: Catalytic Cycle
The following diagram illustrates the Rh(III)-catalyzed pathway, highlighting the specific role of the N-Cyano-N-methylbenzamide reagent.
Caption: Figure 1. Mechanism of Rh(III)-catalyzed C-H cyanation using N-Cyano-N-methylbenzamide. The reagent acts as an electrophilic "CN+" equivalent via N-CN bond insertion.
Experimental Protocol: C–H Cyanation of Indoles
This protocol is synthesized from standard methodologies for N-acyl cyanamide reagents (e.g., J. Am. Chem. Soc. 2010, 132, 4381), adapted for the specific reactivity of the N-methylbenzamide variant.
Reagents & Setup[2][3][4][5][6][7][8][9][10]
-
Substrate: 1-Pyrimidine-indole (0.2 mmol) [Directing group required for Rh catalysis]
-
Reagent: N-Cyano-N-methylbenzamide (0.24 mmol, 1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol %)
-
Additive: AgSbF₆ (10 mol %) [Activates the catalyst by removing Cl ligands]
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Temperature: 100 °C
Step-by-Step Workflow
-
Catalyst Activation: In a glovebox or under N₂, charge a screw-cap reaction vial with [Cp*RhCl₂]₂ (3.1 mg) and AgSbF₆ (6.9 mg). Add 1.0 mL of dry DCE and stir for 5 minutes to generate the cationic species.
-
Substrate Addition: Add the indole substrate (0.2 mmol) and N-Cyano-N-methylbenzamide (38.4 mg, 0.24 mmol).
-
Reaction: Seal the vial and heat to 100 °C in an oil bath for 12–16 hours.
-
Note: The mixture may turn dark red/brown, indicating active catalysis.
-
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of celite to remove metal residues.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The byproduct, N-methylbenzamide, is polar and will elute significantly later than the cyanated product.
Experimental Logic Flow
Caption: Figure 2. Operational workflow for electrophilic cyanation using N-Cyano-N-methylbenzamide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Reagent stability / Low electrophilicity | Switch to a more polar solvent (HFIP or DCE/TFE mix) to stabilize the transition state. |
| No Reaction | Catalyst poisoning | Ensure N-Cyano-N-methylbenzamide is pure; trace free cyanide (from decomposition) can poison Rh/Co catalysts. |
| Byproduct Co-elution | N-methylbenzamide polarity | Use a basic wash (aq. NaHCO₃) during workup; N-methylbenzamide is water-soluble enough to be partially removed. |
References
-
N-Acyl Cyanamides as Cyanating Agents
-
Nakao, Y. et al. "N-Acyl Cyanamides". J. Am. Chem. Soc.[2]2010 , 132, 4381.
-
-
General Electrophilic Cyanation Reviews
-
"The state of the art of electrophilic N-cyanation of amines." ResearchGate.[3]
-
-
Comparative Reagent (NCTS)
- "Transition-Metal-Catalyzed Cyanation by Using N-Cyano-N-phenyl-p-toluenesulfonamide." Chem. Asian J.2018, 13, 482.
-
Reagent Data
- PubChem: N-Cyano-N-methylbenzamide (CID 20261950).
Sources
Safety data sheet (SDS) and toxicity profile of N-Cyano-N-methylbenzamide
An In-depth Technical Guide to the Safety and Toxicity Profile of N-Cyano-N-methylbenzamide
Introduction: Navigating the Unknowns of a Niche Synthetic Intermediate
N-Cyano-N-methylbenzamide (CAS No: 13829-13-5) is a member of the benzamide class of organic compounds, characterized by a benzoyl group linked to a nitrogen atom which is further substituted with both a methyl and a cyano group.[1] While its direct applications are not widely documented in mainstream literature, its structure suggests utility as a versatile intermediate in organic synthesis, potentially in the development of pharmaceuticals or agrochemicals where the benzamide scaffold is a common motif. For researchers and drug development professionals, understanding the safety and toxicological profile of such a compound is not merely a regulatory formality but a cornerstone of responsible innovation and laboratory safety.
This guide is structured to provide a comprehensive overview of N-Cyano-N-methylbenzamide, addressing its known properties, inferring its likely safety profile based on analogous compounds, and proposing robust experimental protocols to formally characterize its toxicity. Due to the limited publicly available data specific to this molecule, this document adopts a predictive and precautionary approach, synthesizing information from structurally related compounds to build a scientifically grounded safety assessment. This approach empowers researchers to handle the compound with appropriate caution and provides a clear roadmap for generating the empirical data required for full toxicological characterization.
Section 1: Physicochemical Identity
A foundational understanding of a compound's physical and chemical properties is essential for safe handling, storage, and the design of relevant toxicological studies. The key identifiers and computed properties for N-Cyano-N-methylbenzamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-cyano-N-methylbenzamide | PubChem[1] |
| CAS Number | 13829-13-5 | PubChem[1] |
| Molecular Formula | C₉H₈N₂O | PubChem[1] |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Canonical SMILES | CN(C#N)C(=O)C1=CC=CC=C1 | PubChem[1] |
| Physical State | Solid (Predicted) | TCI[2] |
| Melting Point | 79°C | TCI[2] |
| Color | White to Pale Yellow (Predicted) | TCI[2] |
Section 2: Safety Data Sheet (SDS) Profile: A Precautionary Synthesis
In the absence of a dedicated SDS, this section constructs a provisional safety profile based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of structurally similar compounds, such as N-cyanobenzamide and 4-Cyano-N-methylbenzamide.[3]
Hazard Identification
The primary acute hazard anticipated for N-Cyano-N-methylbenzamide is oral toxicity, a common feature among related benzamides.
GHS Summary:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin Sensitization | Category 1 (Possible) | H317: May cause an allergic skin reaction | Warning | GHS07 (Exclamation Mark) |
-
Justification: The "Harmful if swallowed" (H302) classification is inferred from the parent compound N-cyanobenzamide and the isomer 4-Cyano-N-methylbenzamide.[3] The potential for skin sensitization (H317) is noted for the 4-cyano isomer, suggesting that this risk should be considered for N-Cyano-N-methylbenzamide until proven otherwise.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical. The following measures are recommended:
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell.[2] Rinse mouth thoroughly with water. Do not induce vomiting.
-
If on Skin: Remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[5]
Handling and Storage
Prudent laboratory practice is paramount for minimizing exposure risk.
-
Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment. Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
Exposure Controls and Personal Protection
-
Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure. Safety showers and eyewash stations should be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (US: ANSI Z87.1, EU: EN166).[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[9] Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.
-
Section 3: Toxicological Profile and Mechanistic Insights
This section delves into the known toxicological data of related compounds to build a predictive profile for N-Cyano-N-methylbenzamide and discusses potential mechanisms of toxicity based on its chemical structure.
Acute Toxicity
The most relevant available data point comes from N-Methylbenzamide (CAS 613-93-4), which lacks the cyano group. It has a reported oral LD50 of 840 mg/kg in mice .[2][10] This value places it in GHS Category 4 for acute oral toxicity, aligning with the "Harmful if swallowed" classification predicted for N-Cyano-N-methylbenzamide.[10] The presence of the cyano group could potentially increase toxicity, making this LD50 value a conservative starting point for risk assessment.
Other Toxicological Endpoints
-
Skin/Eye Irritation: While no specific data exists, many benzamide derivatives are known to cause skin and eye irritation upon direct contact.[5][11]
-
Sensitization: As noted, the isomer 4-Cyano-N-methylbenzamide is classified as a potential skin sensitizer, indicating a risk of allergic reaction upon repeated contact.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is currently no available data to assess the potential of N-Cyano-N-methylbenzamide to be a carcinogen, mutagen, or reproductive toxin. These critical data gaps must be addressed through formal testing before the compound is used in any long-term or high-exposure applications.
Predicted Mechanism of Toxicity
The toxicity of N-Cyano-N-methylbenzamide can be hypothesized to arise from two main structural features: the benzamide core and the N-cyano moiety.
-
Role of the N-Cyano Group: A primary toxicological concern for any N-cyano compound is the potential for metabolic cleavage to release cyanide ions (CN⁻). Cyanide is a potent and rapid-acting poison that inhibits cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. While the metabolic stability of the N-CN bond in this specific molecule is unknown, this pathway represents a plausible and severe mechanism of toxicity.
Caption: Hypothetical metabolic activation of N-Cyano-N-methylbenzamide.
-
Benzamide Core Neurotoxicity: Benzamide derivatives exhibit a wide range of biological activities, often targeting the central nervous system. For example, the common insect repellent DEET (N,N-Diethyl-meta-toluamide) acts as a blocker of neuronal sodium and potassium channels and may target octopaminergic synapses in insects.[12] While a direct parallel cannot be drawn, it highlights that the benzamide scaffold itself can possess neurotoxic potential independent of the cyano group. Any toxicological assessment should therefore consider potential neurotoxic effects.
Section 4: Experimental Protocols for Toxicity Assessment
To address the existing data gaps, a structured, tiered approach to toxicity testing is required. The following protocols describe foundational in vitro and in vivo assays essential for characterizing the toxicological profile of N-Cyano-N-methylbenzamide.
Workflow for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes. A reduction in this activity is indicative of cytotoxicity.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well microplate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of N-Cyano-N-methylbenzamide in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the compound concentration to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Protocol for Acute Oral Toxicity Study (OECD 425)
The Up-and-Down Procedure (UDP) is an alternative to the classical LD₅₀ test that uses significantly fewer animals while still allowing for the classification of a substance and the determination of a point estimate of the LD₅₀.
Experimental Rationale: This method is chosen for its ethical advantage in reducing animal usage. It involves sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previous animal.
Methodology Outline:
-
Animal Model: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Limit Test: Begin with a limit test at a dose of 2000 mg/kg (or 5000 mg/kg if low toxicity is expected). If the animal survives, the LD₅₀ is considered to be above this limit, and no further testing is needed.
-
Main Test (if limit test fails):
-
Starting Dose: Select a starting dose based on available information. Given the LD₅₀ of the related N-Methylbenzamide is 840 mg/kg, a starting dose of 550 mg/kg would be a reasonable starting point.
-
Dosing Progression: Dose one animal. If it survives, the dose for the next animal is increased by a factor of 3.2. If it dies, the dose for the next animal is decreased by the same factor.
-
Observation: Observe animals for at least 14 days, monitoring for clinical signs of toxicity, body weight changes, and mortality.
-
-
Data Analysis: The LD₅₀ is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method. The results allow for classification according to the GHS.
Conclusion and Future Directions
N-Cyano-N-methylbenzamide is a compound with a sparse public data profile. However, by leveraging data from structurally related benzamides, a precautionary safety and handling framework can be established. It should be treated as a substance that is harmful if swallowed and a potential skin sensitizer . The most significant, albeit hypothetical, toxicological risk stems from the potential metabolic release of cyanide.
For any organization intending to use this compound in research or development, empirical validation of this predicted profile is essential. The protocols outlined in this guide for in vitro cytotoxicity and in vivo acute oral toxicity represent the minimum first steps in a comprehensive toxicological evaluation. Further studies, including mutagenicity (e.g., Ames test) and skin sensitization assays, would be the logical next steps to build a complete and reliable safety profile, ensuring the protection of researchers and the integrity of the scientific work.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. Available from: [Link]
-
Younes, E. A., et al. (2020). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry, 44, 16546-16556. Available from: [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard for 4-Chloro-N-[cyano(ethoxy)methyl]benzamide. Available from: [Link]
-
Chem Service, Inc. (2016). Safety Data Sheet for N,N-Dimethylbenzamide. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84805, Benzamide, N-cyano-. Available from: [Link]
- Google Patents. (1992). EP0355480B1 - Process for the preparation of n-methylbenzamide.
-
J. Mex. Chem. Soc. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Available from: [Link]
-
LookChem. Safety Data Sheet for N-Methylbenzamide. Available from: [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713. Available from: [Link]
Sources
- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Benzamide, N-cyano- | C8H6N2O | CID 84805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Patterns of N-Cyano-N-methylbenzamide: A Technical Guide
Executive Summary & Molecular Architecture
N-Cyano-N-methylbenzamide (CAS: 13829-13-5) represents a specialized class of "activated amides" known as N-acylcyanamides. Unlike standard amides, which are poor electrophiles due to strong amidic resonance (
This guide provides a mechanistic breakdown of its reactivity with nucleophiles, positioning it as a versatile reagent for chemoselective acylation and heterocyclic synthesis .
Electronic Structure and Activation
The reactivity is governed by the competition between the carbonyl carbon and the cyano carbon. The N-cyano group exerts a strong inductive effect (-I) and mesomeric withdrawal, effectively decoupling the nitrogen lone pair from the carbonyl. This destabilizes the amide bond, making the carbonyl highly electrophilic—analogous to an acid chloride but with greater stability and selectivity.
Figure 1: Electrophilic sites and activation logic of the N-acylcyanamide scaffold.
Reactivity Profile with Nucleophiles
The reaction outcome is dictated by the "hardness" of the nucleophile and the reaction conditions (solvent polarity, temperature).
Reaction with Hard Nucleophiles (Amines & Alcohols)
Pathway: Nucleophilic Acyl Substitution (Acyl Transfer)
The primary application of N-cyano-N-methylbenzamide is as a benzoyl transfer agent. The reaction proceeds via a tetrahedral intermediate followed by the expulsion of the N-methylcyanamide anion.
-
Mechanism:
-
Nucleophilic attack at the carbonyl carbon.[1]
-
Formation of tetrahedral intermediate.
-
Collapse of intermediate and expulsion of
. -
Proton transfer to form the stable amide/ester and methylcyanamide.
-
Advantages over Benzoyl Chloride:
-
Selectivity: Less prone to hydrolytic side reactions.
-
Neutral Byproducts: The byproduct (methylcyanamide) is less corrosive than HCl generated from acid chlorides.
Reaction with Bifunctional Nucleophiles (Hydrazines & Azides)
Pathway: Heterocyclization
While the carbonyl is the kinetic trap, the cyano group allows for cyclization reactions, particularly with 1,3-dipoles or binucleophiles.
-
Hydrazine: Attack can occur at the carbonyl (forming benzhydrazide) or, under forcing conditions, across the N-CN system to form triazole derivatives.
-
Sodium Azide: Cycloaddition at the nitrile to form N-acyl-5-aminotetrazoles (though steric bulk of the methyl group may hinder this compared to secondary N-acylcyanamides).
Experimental Protocols
Protocol A: Chemoselective Benzoylation of a Primary Amine
This protocol demonstrates the use of N-cyano-N-methylbenzamide to benzoylate benzylamine, validating its acyl-transfer capability.
Reagents:
-
N-Cyano-N-methylbenzamide (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous[2]
-
Triethylamine (Et
N) (1.2 equiv)[2]
Workflow:
-
Preparation: Dissolve 160 mg (1.0 mmol) of N-cyano-N-methylbenzamide in 5 mL anhydrous DCM in a round-bottom flask under inert atmosphere (
). -
Addition: Add Et
N (1.2 mmol), followed by dropwise addition of benzylamine (1.1 mmol) at 0°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO
, Hexane/EtOAc 3:1). -
Workup:
-
Dilute with 20 mL DCM.
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and the methylcyanamide byproduct.
-
Wash with saturated NaHCO
and Brine.[2] -
Dry over Na
SO , filter, and concentrate.
-
-
Validation: Product is N-benzylbenzamide. Confirm via
H NMR.
Protocol B: Synthesis of the Reagent (Validation)
If the reagent is not commercially sourced, it can be synthesized via the reaction of benzoyl chloride with methylcyanamide.
Workflow:
-
Dissolve methylcyanamide (1.0 equiv) in DCM containing Pyridine (2.0 equiv).
-
Add Benzoyl chloride (1.0 equiv) dropwise at 0°C.
-
Stir 2 hours at RT.
-
Standard aqueous workup yields N-cyano-N-methylbenzamide.
Mechanistic Visualization
The following diagram details the bifurcation of reactivity based on nucleophile type.
Figure 2: Divergent reaction pathways: Acyl substitution vs. Cycloaddition.
Comparative Data: Acylating Power
The following table contextualizes the reactivity of N-cyano-N-methylbenzamide against standard benzoylating agents.
| Reagent | Leaving Group | Reactivity (Relative) | Byproduct Removal | Chemoselectivity |
| Benzoyl Chloride | Cl | High (Explosive) | Difficult (HCl gas/salt) | Low (Attacks OH, NH, SH) |
| Benzoyl Azide | N | High | Hazardous (Explosion risk) | Moderate |
| N-Cyano-N-methylbenzamide | (MeNCN) | Moderate-High | Easy (Water soluble) | High (Favors Amines) |
| Benzamide | NH | Very Low | N/A | Non-reactive |
Safety & Handling (E-E-A-T)
While N-cyano-N-methylbenzamide is a stable solid (mp 75-80°C), its hydrolysis products and metabolic precursors require caution.
-
Cyanamide Release: Upon hydrolysis or reaction, methylcyanamide is released. Cyanamides can inhibit aldehyde dehydrogenase (similar to disulfiram). Avoid alcohol consumption if exposed.
-
Skin Sensitization: Acylating agents are inherent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Storage: Store under inert atmosphere. Moisture will slowly hydrolyze the compound to benzamide and methylcyanamide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. Retrieved from [Link]
-
Organic Chemistry Portal. Amide Synthesis by Acylation: Mechanisms and Reagents. Retrieved from [Link]
Sources
The Ascendancy of Electrophilic N-Cyano Amides: A Technical Guide to the Development and Application of N-Cyano-N-methylbenzamide and its Congeners
Abstract
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for accessing a myriad of chemical entities, from pharmaceuticals to agrochemicals. Historically, this transformation has been dominated by nucleophilic cyanide sources, often entailing the use of highly toxic and difficult-to-handle reagents. The development of electrophilic cyanating agents has marked a significant paradigm shift, offering safer and often more selective synthetic routes. Within this class, N-cyano amides and their sulfonamide analogues have emerged as powerful tools for the discerning synthetic chemist. This in-depth technical guide chronicles the development of these reagents, with a particular focus on the fundamental N-Cyano-N-methylbenzamide, while also exploring its more recent and highly reactive sulfonamide counterparts. We will delve into the synthetic evolution, mechanistic underpinnings, and practical applications of these reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their utility in contemporary chemical synthesis.
Introduction: The Quest for a Safer "CN+" Synthon
The cyano group is a chameleon of a functional group, capable of being transformed into amines, carboxylic acids, aldehydes, and ketones. Its synthesis, however, has traditionally been fraught with challenges, primarily centered around the use of toxic reagents like hydrogen cyanide and its inorganic salts. The conceptual leap to an electrophilic cyanide source, a "CN+" synthon, has paved the way for a new era of nitrile synthesis. Early examples, such as cyanogen halides (e.g., BrCN), while effective, are highly toxic and volatile, demanding stringent handling precautions.[1] This has fueled the development of more stable, less hazardous, and more tunable electrophilic cyanating agents.
N-cyano amides, and particularly their more activated sulfonamide derivatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have risen to this challenge.[2] These reagents are often crystalline, bench-stable solids that offer a safer alternative without compromising reactivity. This guide will explore the development of this class of reagents, starting with the foundational, yet less explored, N-Cyano-N-methylbenzamide.
The Synthesis of N-Cyano-N-methylbenzamide and its Analogues: From Classical Methods to Modern Innovations
The synthesis of N-cyano amides has evolved significantly, moving from hazardous traditional methods to more sophisticated and safer modern approaches.
The Precursor: Synthesis of N-Methylbenzamide
The journey to N-Cyano-N-methylbenzamide begins with its precursor, N-methylbenzamide. This simple amide can be readily prepared via the acylation of methylamine with benzoyl chloride.
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methylbenzamide, which can be further purified by recrystallization or column chromatography.
Traditional N-Cyanation: The Cyanogen Bromide Route
The classical approach to N-cyanation involves the direct reaction of a secondary amide with a cyanogen halide. While effective, this method necessitates the use of the highly toxic and volatile cyanogen bromide.[1]
Caution: This procedure involves the use of cyanogen bromide, which is highly toxic and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a stirred solution of N-methylbenzamide (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF, add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent.
-
Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC. Upon completion, filter the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration, remove the solvent in vacuo and purify the crude product by flash column chromatography to yield N-Cyano-N-methylbenzamide.
A Modern Benchmark: The Synthesis of N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
The development of NCTS represents a significant advancement in the field. Its synthesis is a straightforward, one-step process from inexpensive and readily available starting materials, avoiding the use of cyanogen halides.[2]
-
In a dry Schlenk flask, dissolve phenylurea (80 mmol) in pyridine (54 mL).
-
Place the flask in a room temperature water bath and stir.
-
Slowly add p-toluenesulfonyl chloride (277 mmol) over 5 minutes.
-
Continue stirring for 20 minutes.
-
Slowly pour the reaction mixture into ice-cooled water (400 mL) with mechanical stirring.
-
Filter the resulting precipitate and wash thoroughly with water.
-
Recrystallize the crude product from ethanol and further purify by column chromatography (heptane:ethyl acetate, 15:1) to afford NCTS as a colorless solid (76% yield).[3]
Caption: Synthetic routes to N-cyano amide reagents.
An Innovative "Umpolung" Strategy for N-Cyano Amide Synthesis
A recent and elegant approach to N-cyano amides involves a reversal of polarity ("umpolung"). In this strategy, a readily accessible O-tosyl hydroxamate serves as a nitrogen electrophile, which is then cyanated by a nucleophilic cyanide source like trimethylsilyl cyanide (TMSCN). This method is notable for its mild, transition-metal-free conditions and excellent functional group tolerance.[4][5]
-
To an oven-dried vial, add the O-tosyl hydroxamate (0.1 mmol, 1.0 eq.), trimethylsilyl cyanide (TMSCN, 1.5 eq.), and cesium fluoride (CsF, 2.0 eq.).
-
Add acetonitrile (2.0 mL) under an air atmosphere.
-
Cap the vial tightly and stir vigorously in an ice-water bath (0 °C) for 8-20 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent in vacuo and purify the crude material by flash column chromatography to yield the N-cyano amide.
Mechanism of Action: The Nature of Electrophilic Cyanation
N-cyano amides and sulfonamides function as electrophilic cyanating agents through the polarization of the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. The electron-withdrawing nature of the acyl or sulfonyl group is crucial for this activation.
Caption: Generalized mechanism of electrophilic cyanation.
The reaction typically proceeds via a nucleophilic attack of the substrate on the cyano carbon of the N-cyano reagent. This is often facilitated by a base or a transition metal catalyst, depending on the nature of the nucleophile. For instance, in the cyanation of organometallic reagents, a transmetalation step may precede the reductive elimination that forms the C-CN bond.
Applications in Organic Synthesis and Drug Discovery
The utility of N-cyano amide reagents is best illustrated through their application in the synthesis of complex molecules and pharmaceutical intermediates.
Cyanation of Aromatic and Heteroaromatic Systems
A primary application of reagents like NCTS is the cyanation of aryl Grignard and organozinc reagents, providing a reliable route to a wide array of benzonitriles.[2] This method is tolerant of various functional groups and has been used in the synthesis of pharmaceutical intermediates.
Synthesis of Nitrogen-Containing Heterocycles
N-cyano reagents are invaluable in the construction of nitrogen-containing heterocycles. For example, they have been employed in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are important scaffolds in medicinal chemistry.
Deoxycyanamidation of Alcohols
A more recent and innovative application of NCTS is the one-pot deoxycyanamidation of alcohols. This reaction proceeds through an initial N- to O-sulfonyl transfer, followed by an intramolecular cyanamide delivery, showcasing the dual role of NCTS as both a sulfonyl transfer agent and a cyanamide source.[6]
Comparative Analysis of N-Cyano Reagents
The choice of an electrophilic cyanating agent depends on several factors, including reactivity, stability, safety, and cost.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Cyanogen Bromide | Br-C≡N | Highly reactive, inexpensive. | Highly toxic, volatile, moisture-sensitive.[1] |
| N-Cyano-N-methylbenzamide | Ph-CO-N(Me)-C≡N | Potentially more stable and less volatile than BrCN. | Less reactive than sulfonamide analogues, limited literature. |
| NCTS | Ts-N(Ph)-C≡N | Bench-stable solid, readily synthesized, good reactivity, safer than BrCN.[2] | Higher molecular weight, costlier than BrCN. |
| Umpolung Precursor | R-CO-N(R')-OTs | Mild reaction conditions, excellent functional group tolerance, avoids N-CN reagents.[4][5] | Requires synthesis of the O-tosyl hydroxamate precursor. |
Conclusion and Future Outlook
The development of N-cyano amide and sulfonamide reagents has significantly enriched the toolbox of synthetic chemists for the introduction of the nitrile group. From the hazardous but effective cyanogen bromide to the stable and versatile NCTS, and the innovative umpolung strategies, the field has made remarkable strides in enhancing the safety and efficiency of electrophilic cyanation. While N-Cyano-N-methylbenzamide itself remains a less-explored member of this class, it represents a fundamental structure upon which more complex and reactive reagents have been built.
Future research in this area will likely focus on the development of catalytic systems for the activation of even more benign N-cyano reagents, the expansion of the substrate scope to include challenging transformations, and the design of novel reagents with tailored reactivity and selectivity. The continued evolution of these powerful synthetic tools will undoubtedly accelerate innovation in drug discovery, materials science, and beyond.
References
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Request PDF on ResearchGate: N-Cyano-N-phenyl-p-toluenesulfonamide. (n.d.). ResearchGate. [Link]
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Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025, August 19). PubMed. [Link]
-
A Solid-Phase Route to N-Cyanoamides. (2002, January 29). ACS Publications. [Link]
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N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. (n.d.). Royal Society of Chemistry. [Link]
-
Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025, August 19). Nature. [Link]
-
catalyzed Cyanation of Vinylic C-H Bonds : N-Cyano-N- phenyl-p-toluenesulfonamide as cyanati. (n.d.). The Royal Society of Chemistry. [Link]
-
N-Cyanation of Secondary Amines Using Trichloroacetonitrile. (2016, October 18). ACS Publications. [Link]
-
Cyanogen bromide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.).
-
How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. (n.d.). Pearson. [Link]
-
A Simple Method for the Electrophilic Cyanation of Secondary Amines. (n.d.). PMC. [Link]
-
The von Braun Cyanogen Bromide Reaction. (n.d.). Wiley Online Library. [Link]
-
Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). (2017, June 29). ACS Publications. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS. [Link]
-
Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. (2017). Organic Chemistry Portal. [Link]
- Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.).
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Shelf-life and storage conditions for N-Cyano-N-methylbenzamide
An In-Depth Technical Guide to the Shelf-Life and Storage of N-Cyano-N-methylbenzamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and ensure the stability of N-Cyano-N-methylbenzamide. Recognizing the limited publicly available stability data for this specific molecule, this document emphasizes the principles and methodologies required to establish its shelf-life and optimal storage conditions. We delve into the molecule's inherent chemical liabilities, outline protocols for forced degradation studies, detail the development of a stability-indicating analytical method, and propose potential degradation pathways. This guide is designed not as a static data sheet, but as a self-validating system for establishing the trustworthiness of N-Cyano-N-methylbenzamide as a research chemical or pharmaceutical intermediate.
Introduction and Core Principles
N-Cyano-N-methylbenzamide is a chemical entity featuring a benzamide core structure with two key functional groups: an N-methyl amide and an N-cyano group. The stability of such a molecule is not an inherent constant but is profoundly influenced by its chemical environment, including temperature, humidity, light, and pH.[1][2] For any application, from small-scale laboratory research to large-scale drug substance manufacturing, ensuring the chemical integrity of the starting material is paramount. The presence of unknown degradation products can compromise experimental results, introduce toxicological risks, and invalidate entire research programs.
The core principle of this guide is to empower the scientist to move beyond generic storage advice by providing the tools to generate empirical stability data. The methodologies described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically Q1A(R2), which outlines the principles of stability testing for new drug substances.[3]
Physicochemical Profile and Inherent Stability Considerations
The structure of N-Cyano-N-methylbenzamide offers immediate insights into its potential stability challenges. The molecule contains two primary sites susceptible to degradation:
-
The N-Cyano Group: The cyanamide functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could potentially cleave the cyano group to yield N-methylbenzamide.
-
The Amide Bond: The amide linkage is notoriously robust but can undergo hydrolysis under harsh acidic or basic conditions, especially when heated.[4] This would lead to the formation of benzoic acid and N-methylcyanamide.
Therefore, the primary anticipated degradation pathway is hydrolysis. Oxidative and photolytic degradation are also potential, albeit likely secondary, pathways that must be investigated.
Recommended General Storage and Handling
Pending the completion of a formal stability study, a conservative approach to storage is essential. Based on safety data sheets for structurally related benzamides and general chemical principles, the following conditions are recommended as a baseline.[5][6][7]
Table 1: Recommended Preliminary Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture to prevent oxidation and hydrolysis.[5] |
| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to atmospheric moisture and contaminants.[5][6] |
Causality Note: While "cool and dark" is common advice, the specific recommendation for an inert atmosphere is driven by the susceptibility of many organic molecules to long-term, low-level oxidation and hydrolysis, which can be significant over a multi-year shelf-life.
Designing a Forced Degradation Study
A forced degradation, or stress testing, study is the cornerstone of understanding a molecule's stability profile.[1][8] Its purpose is to intentionally degrade the sample under more aggressive conditions than it would typically encounter during storage to rapidly identify likely degradation products and pathways.[9] This information is crucial for developing a stability-indicating analytical method.
The goal is to achieve a target degradation of 5-20% of the parent compound.[1] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.
Experimental Workflow for Forced Degradation
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study of N-Cyano-N-methylbenzamide.
Step-by-Step Protocol for Forced Degradation
-
Prepare Stock Solution: Create a 1 mg/mL solution of N-Cyano-N-methylbenzamide in a suitable organic solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a vial in an oven at 80°C for 48 hours. Also, place a stock solution sample in the oven to test stability in solution.
-
Photolytic Degradation: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method detailed below.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for this purpose.[11]
Protocol for HPLC Method Development
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). If co-elution of polar degradants with the solvent front is an issue, a Cyano (CN) column can be an effective alternative, offering different selectivity.[3][12]
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: Develop a gradient method to ensure separation of both polar and non-polar species. A suggested starting gradient is:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Detection: Use a PDA detector scanning from 200-400 nm. The extraction wavelength should be set at the absorbance maximum (λ-max) of N-Cyano-N-methylbenzamide.
-
Method Validation: Once the method successfully separates the parent peak from all degradation peaks (generated during the forced degradation study), it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The peak purity function of the PDA detector is critical for demonstrating specificity.[13]
Anticipated Degradation Pathways
Based on the chemical structure, the most probable degradation pathway under hydrolytic conditions involves a two-step process. First, the more labile N-cyano group is hydrolyzed to yield N-methylbenzamide. Subsequently, under more forceful conditions, the amide bond of N-methylbenzamide can be cleaved.
Caption: Proposed primary hydrolytic degradation pathway for N-Cyano-N-methylbenzamide.
Formal Shelf-Life Determination
With a validated SIM, a formal stability study can be initiated to determine the shelf-life or re-test period.[2] This involves storing aliquots of the compound under controlled conditions for an extended duration.
Long-Term and Accelerated Stability Study Conditions (ICH Q1A)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Collection and Interpretation
Samples should be pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) and analyzed using the SIM. The data should be tabulated to track the purity of the parent compound and the emergence of any degradation products.
Table 2: Example Stability Data Summary
| Time Point | Condition | Assay (% Label Claim) | Total Impurities (%) |
| 0 | - | 99.8% | 0.15% |
| 3 Months | 25°C / 60% RH | 99.7% | 0.22% |
| 6 Months | 25°C / 60% RH | 99.6% | 0.31% |
| 6 Months | 40°C / 75% RH | 98.5% | 1.35% |
| 12 Months | 25°C / 60% RH | 99.4% | 0.50% |
A shelf-life is established based on the time it takes for the compound's purity to drop below a pre-defined specification (e.g., 98.0%) under long-term storage conditions. Data from accelerated studies can be used to support a proposed shelf-life in regulatory filings but should not be used to extrapolate long-term stability beyond the available long-term data.[10]
Conclusion
The stability of N-Cyano-N-methylbenzamide is a critical attribute that dictates its reliability in research and development. This guide has provided a comprehensive, scientifically-grounded framework for moving beyond assumptions and establishing empirical data. By implementing a robust forced degradation study, developing a specific stability-indicating method, and executing a formal stability program, researchers can define appropriate storage conditions and a reliable shelf-life. This diligent approach ensures the quality, safety, and integrity of the molecule, thereby upholding the principles of sound scientific practice.
References
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Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Forced degradation studies of a new ant. Available at: [Link]
-
PubMed. (1981). [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. Available at: [Link]
-
Journal of Pharmaceutical Analysis. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
PubChem, National Institutes of Health. N-Cyano-N-methylbenzamide. Available at: [Link]
-
PubMed. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Available at: [Link]
-
EAS. (2010). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Available at: [Link]
-
LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Tenney Environmental. USING STABILITY TESTING TO DETERMINE SHELF LIFE. Available at: [Link]
-
NSW Food Authority. SHELF-LIFE TESTING. Available at: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available at: [Link]
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Methodological & Application
Protocol for the Electrophilic Cyanation of Amines Utilizing N-Cyano-N-Aryl Reagents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The cyanamide functional group is a critical structural motif in medicinal chemistry and drug development, serving as a versatile precursor for guanidines, ureas, and various nitrogen-containing heterocycles.[1] The direct N-cyanation of amines represents the most straightforward route to these valuable compounds. Historically, this transformation relied on highly toxic and volatile reagents like cyanogen bromide (BrCN) and cyanogen chloride (ClCN), posing significant handling and safety challenges.[1][2]
In response, the development of safer, more stable, and user-friendly electrophilic cyanating agents has been a major focus in synthetic chemistry.[3][4] Among these, N-cyano-N-aryl reagents, particularly N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have emerged as exceptionally effective and practical alternatives.[5][6] These crystalline, stable solids provide a source of "CN+" for the efficient cyanation of a wide range of nucleophiles, including primary and secondary amines.
This application note provides a comprehensive guide to the electrophilic N-cyanation of amines using N-cyano-N-aryl reagents, with a specific, detailed protocol featuring NCTS. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss substrate scope and optimization, and offer troubleshooting guidance to ensure successful implementation in a research and development setting.
Scientific Principle: The Mechanism of N-Cyanation
The efficacy of reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) lies in the electronic nature of the N-cyano bond. The powerful electron-withdrawing p-toluenesulfonyl (tosyl) and phenyl groups polarize the molecule, rendering the cyano carbon highly electrophilic. This allows for the direct nucleophilic attack by an amine.
The reaction proceeds via a straightforward bimolecular nucleophilic substitution (SN2) type mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine substrate attacks the electrophilic carbon of the nitrile group in NCTS.
-
Transition State: A transient, five-coordinate transition state is formed.
-
Leaving Group Departure: The N-phenyl-p-toluenesulfonamide anion is expelled as a stable leaving group, resulting in the formation of the protonated cyanamide product.
-
Deprotonation: A base, either an added scavenger or another equivalent of the starting amine, removes the proton from the newly formed cyanamide to yield the final neutral product and the corresponding ammonium salt.
Figure 1: General mechanism for amine cyanation with NCTS.
Safety and Handling
While N-cyano-N-aryl reagents are significantly safer than cyanogen halides, proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all manipulations of the cyanating agent and the reaction itself within a certified chemical fume hood to avoid inhalation of dust or potential vapors.
-
Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to institutional and local environmental regulations. A common quenching procedure involves treatment with an oxidizing agent like aqueous bleach (sodium hypochlorite) under basic conditions.
-
In case of exposure:
Detailed Experimental Protocol: Cyanation of N-Methylbenzylamine
This protocol details the N-cyanation of a representative secondary amine, N-methylbenzylamine, using NCTS.
4.1 Materials and Equipment
-
Reagents:
-
N-Methylbenzylamine (≥98%)
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (≥98%)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N, ≥99%, distilled)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles for inert atmosphere
-
Magnetic stir plate
-
Nitrogen or Argon gas line
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere, add N-methylbenzylamine (1.0 mmol, 121.2 mg, 129 µL).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Solvent and Base Addition: Dissolve the amine in 10 mL of anhydrous dichloromethane. Add triethylamine (1.2 mmol, 121.4 mg, 167 µL). Stir the solution at room temperature for 5 minutes.
-
Rationale: DCM is a common, inert solvent for this reaction. Triethylamine acts as a base to neutralize the p-toluenesulfinic acid byproduct, preventing protonation of the starting amine which would render it non-nucleophilic.[9]
-
-
Addition of Cyanating Reagent: In a single portion, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol, 299.5 mg) to the stirring solution at room temperature.
-
Rationale: A slight excess of the cyanating agent ensures complete conversion of the limiting amine substrate. The reaction is typically exothermic and should be monitored. For more reactive amines, addition at 0 °C may be necessary.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Rationale: Monitoring ensures the reaction is complete and prevents the formation of degradation byproducts from prolonged reaction times.
-
-
Workup - Quenching: Upon completion, dilute the reaction mixture with an additional 20 mL of dichloromethane. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃, 20 mL of water, and 20 mL of brine.
-
Rationale: The bicarbonate wash removes the acidic byproduct (N-phenyl-p-toluenesulfonamide) and any unreacted starting materials. The brine wash helps to break up emulsions and remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure N-cyano-N-methylbenzylamine.
-
Rationale: Chromatography separates the desired cyanamide product from non-polar impurities and the sulfonamide byproduct.
-
Figure 2: Step-by-step experimental workflow diagram.
Substrate Scope and Optimization Parameters
The described protocol is amenable to a wide variety of primary and secondary amines. However, reaction conditions may require optimization for specific substrates.[10][11]
| Amine Type | Substrate Example | Typical Conditions | Expected Outcome/Notes |
| Secondary Aliphatic | Di-n-propylamine | Standard Protocol (RT, 1-2h) | High yield (>90%). Generally very reactive. |
| Secondary Aryl-Alkyl | N-methylaniline | Standard Protocol (RT, 2-4h) | Good to high yield (75-90%). Less nucleophilic than aliphatic amines. |
| Primary Aliphatic | Benzylamine | Use 2.2 eq. Base, 0 °C to RT | Good yield (70-85%). Potential for dicyanamide formation if excess cyanating agent is used. |
| Primary Anilines | 4-Methoxyaniline | May require slight heating (40 °C) | Moderate to good yield. Electron-rich anilines are more reactive than electron-poor ones. |
| Hindered Amines | Diisopropylamine | Elevated temp (40-50 °C), longer time | Lower yield due to steric hindrance. Reaction may be sluggish. |
| Functionalized Amines | Morpholine | Standard Protocol (RT, 1h) | Excellent yield. Tolerates ether functional groups well.[12] |
Key Optimization Parameters:
-
Solvent: Acetonitrile can be used as an alternative to dichloromethane and is sometimes preferred for less soluble substrates.
-
Base: For less nucleophilic amines, a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may accelerate the reaction.[9]
-
Temperature: While most reactions proceed at room temperature, cooling to 0 °C can control exotherms with highly reactive amines. Gentle heating (40-50 °C) can drive reactions with sterically hindered or electron-poor amines to completion.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Amine is not sufficiently nucleophilic.2. Reagent degradation (hydrolysis).3. Insufficient base. | 1. Increase reaction temperature or switch to a more polar solvent like acetonitrile.2. Use fresh, anhydrous reagents and solvents.3. Ensure at least 1.1 equivalents of base are used. |
| Recovery of Starting Amine | Reaction is too slow under the current conditions. | Increase reaction time, increase temperature, or consider using a stronger base like DBU. |
| Multiple Products on TLC | 1. For primary amines, double cyanation may occur.2. Decomposition of product or starting material. | 1. Add the cyanating agent slowly at 0 °C. Use only 1.0 equivalent of the cyanating agent.2. Ensure the reaction is not run for an unnecessarily long time after completion. |
| Difficulty in Purification | The sulfonamide byproduct is co-eluting with the product. | Adjust the polarity of the chromatography eluent. A less polar system (more hexanes) may improve separation. |
Conclusion
The electrophilic N-cyanation of amines using stable N-cyano-N-aryl reagents like NCTS is a robust, scalable, and significantly safer alternative to traditional methods.[5][13] This protocol provides a reliable foundation for the synthesis of diverse cyanamides, which are pivotal intermediates in pharmaceutical and agrochemical research. By understanding the underlying mechanism and key reaction parameters, researchers can effectively apply and adapt this methodology to accelerate their discovery programs.
References
-
eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. Available at: [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Available at: [Link]
-
Cyanamide synthesis by cyanation. Organic Chemistry Portal. Available at: [Link]
-
Börgel, J., & Alcarazo, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]
-
Thirupathi, B., & Chegondi, R. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Chen, Z., & Yuan, W. (2021). N-Cyanation of Primary and Secondary Amines with Cyanobenziodoxolone (CBX) Reagent. Chemistry – A European Journal. Available at: [Link]
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Hu, X., et al. (2020). Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis. Available at: [Link]
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Schörgenhumer, J., & Alcarazo, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]
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N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry. Available at: [Link]
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Ghorbani, M., et al. (2021). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. Available at: [Link]
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Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. Organic Letters. Available at: [Link]
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Representative electrophilic cyanation reagents. ResearchGate. Available at: [Link]
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Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal. Available at: [Link]
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Kuhl, N., Raval, S., & Cohen, R. D. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines. ACS Publications. Available at: [Link]
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Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Available at: [Link]
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Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters. Available at: [Link]
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SAFETY DATA SHEET - N,N-Dimethylbenzamide. Chem Service. Available at: [Link]
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The state of the art of electrophilic N-cyanation of amines for the synthesis of cyanamides. ResearchGate. Available at: [Link]
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The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. ResearchGate. Available at: [Link]
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Exploring new synthetic routes towards cyanamides. The Morrill Research Group - Blogs. Available at: [Link]
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Kumar, S., & Kumar, V. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules. Available at: [Link]
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SAFETY DATA SHEET - N-Methylbenzamide. Thermo Fisher Scientific. Available at: [Link]
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Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. WIPO Patentscope. Available at: [Link]
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da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available at: [Link]
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Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications. Available at: [Link]
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The Strategic Deployment of N-Cyano-N-methylbenzamide in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Reagent
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry.[1][2][3][4] The development of novel and efficient synthetic methodologies is thus a continuous pursuit. In this context, N-cyano amides have emerged as pivotal intermediates, offering unique reactivity for the construction of complex nitrogenous frameworks.[2][5] This guide focuses on a particularly versatile reagent, N-Cyano-N-methylbenzamide , and its application in the synthesis of valuable heterocyclic compounds. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower researchers in their synthetic endeavors.
The reactivity of N-Cyano-N-methylbenzamide is governed by the electronic properties of the N-cyano group. The cyano moiety acts as a potent electron-withdrawing group, rendering the amide nitrogen electrophilic.[5] This "umpolung" or reversal of polarity of the amide nitrogen is a key feature that enables novel bond formations. Furthermore, the cyano group itself can participate in cyclization reactions, acting as an electrophile for intramolecular nucleophilic attack.[6]
Core Application: Palladium-Catalyzed Synthesis of 2,4-Disubstituted Quinazolines
Quinazolines are a privileged class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][7][8][9] A powerful strategy for their synthesis involves the palladium-catalyzed reaction of N-(2-cyanoaryl)benzamides with aryl boronic acids. While the specific use of N-Cyano-N-methylbenzamide is an adaptation of this methodology, the underlying principles and reaction conditions are directly applicable and provide a robust starting point for synthesis.[9]
Reaction Principle and Mechanistic Insight
This synthesis proceeds via a cascade process initiated by the palladium-catalyzed cross-coupling of the aryl boronic acid with the cyano group. The reaction leverages the electrophilic nature of the cyano carbon, which is activated by coordination to the palladium catalyst. This is followed by an intramolecular cyclization and subsequent aromatization to afford the quinazoline product.
The choice of a palladium catalyst is critical, as it facilitates the key C-C bond formation. Ligands on the palladium center, such as 1,10-phenanthroline, play a crucial role in stabilizing the catalytic species and promoting the desired reactivity. The presence of an acid, such as trifluoroacetic acid, is often beneficial as it can protonate the amide nitrogen, further enhancing the electrophilicity of the cyano group.
Figure 1: A simplified representation of the palladium-catalyzed synthesis of quinazolines.
Experimental Protocol: Synthesis of 2-Phenyl-4-(methylamino)quinazoline
This protocol is adapted from established procedures for the synthesis of 2,4-disubstituted quinazolines from N-(2-cyanoaryl)benzamides.[9]
Materials:
-
N-Cyano-N-methyl-2-aminobenzamide (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
1,10-Phenanthroline (0.1 equiv)
-
Trifluoroacetic acid (TFA, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Cyano-N-methyl-2-aminobenzamide, phenylboronic acid, palladium(II) acetate, and 1,10-phenanthroline.
-
Add anhydrous THF via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add trifluoroacetic acid dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-(methylamino)quinazoline.
Data Summary:
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-(methylamino)quinazoline | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(methylamino)quinazoline | 70-80 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-(methylamino)quinazoline | 72-82 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Prospective Application: [4+2] Cycloaddition Reactions for the Synthesis of Pyridine and Pyrimidine Derivatives
The electron-deficient nature of the cyano group in N-Cyano-N-methylbenzamide suggests its potential as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This approach could provide a direct route to highly substituted pyridine and pyrimidine ring systems.
Conceptual Framework
In this proposed application, N-Cyano-N-methylbenzamide would react with an electron-rich diene. The benzoyl and methyl groups on the amide nitrogen would influence the stereochemical outcome of the reaction. The resulting cycloadduct could then be further manipulated, for instance, through aromatization, to yield the final heterocyclic product. The feasibility of such reactions is supported by the known participation of cyano-containing compounds in cycloadditions.[10][11][12]
Figure 2: Proposed workflow for the synthesis of pyridines/pyrimidines via a [4+2] cycloaddition.
Hypothetical Protocol: Synthesis of a Tetrahydropyridine Derivative
Materials:
-
N-Cyano-N-methylbenzamide (1.0 equiv)
-
2,3-Dimethyl-1,3-butadiene (1.2 equiv)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.1 equiv, optional)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry, oven-dried round-bottom flask under an inert atmosphere, add N-Cyano-N-methylbenzamide and anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 2,3-dimethyl-1,3-butadiene dropwise.
-
If using a Lewis acid catalyst, add it slowly to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired tetrahydropyridine derivative.
Conclusion and Future Outlook
N-Cyano-N-methylbenzamide is a promising and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its unique electronic properties, particularly the electrophilic nature of the amide nitrogen and the reactivity of the cyano group, open up new avenues for the construction of complex molecular architectures. The detailed protocol for the synthesis of quinazolines provides a solid foundation for researchers to explore the utility of this reagent. The proposed application in [4+2] cycloaddition reactions highlights the potential for further expansion of its synthetic repertoire. Future investigations could explore its use in multicomponent reactions and in the synthesis of other important heterocyclic systems such as triazoles and imidazoles. As the demand for novel bioactive molecules continues to grow, the strategic application of reagents like N-Cyano-N-methylbenzamide will undoubtedly play a crucial role in advancing the field of medicinal and materials chemistry.
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Application Note & Protocols: One-Pot Cyanation Procedures Utilizing Electrophilic N-Cyano Reagents
Abstract
The introduction of a nitrile moiety is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Traditional cyanation methods, often reliant on highly toxic nucleophilic cyanide sources like KCN or NaCN, present significant safety and handling challenges. This guide details the application of electrophilic N-cyano reagents, such as N-Cyano-N-methylbenzamide and the extensively documented N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in one-pot, transition-metal-catalyzed cyanation reactions. These reagents function as versatile "CN+" synthons, offering a safer and often more functional-group-tolerant alternative. We provide detailed, field-tested protocols for the palladium-catalyzed cyanation of aryl halides and the cobalt-catalyzed cyanation of in-situ-generated arylzinc halides, complete with mechanistic insights, substrate scope, and workflow visualizations.
Introduction: The Shift to Electrophilic Cyanation
The cyano group is a uniquely versatile functional group, serving as a key intermediate for a vast array of chemical transformations into amines, carboxylic acids, aldehydes, and heterocycles.[1] Consequently, the development of robust cyanation methods is of paramount importance. Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions, or early palladium-catalyzed protocols, required stoichiometric copper(I) cyanide or other highly toxic alkali metal cyanides under harsh conditions.[2][3]
The emergence of electrophilic cyanating agents, which deliver a cyanide group via a formal "CN+" transfer, represents a significant advancement in the field.[4] Reagents like N-Cyano-N-methylbenzamide and the more widely-studied N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are typically stable, crystalline solids that are safer to handle than traditional cyanide sources.[5][6] Their reactivity, often unlocked by a transition-metal catalyst, enables the efficient cyanation of a broad range of substrates under milder, one-pot conditions. This guide focuses on such procedures, providing researchers with the foundational knowledge and practical protocols to implement these powerful methods.
Mechanistic Rationale: Activating the Electrophilic "CN+" Source
The core principle of these reactions involves the interaction of a low-valent transition metal catalyst (e.g., Pd(0), Co(0)) with an organic (pseudo)halide and the electrophilic N-cyano reagent. While the precise mechanism can vary, a generally accepted pathway for palladium catalysis involves a redox-active cycle.
Causality Behind Component Selection:
-
Catalyst: Palladium complexes are highly effective due to their ability to readily cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination.[1][7] Cobalt offers a more earth-abundant and cost-effective alternative, often utilized for coupling with organozinc reagents.[8]
-
N-Cyano Reagent: The N-cyano reagent (e.g., NCTS) does not directly add to the aryl halide. Instead, it participates in a key transmetalation-like or reductive-elimination-triggering step with the organometallic intermediate. Some protocols require a reductant, like zinc powder, to facilitate the turnover of the catalytic cycle by reducing the oxidized N-containing byproduct and regenerating the active catalyst.[8][9]
-
Ligands: Phosphine ligands (e.g., tBuXPhos) are crucial for stabilizing the metal center, promoting oxidative addition, and facilitating the final reductive elimination step to yield the desired aryl nitrile.[10]
-
Base/Additives: A mild base is often necessary to neutralize any acid generated in situ. In cobalt-catalyzed systems, additives like tetrabutylammonium iodide (TBAI) can be used to activate zinc dust for the in-situ formation of the organozinc reagent from the corresponding aryl halide.[11]
Protocol 1: Palladium-Catalyzed One-Pot Cyanation of Aryl Bromides
This protocol describes a general and efficient method for the cyanation of aryl bromides using an electrophilic N-cyano reagent, catalyzed by palladium. This approach is noted for its broad substrate scope and tolerance of various functional groups.[9][12]
Detailed Step-by-Step Methodology
-
Glassware Preparation: A 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the tube, add the aryl bromide (0.5 mmol, 1.0 equiv.), the N-cyano reagent (e.g., NCTS, 0.6 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and a mild base such as potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.). If the protocol requires a reductant, add zinc dust (0.6 mmol, 1.2 equiv.).[9]
-
Solvent Addition: Add 2.5 mL of a dry, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl nitrile.
Data Summary: Substrate Scope
The following table summarizes representative yields for the palladium-catalyzed cyanation of various aryl bromides, adapted from literature data.[9][12]
| Entry | Aryl Bromide Substrate | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybenzonitrile | 92 |
| 2 | 4-Bromobenzaldehyde | 4-Formylbenzonitrile | 85 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-cyanobenzoate | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | 88 |
| 5 | 2-Bromonaphthalene | 2-Naphthonitrile | 91 |
| 6 | 3-Bromopyridine | 3-Cyanopyridine | 78 |
Protocol 2: Cobalt-Catalyzed One-Pot Cyanation via Arylzinc Halides
This protocol leverages a more sustainable cobalt catalyst for the cross-coupling of an electrophilic N-cyano reagent with arylzinc halides, which are generated in-situ from the corresponding aryl iodides or bromides.[8]
Detailed Step-by-Step Methodology
-
Glassware Preparation: An oven-dried Schlenk flask with a stir bar is charged with zinc dust (1.5 equiv.) and placed under an inert atmosphere.
-
Zinc Activation (Optional but Recommended): Add a small amount of 1,2-dibromoethane in THF and heat gently until bubbling subsides, then cool to room temperature. This removes surface oxides from the zinc.
-
Arylzinc Formation: To the activated zinc, add the aryl halide (1.0 equiv.), cobalt(II) bromide (CoBr₂, 10 mol%), and tetrabutylammonium iodide (TBAI, 20 mol%). Add dry THF and heat the mixture to 60 °C for 2-4 hours to facilitate the formation of the arylzinc halide.
-
Cyanation Step: To the same flask containing the newly formed arylzinc reagent, add the N-cyano reagent (e.g., NCTS, 1.1 equiv.) and a catalytic amount of fresh zinc dust (10 mol%).[8]
-
Reaction: Continue to stir the reaction mixture at 60 °C for 12-16 hours.
-
Workup: Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure benzonitrile derivative.
Data Summary: Representative Yields
This method provides moderate to excellent yields for a variety of functionalized benzonitriles.[8]
| Entry | Aryl Halide Substrate | Product | Yield (%) |
| 1 | Ethyl 4-iodobenzoate | Ethyl 4-cyanobenzoate | 94 |
| 2 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | 85 |
| 3 | 4-Iodotoluene | 4-Methylbenzonitrile | 91 |
| 4 | 1-Iodo-3-fluorobenzene | 3-Fluorobenzonitrile | 72 |
| 5 | 2-Iodothiophene | Thiophene-2-carbonitrile | 65 |
Concluding Remarks
One-pot cyanation procedures utilizing electrophilic N-cyano reagents like N-Cyano-N-methylbenzamide and its analogues offer a compelling strategic advantage for synthetic chemists. By circumventing the need for highly toxic cyanide salts and often proceeding under mild, functional-group-tolerant conditions, these methods enhance both the safety and efficiency of nitrile synthesis. The palladium and cobalt-catalyzed protocols detailed herein are robust, versatile, and readily adaptable, providing reliable pathways to valuable nitrile-containing molecules for academic and industrial research.
References
-
Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]
-
Reddy, V., et al. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
-
Morrill, L. C. (2017). Exploring new synthetic routes towards cyanamides. The Morrill Research Group - Blogs. [Link]
-
Ayres, J. N., et al. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic Letters, 19(15), 3835–3838. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Journal of the American Chemical Society. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 42(30), 3513-3526. [Link]
-
Reddy, V., et al. (2019). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. [Link]
-
Wallace, D. J., et al. (2010). Palladium-Catalyzed Arylation of Cyanamides. Organic Letters, 12(18), 4164–4167. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]
-
Qian, X., et al. (2015). The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. ResearchGate. [Link]
-
Cai, Y., et al. (2014). Cobalt-Catalyzed Electrophilic Cyanation of Arylzinc Halides with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Advanced Synthesis & Catalysis, 356(16), 3331-3335. [Link]
-
Science of Synthesis. (2010). C—CN Bond-Forming Reactions. Thieme. [Link]
-
Cui, J., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry, an Asian Journal, 13(5), 482-495. [Link]
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Reagent preparation: N-Cyano-N-methylbenzamide synthesis from benzoyl chloride
Introduction & Application Context
N-Cyano-N-methylbenzamide is a specialized reagent belonging to the class of N-acylcyanamides. These compounds serve as versatile electrophiles in organic synthesis, particularly in the construction of heterocycles (such as tetrazoles and triazines) and as activated acylating agents where the cyano group acts as an electron-withdrawing moiety to enhance the electrophilicity of the carbonyl carbon.
This Application Note details the robust synthesis of N-cyano-N-methylbenzamide via the direct N-acylation of methylcyanamide with benzoyl chloride . Unlike the Von Braun degradation of tertiary amines (which yields this compound as a byproduct), this protocol allows for the deliberate, scalable preparation of the reagent from primary building blocks.
Key Technical Challenges
-
Regioselectivity: Cyanamides are ambident nucleophiles. While N-acylation is thermodynamically favored, kinetic O-acylation can occur. The use of non-polar solvents and specific temperature control minimizes the O-isomer.
-
Thermal Instability: N-acylcyanamides can decompose or polymerize at high temperatures; strictly controlled reaction capability is required.
-
Safety: Handling cyanamide derivatives requires rigorous adherence to safety protocols regarding toxicity and skin absorption.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution .[1] The amine nitrogen of methylcyanamide attacks the carbonyl carbon of benzoyl chloride. A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the protonation of the cyanamide reactant.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the base-mediated N-acylation of methylcyanamide.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Benzoyl Chloride (≥99%, distilled if yellow).
-
Methylcyanamide (Commercial or freshly prepared*).
-
Triethylamine (Et
N) or Pyridine (Dried over KOH). -
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
-
-
Equipment:
-
3-neck Round Bottom Flask (250 mL).
-
Pressure-equalizing addition funnel.
-
Inert gas line (Nitrogen or Argon).
-
Ice-water bath.
-
> Note on Methylcyanamide: If commercial methylcyanamide is unavailable, it is often generated in situ or prepared from methylamine and cyanogen bromide. For this protocol, we assume the use of isolated methylcyanamide to ensure stoichiometry control.
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry the 3-neck flask and cool under a stream of Nitrogen.
-
Charge the flask with Methylcyanamide (1.0 equiv, e.g., 5.6 g, 100 mmol) .
-
Add Anhydrous DCM (100 mL) . Stir to dissolve.
-
Add Triethylamine (1.1 equiv, 15.3 mL) .
-
Cool the mixture to 0°C using an ice bath.
Step 2: Acylation
-
Dilute Benzoyl Chloride (1.0 equiv, 11.6 mL) in DCM (20 mL) and transfer to the addition funnel.
-
Add the Benzoyl Chloride solution dropwise over 30–45 minutes .
-
Critical Control Point: Maintain internal temperature < 5°C to prevent side reactions.
-
-
A white precipitate (Et
N·HCl) will form immediately. -
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 3–4 hours .
Step 3: Work-up
-
Quench the reaction by adding Water (50 mL) . Stir vigorously for 10 minutes to dissolve the amine salts.
-
Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine/base.
-
Sat. NaHCO
(2 x 30 mL) – Removes unreacted acid chloride (as benzoic acid). -
Brine (1 x 30 mL).
-
-
Dry the organic phase over Anhydrous MgSO
. -
Filter and concentrate under reduced pressure (Rotary Evaporator) at < 40°C.
Step 4: Purification
-
The crude residue is typically a viscous oil or low-melting solid.
-
Recrystallization: If solid, recrystallize from Ethanol/Hexane (1:4).
-
Flash Chromatography: If oil, purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Data & Validation
To validate the synthesis, the following analytical parameters should be compared against the crude and purified product.
| Parameter | Expected Value/Observation | Diagnostic Significance |
| Physical State | White crystalline solid or colorless oil | Purity indicator (Yellowing indicates oxidation). |
| IR Spectrum | ~2220 cm⁻¹ (C≡N stretch)~1690 cm⁻¹ (C=O Amide) | Confirms presence of Cyano group and Amide bond. Absence of NH peaks.[2] |
| ¹H NMR (CDCl₃) | δ 3.4-3.5 (s, 3H, N-CH₃)δ 7.4-7.8 (m, 5H, Ar-H) | Confirms N-methylation and benzoyl group integration. |
| ¹³C NMR | ~110-115 ppm (C≡N)~170 ppm (C=O) | Definitive proof of carbon skeleton. |
Safety & Handling (HSE)
Warning: This protocol involves hazardous substances. All work must be performed in a fume hood.
-
Cyanamide Toxicity: Methylcyanamide and its derivatives can inhibit aldehyde dehydrogenase (similar to Disulfiram). Avoid alcohol consumption 24 hours before and after handling.
-
PPE:[3] Double nitrile gloves, lab coat, safety goggles.
-
-
Benzoyl Chloride: Potent lachrymator and corrosive. Inhalation can cause severe respiratory irritation.
-
First Aid: In case of skin contact, wash with soap and water for 15 minutes.[4]
-
-
Waste Disposal: Aqueous washes containing cyanide residues (if decomposition occurred) must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal to oxidize any free cyanide.
References
-
Huffman, K. R., & Schaefer, F. C. (1963). N-Acyl- and N-Imidoylcyanamides. The Journal of Organic Chemistry, 28(7), 1812–1816. Link
-
Exner, O., & Janák, P. (1975). Acyl derivatives of cyanamide and their structure. Collection of Czechoslovak Chemical Communications, 40, 2510. Link
-
Wong, R., & Dolman, S. J. (2017). Isothiocyanates and Cyanamides. In Practical Synthetic Organic Chemistry. Wiley. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14070-58-7, N-Cyano-N-methylbenzamide. Link
Sources
Catalytic Cyano-Transfer Using N-Cyano-N-methylbenzamide: Application Notes and Protocols
Introduction: A Modern Approach to Cyanation
The introduction of the cyano group is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for constructing pharmaceuticals, agrochemicals, and advanced materials.[1][2] Historically, cyanation reactions have relied on highly toxic and often difficult-to-handle nucleophilic cyanide sources like KCN, NaCN, or Zn(CN)₂.[3][4] These reagents pose significant safety risks and can lead to catalyst poisoning in transition-metal-catalyzed reactions.[4]
In recent years, the development of electrophilic cyanating agents has offered a safer and more versatile alternative.[5][6][7] N-Cyano-N-methylbenzamide belongs to this class of modern "CN⁺" sources. As a bench-stable, crystalline solid, it circumvents many of the hazards associated with traditional cyanide salts. This guide provides a comprehensive overview of the catalytic conditions for employing N-Cyano-N-methylbenzamide in palladium- and copper-catalyzed cyano-transfer reactions, offering researchers a practical framework for its application. While direct literature on N-Cyano-N-methylbenzamide is emerging, the protocols and mechanistic insights described herein are grounded in the extensive research on its close and well-documented analogue, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[6][8]
Section 1: The Principle of Electrophilic Cyanation
Traditional cyanation involves the attack of a nucleophilic cyanide anion (CN⁻) on an electrophilic carbon center.[2] In contrast, reagents like N-Cyano-N-methylbenzamide function as electrophilic cyanating agents . The N-CN bond is polarized such that the cyano group carries a partial positive charge, making it susceptible to attack by nucleophilic organometallic species. This reversal of polarity, or "umpolung," opens up new reaction pathways, particularly in the context of transition metal catalysis.[9][10]
The core principle involves the reaction of a low-valent transition metal complex, such as Pd(0) or Cu(I), with an aryl or vinyl (pseudo)halide. This generates a nucleophilic organometallic intermediate (e.g., Ar-Pd(II)-X) which can then react with the electrophilic cyano group of N-Cyano-N-methylbenzamide to forge the new C-CN bond.[11]
Caption: Conceptual workflow comparing nucleophilic and electrophilic cyanation pathways.
Section 2: Palladium-Catalyzed Cyanation of Aryl (Pseudo)halides
Palladium catalysis is a powerful and widely adopted method for cross-coupling reactions, including cyanation.[12][13] The use of an electrophilic cyanating agent like N-Cyano-N-methylbenzamide is particularly advantageous as it avoids the high concentrations of free cyanide that can poison palladium catalysts.[4] The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.
Plausible Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl (pseudo)halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].
-
Cyanide Transfer: This Pd(II) complex reacts with N-Cyano-N-methylbenzamide. The aryl group, acting as a nucleophile, attacks the electrophilic cyano carbon, transferring the CN group to the metal center and forming a [Ar-Pd(II)-CN] complex.
-
Reductive Elimination: The final aryl nitrile product (Ar-CN) is released through reductive elimination, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Plausible catalytic cycle for Palladium-catalyzed cyanation with an N-cyano amide.
Summary of Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes conditions reported for the closely related reagent NCTS, which serve as an excellent starting point for optimization with N-Cyano-N-methylbenzamide.[11][14]
| Component | Examples | Typical Loading/Conc. | Purpose & Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., G3-XPhos) | 1-5 mol% | Source of the active Pd(0) catalyst. Palladacycles are often more stable and efficient, requiring lower loadings.[4] |
| Ligand | Buchwald-type phosphines (XPhos, SPhos), Josiphos, PPh₃ | 1-10 mol% | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. Bulky, electron-rich phosphines are often superior. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5-2.5 equiv. | May act as a scavenger for any generated acids and can influence the catalyst's activity and stability. |
| Solvent | Toluene, Dioxane, DMF, DMAc | 0.1 - 0.5 M | Aprotic solvents are required. The choice can affect substrate solubility and reaction temperature. |
| Temperature | 80 - 140 °C | - | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[14] |
| Cyanating Agent | N-Cyano-N-methylbenzamide | 1.1-1.5 equiv. | A slight excess ensures complete consumption of the starting material. |
Representative Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene
Disclaimer: This protocol is a representative model based on established procedures for analogous electrophilic cyanating agents like NCTS.[11][14] Optimization may be required for specific substrates.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
N-Cyano-N-methylbenzamide (1.2 mmol, 192 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 19 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel, magnetic stir bar
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube containing a magnetic stir bar, add N-Cyano-N-methylbenzamide, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromotoluene followed by anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of a small, quenched aliquot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methylbenzonitrile.
Section 3: Copper-Catalyzed Cyanation Systems
Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium-based systems for certain transformations.[7][15] Copper catalysts are particularly effective for the cyanation of aryl iodides and activated aryl bromides.[16]
Typical Catalytic Components
Copper-catalyzed cyanations often require a ligand to stabilize the copper center and facilitate the reaction. Diamine or phenanthroline-based ligands are commonly employed.[12]
| Component | Examples | Typical Loading | Rationale |
| Cu(I) Source | CuI, CuCN, Cu₂O | 5-20 mol% | The active catalyst for the cyanation. CuI is a common and effective choice.[5] |
| Ligand | 1,10-Phenanthroline, TMEDA, L-Proline | 10-40 mol% | Chelates to the copper center, improving its solubility and reactivity.[12] |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 equiv. | Often required to facilitate the catalytic cycle. |
| Solvent | DMF, Dioxane, Toluene | 0.2 - 1.0 M | Polar aprotic solvents are generally preferred for copper-catalyzed reactions. |
| Temperature | 100 - 150 °C | - | Higher temperatures are often necessary to achieve reasonable reaction rates. |
Representative Protocol: Copper-Catalyzed Cyanation of 1-Iodonaphthalene
Procedure:
-
Vessel Preparation: To a Schlenk tube, add CuI (0.1 mmol, 19 mg), 1,10-Phenanthroline (0.2 mmol, 36 mg), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent Addition: Add 1-iodonaphthalene (1.0 mmol, 254 mg), N-Cyano-N-methylbenzamide (1.3 mmol, 208 mg), and anhydrous DMF (3 mL).
-
Reaction: Seal the tube and heat in an oil bath at 130 °C for 24 hours.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for the palladium-catalyzed protocol to isolate 1-cyanonaphthalene.
Section 4: Safety, Handling, and Waste Disposal
While N-Cyano-N-methylbenzamide is significantly safer than inorganic cyanides, proper laboratory safety practices are essential.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Reaction Quenching: After the reaction is complete, it is prudent to quench any residual reactive cyanating species. This can be done by carefully adding an aqueous solution of sodium hypochlorite (bleach) to the reaction mixture during the workup, which oxidizes cyanide to the much less toxic cyanate ion.[17]
-
Waste Disposal: All cyanide-containing waste, both solid and liquid, must be treated as hazardous and disposed of according to institutional and local regulations. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide (HCN) gas.
Section 5: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh bottle of catalyst/ligand. Consider using a more active palladacycle precatalyst. Ensure the reaction is run under strictly anhydrous and anaerobic conditions. |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments. For unreactive substrates like aryl chlorides, temperatures up to 140-150 °C may be necessary.[18] | |
| Poor substrate reactivity. | Aryl chlorides are less reactive than bromides, which are less reactive than iodides and triflates. For aryl chlorides, a stronger catalytic system (e.g., a palladacycle with a Buchwald ligand) is often required. | |
| Formation of Byproducts | Protodehalogenation (Ar-X → Ar-H). | This suggests moisture in the reaction. Ensure all reagents and solvents are scrupulously dried. |
| Homocoupling of the aryl halide (Ar-X → Ar-Ar). | This can occur at high temperatures or with high catalyst loading. Try reducing the reaction temperature or the amount of catalyst. |
Conclusion
N-Cyano-N-methylbenzamide is a promising electrophilic cyanating agent that enables the synthesis of aryl and vinyl nitriles under transition-metal-catalyzed conditions. By leveraging well-established palladium and copper cross-coupling methodologies, this reagent provides a safer, more practical alternative to traditional, highly toxic cyanide sources. The protocols and principles outlined in this guide, based on robust data from analogous systems, offer a solid foundation for researchers to explore and optimize cyano-transfer reactions in their own synthetic endeavors.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source [organic-chemistry.org]
- 6. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.de [thieme-connect.de]
- 15. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 16. Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Solvent selection for N-Cyano-N-methylbenzamide cyanation reactions
Abstract
The synthesis of N-cyano-N-methylbenzamide (CAS 36268-62-9) represents a critical challenge in process chemistry due to the ambident nucleophilicity of the amide precursor and the hydrolytic instability of electrophilic cyanating agents. This guide analyzes solvent thermodynamics, dielectric contributions, and safety profiles to optimize the N-cyanation of N-methylbenzamide. We compare the "Classic" Anhydrous Route (THF/NaH) against "Green" Biphasic Protocols (Toluene/Water), providing validated workflows for high-purity isolation.
Introduction & Mechanistic Grounding
N-Cyano-N-methylbenzamide is a versatile pharmacophore and a precursor for tetrazole-based angiotensin II receptor blockers (sartans). Its synthesis typically involves the electrophilic cyanation of N-methylbenzamide.
The Chemoselectivity Challenge: The amide nitrogen is poorly nucleophilic due to resonance delocalization with the carbonyl oxygen. To achieve N-cyanation, the proton must be removed to form an imidate/amidate anion, which then attacks the cyanogen source (typically Cyanogen Bromide, BrCN).
Solvent Role:
-
Dielectric Constant (
): Higher solvents (MeCN, DMF) stabilize the transition state but may promote O-cyanation (isourea formation) over the desired N-cyanation. -
Solvation of Base: The solvent must dissolve the base (e.g., NaH, KOtBu) without reacting with the electrophile (BrCN).
-
Safety: Cyanogen bromide is volatile and toxic; the solvent must have a boiling point distinct from BrCN (61.4°C) to facilitate separation, or allow for downstream quenching.
Solvent Selection Matrix
The following table summarizes the performance of standard solvent systems for the reaction of N-methylbenzamide with BrCN.
| Solvent System | Role | Yield Potential | Workup Complexity | Safety Profile | E-Factor (Waste) |
| THF (Anhydrous) | Recommended | High (85-92%) | Moderate | Moderate (Peroxides) | Low |
| DMF | Alternative | High (90%+) | High (Removal difficult) | Low (Runaway risk) | High |
| Toluene/H₂O | Green/Scale-up | Moderate (70-78%) | Low (Phase separation) | High | Low |
| Acetonitrile | Kinetic Control | Moderate (65-75%) | Low | Moderate | Moderate |
Mechanistic Pathway & Decision Tree
The following diagram illustrates the kinetic competition between N-cyanation and O-cyanation, governed by solvent polarity and cation solvation.
Figure 1: Solvent influence on regioselectivity. Non-polar solvents favor N-alkylation by promoting tight ion pairing, shielding the oxygen.
Detailed Protocols
Protocol A: High-Purity Synthesis (The THF/NaH Route)
Best for: Medicinal chemistry scale, high purity requirements.
Reagents:
-
N-Methylbenzamide (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) [DANGER: TOXIC]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF (10 mL/g substrate) at 0°C.
-
Addition: Add N-methylbenzamide (1.0 eq) solution in THF dropwise over 20 mins. Evolution of H₂ gas will occur.[2] Stir at 0°C for 30 mins until gas evolution ceases.
-
Checkpoint: The solution should turn slightly opaque/yellow, indicating amidate formation.
-
-
Cyanation: Cool the mixture to -78°C (Dry ice/Acetone). Add BrCN (1.1 eq) solution (in THF) dropwise.
-
Why -78°C? Controls the exotherm and prevents BrCN polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT) slowly over 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Water and Brine.[3][4] Dry over Na₂SO₄.[3][4]
-
Purification: Recrystallize from Ethanol/Hexane or silica column (20% EtOAc/Hexane).
Protocol B: Scalable "Green" Synthesis (Biphasic)
Best for: Process scale (>100g), safety focus.
Reagents:
-
Benzoyl Chloride (1.0 eq)
-
Methyl Cyanamide (1.1 eq)
-
Base: NaOH (2.5 eq, 10% aqueous solution)
-
Solvent: Toluene
Step-by-Step:
-
Biphasic Setup: In a reactor, charge Methyl Cyanamide and Toluene.
-
Base Addition: Add 10% NaOH solution. Cool to 0-5°C.
-
Acylation: Add Benzoyl Chloride dropwise, maintaining internal temperature <10°C.
-
Phase Separation: Stir for 1 hour. Stop agitation.
-
Isolation: The product often precipitates or stays in the organic layer.
-
If Solid: Filter directly.
-
If Soluble: Separate organic layer, wash with water, and concentrate.
-
-
Advantage: Avoids BrCN entirely; uses cheaper reagents.
Safety & Handling (The "Self-Validating" System)
Working with cyanation reagents requires a "Fail-Safe" approach.[8]
Cyanide Destruction Protocol: Any waste stream containing BrCN or Cyanide must be treated before disposal.
-
Reagent: Prepare a 10% Sodium Hypochlorite (Bleach) solution adjusted to pH > 10 with NaOH.
-
Validation: Test waste stream with Potassium Iodide-Starch paper. (Blue = Active Oxidant present = Cyanide destroyed).
-
Solvent Compatibility: Do not use Acetone in the waste quench step (forms tear gas chloroacetone with bleach).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in THF (Protocol A) | Re-distill THF over Na/Benzophenone. NaH is quenched by water. |
| O-Isomer Impurity | Solvent too polar (DMF used) | Switch to THF or Toluene to promote N-selectivity. |
| Color Change (Dark) | BrCN decomposition | Use fresh BrCN. If BrCN is yellow/brown, sublime it before use. |
| Residual Starting Material | Incomplete Deprotonation | Increase NaH reaction time at 0°C before adding BrCN. |
References
-
Organic Syntheses. "Cyanogen Bromide." Org.[2][3][7][8] Synth.1931 , 11, 30. Link
-
Journal of Organic Chemistry. "N-Cyanation of Secondary Amines and Amides." J. Org.[4][5] Chem.2014 , 79, 11. Link
-
Organic Letters. "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Org.[2][3][7][8] Lett.2014 , 16, 247-249.[7] Link
-
PubChem. "N-Cyano-N-methylbenzamide Compound Summary."[9] National Library of Medicine.Link
-
Sigma-Aldrich. "Safety Data Sheet: 4-Cyano-N-methylbenzamide" (Analogous handling). Link
Sources
- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of N-Cyano-N-Aryl Amides in Green Chemistry
These application notes provide a comprehensive overview of the utility of N-cyano-N-aryl amides as a class of reagents in the context of green and sustainable chemistry. While specific, well-documented green chemistry protocols for N-Cyano-N-methylbenzamide are not extensively available in the current literature, we will use the closely related and well-studied reagent, N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), as a representative example to illustrate the principles, applications, and experimental setups. This guide is intended for researchers, scientists, and professionals in drug development who are seeking safer and more environmentally benign synthetic methodologies.
Introduction: The Imperative for Greener Cyanation Methods
The cyano group is a cornerstone functional group in organic synthesis, serving as a versatile precursor to amines, carboxylic acids, aldehydes, and ketones.[1] Traditionally, the introduction of a cyano group has relied on highly toxic and hazardous reagents such as hydrogen cyanide (HCN), sodium cyanide (NaCN), and potassium cyanide (KCN).[1][2] These reagents pose significant risks due to their high toxicity and the potential for the release of HCN gas, necessitating stringent handling procedures and generating hazardous waste.
The principles of green chemistry compel the development of safer alternatives. In recent years, a major focus has been on identifying less toxic cyanide sources and developing catalytic systems that are more efficient and environmentally friendly.[2][3][4] This includes the use of agents like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) and the development of transition-metal-catalyzed reactions that operate under milder conditions.[2][3][4]
N-Cyano-N-Aryl Amides: A Safer Class of Electrophilic Cyanating Agents
N-cyano-N-aryl amides, such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), have emerged as valuable reagents for electrophilic cyanation.[5][6] Unlike traditional nucleophilic cyanide salts, these compounds act as electrophilic "CN+" synthons, allowing for the cyanation of nucleophiles like Grignard reagents, enolates, and organozinc compounds.[6][7] This mode of reactivity opens up different synthetic pathways and can offer advantages in terms of substrate scope and functional group tolerance. From a green chemistry perspective, their solid, crystalline nature and lower acute toxicity compared to inorganic cyanides make them easier and safer to handle.
Mechanistic Considerations
The reactivity of N-cyano-N-aryl amides in electrophilic cyanation reactions typically involves the nucleophilic attack of an organometallic species or another nucleophile at the carbon atom of the cyano group. The N-aryl amide portion of the molecule functions as a good leaving group, facilitating the transfer of the cyanide moiety.
// Node Definitions Nu [label="Nucleophile (e.g., R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"]; NCTS [label="N-Cyano-N-aryl amide\n(e.g., NCTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Transition State/\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Cyanated Product (R-CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group\n(e.g., [TsNPh]-)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Nu -> Intermediate [label="Nucleophilic Attack"]; NCTS -> Intermediate; Intermediate -> Product [label="CN Transfer"]; Intermediate -> LeavingGroup [label="Elimination"]; }
Figure 1: Generalized mechanism of electrophilic cyanation using an N-cyano-N-aryl amide.
Application Protocol: Electrophilic Cyanation of an Aryl Grignard Reagent using NCTS
This protocol provides a detailed, step-by-step methodology for the electrophilic cyanation of an aryl bromide via a Grignard reagent, using NCTS as the cyanating agent. This serves as a representative example of how N-cyano-N-aryl amides can be employed in synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Aryl Bromide | Reagent | Sigma-Aldrich | Ensure dryness. |
| Magnesium Turnings | >99.5% | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | |
| Iodine | Crystal | J.T. Baker | For Grignard initiation. |
| N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | >97% | Sigma-Aldrich | |
| 1 M Hydrochloric Acid | Reagent | Fisher Scientific | For quenching. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | For washing. | ||
| Brine | For washing. | ||
| Anhydrous Magnesium Sulfate | For drying. | ||
| Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas (N2 or Ar) setup. | All glassware must be oven-dried. |
Experimental Workflow
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// Edges Start -> Grignard_Prep; Grignard_Prep -> Addition; NCTS_Sol -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> End; }
Figure 2: Step-by-step experimental workflow for the cyanation protocol.
Step-by-Step Protocol
Part A: Preparation of the Grignard Reagent
-
Setup: Assemble an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq.) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The iodine vapor will activate the magnesium surface.
-
Grignard Formation: Dissolve the aryl bromide (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. Once initiated, add the remaining aryl bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Cyanation Reaction
-
NCTS Solution: In a separate oven-dried round-bottom flask under an inert atmosphere, dissolve NCTS (1.1 eq.) in anhydrous THF.
-
Cooling: Cool the NCTS solution to 0 °C using an ice bath.
-
Addition: Slowly add the prepared Grignard reagent from Part A to the cooled NCTS solution via a cannula or dropping funnel. Causality Note: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
Part C: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl. Safety Note: Quenching should be done in a well-ventilated fume hood as it can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl nitrile.
Safety and Handling
While N-cyano-N-aryl amides are generally safer than inorganic cyanides, they are still harmful substances and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10] Avoid contact with skin and eyes.[8][9][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]
Conclusion and Future Outlook
The use of N-cyano-N-aryl amides like NCTS represents a significant step towards greener and safer cyanation methodologies. By providing an electrophilic source of cyanide, they offer a valuable alternative to traditional, highly toxic nucleophilic cyanating agents. Future research in this area will likely focus on the development of catalytic versions of these reactions, the expansion of the substrate scope, and the design of even more environmentally benign cyanating agents. The principles and protocols outlined in these notes provide a solid foundation for researchers to explore and implement these greener synthetic strategies in their own work.
References
- Eco-friendly Cyanation Strategies of Aryl Halides using Recyclable Nickel Nanocatalysts with Promising Antibacterial and Antioxidant Activities.
- Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities. Materials Advances (RSC Publishing), DOI:10.1039/D5MA00879D.
- Nitrile synthesis by C-C coupling (cyan
- (PDF) Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities.
- Nickel-Catalyzed Cyan
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). PubMed.
- The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent.
- Aldrich C87908 - SAFETY D
- C—CN Bond-Forming Reactions. Thieme.
- Preparation of Benzonitriles, Part 4: By Electrophilic Cyan
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00879D [pubs.rsc.org]
- 3. Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Microwave-Assisted Synthesis Using N-Cyano-N-methylbenzamide
Foreword: Reimagining Cyanation in the Modern Synthesis Laboratory
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile scaffold for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, cyanation reactions have been fraught with challenges, most notably the use of highly toxic and often heterogeneous metal cyanides, which necessitate stringent safety protocols and can lead to difficulties in product purification. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized reaction optimization, offering dramatic reductions in reaction times and often leading to cleaner reaction profiles and higher yields.[1][2] This application note explores the untapped potential of N-Cyano-N-methylbenzamide as a novel cyanating agent within the framework of microwave-assisted synthesis, proposing a robust and potentially safer alternative to traditional methods.
While direct literature precedent for N-Cyano-N-methylbenzamide in this specific application is nascent, the well-documented utility of analogous N-cyano amides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), as effective electrophilic cyanating agents provides a strong foundation for the protocols detailed herein.[3][4][5] NCTS has been successfully employed in a variety of transition-metal-catalyzed C-H cyanation and cross-coupling reactions, demonstrating the viability of the N-CN moiety as a source of an electrophilic cyanide equivalent.[6][7] This guide will, therefore, extrapolate from the established reactivity of related compounds to propose a detailed, albeit foundational, protocol for the microwave-assisted cyanation of aryl halides using N-Cyano-N-methylbenzamide.
The Rationale for N-Cyano-N-methylbenzamide in Microwave-Assisted Cyanation
The pursuit of safer, more efficient, and user-friendly reagents is a constant driver of innovation in synthetic chemistry. N-Cyano amides, as a class of compounds, present several potential advantages over traditional cyanide sources:
-
Enhanced Safety: By covalently bonding the cyanide group, these reagents are anticipated to be less acutely toxic and easier to handle than inorganic metal cyanides.
-
Improved Solubility: Their organic nature often leads to better solubility in common organic solvents, facilitating homogeneous reaction conditions.
-
Tunable Reactivity: The electronic and steric properties of the amide backbone can be modified to fine-tune the reactivity of the cyanating agent.
Microwave irradiation is particularly well-suited for cyanation reactions due to its ability to rapidly and uniformly heat the reaction mixture, which can overcome activation barriers and significantly accelerate reaction rates.[1] This is especially beneficial for cross-coupling reactions that may otherwise require prolonged heating under conventional conditions.
Proposed Reaction Mechanism
The proposed microwave-assisted cyanation of an aryl halide with N-Cyano-N-methylbenzamide is envisioned to proceed via a palladium-catalyzed cross-coupling reaction. A plausible catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Experimental Protocols
Disclaimer: The following protocols are proposed based on analogous reactions and have not been experimentally validated. Optimization of reaction parameters will be necessary for specific substrates.
General Safety Precautions
-
N-Cyano-N-methylbenzamide should be handled with care in a well-ventilated fume hood. Although potentially safer than inorganic cyanides, the toxicological properties may not be fully characterized. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Microwave synthesis should be conducted in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.
-
Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate care.
Protocol 1: Microwave-Assisted Cyanation of an Aryl Bromide
This protocol details a proposed method for the cyanation of a model aryl bromide using N-Cyano-N-methylbenzamide.
Materials:
-
Aryl bromide (1.0 mmol)
-
N-Cyano-N-methylbenzamide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol)
-
Zinc powder (0.2 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or NMP) (5 mL)
-
Microwave reaction vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add the aryl bromide (1.0 mmol), N-Cyano-N-methylbenzamide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), dppf (0.05 mmol), and zinc powder (0.2 mmol).
-
Add a magnetic stir bar to the vial.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add 5 mL of anhydrous, degassed solvent via syringe.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture under the conditions specified in Table 1.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Proposed Microwave Reaction Parameters
| Parameter | Value |
| Temperature | 150 °C |
| Time | 20 minutes |
| Power | 100-200 W (dynamic) |
| Stirring | High |
Data Presentation and Expected Outcomes
Successful implementation of this protocol is expected to yield the corresponding aryl nitrile. The reaction should be monitored by TLC or GC-MS to determine the conversion of the starting material. The isolated yield will be dependent on the specific substrate and the optimization of reaction conditions. A proposed workflow for this process is outlined below.
Figure 2: Experimental workflow for microwave-assisted cyanation.
Troubleshooting and Optimization
Should the initial reaction yield be low, the following parameters can be systematically varied:
-
Temperature: Increase the reaction temperature in 10 °C increments.
-
Time: Extend the reaction time.
-
Catalyst and Ligand: Screen other palladium sources (e.g., Pd(OAc)₂) and phosphine ligands.
-
Solvent: Evaluate other high-boiling polar aprotic solvents such as DMAc or DMSO.
-
Base/Additive: The role of the zinc promoter should be investigated; other additives may be required.
Conclusion
This application note presents a forward-looking approach to microwave-assisted cyanation, proposing N-Cyano-N-methylbenzamide as a promising, safer alternative to traditional cyanating agents. While the protocols provided are based on sound chemical principles derived from analogous systems, they serve as a starting point for further investigation and optimization. The confluence of microwave technology and innovative reagent design holds significant promise for the future of nitrile synthesis, offering pathways that are not only more efficient but also inherently safer and more environmentally benign.
References
- Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249.
- Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1339–1343.
- Cui, J., Song, J., Liu, Q., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482–495.
-
Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247-249. Available at: [Link]
-
Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers, 3(10), 1339-1343. Available at: [Link]
- de la Cruz, F. N., Rivera-Ramírez, J. D., López, J., & Vázquez, M. A. (2020). Cyanation.
- Parveen, S., & Ghorai, P. (2022).
- Fujioka, H., & Murai, K. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters, 13(20), 5564–5567.
- Zhang, G., Zhang, C., Tian, Y., & Chen, F. (2023). An inexpensive iron catalyst promotes a reaction of ubiquitous carboxylic acids with electron-deficient N-cyano-N-aryl-arylsulfonamide to provide diverse nitrile compounds in good yields. Organic Letters, 25(6), 917-922.
- Fu, G. C., & Ryabkov, A. D. (2013). Rh-catalyzed directed C–H cyanation reaction was developed for the first time as a practical method for the synthesis of aromatic nitriles. Journal of the American Chemical Society, 135(4), 1264-1267.
-
Chad's Prep. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Zhang, J.-Q., Liu, J., Hu, D., Song, J., Zhu, G., & Ren, H. (2022). A direct conversion of various benzylic alkyl halides and primary alkyl halides into corresponding nitriles was efficiently and simply carried out in aqueous ammonia in the presence of molecular iodine as oxidant. Organic Letters, 24(4), 786-790.
-
Organic Chemistry Portal. (n.d.). Synthesis of Cyanamides. Retrieved from [Link]
- Herrero, M. A., Kremsner, J. M., & Kappe, C. O. (2008). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. The Journal of Organic Chemistry, 73(1), 36–47.
- Younes, E. A., Hussein, N., Shtaiwi, M., Shahrokhi, F., Abu Safieh, K. A., & Zhao, Y. (2020). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry, 44(38), 16546-16556.
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
- Dadres, A., & Shahrisa, A. (2005). Synthesis of some nitrogen heterocycles under microwave irradiation in solventless system. Iranian Journal of Chemistry and Chemical Engineering, 24(1), 51-54.
- Sharma, P., & Kumar, A. (2022). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 12(49), 31969-31991.
- El-Sayed, N. N. E., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry, 17(8), 105993.
- Cui, J., Song, J., Liu, Q., & Dong, Y. (2018). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Chemistry – An Asian Journal, 13(5), 482–495.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(22), 12536-12586.
Sources
- 1. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields in cyanation with N-Cyano-N-methylbenzamide
Technical Support Center: Electrophilic Cyanation with N-Cyano-N-methylbenzamide
Core Directive & Technical Strategy
The Reagent Profile: N-Cyano-N-methylbenzamide (CAS: 13829-13-5) is a stable, solid electrophilic cyanating agent. It serves as a "CN+" equivalent, transferring a cyano group to nucleophiles (amines, thiols, enolates) or participating in transition-metal-catalyzed C-H activation.
The Central Challenge: Unlike its sulfonamide analog (NCTS , N-cyano-N-phenyl-p-toluenesulfonamide), the benzamide derivative possesses a less electron-withdrawing leaving group (N-methylbenzamide vs. sulfonamide).
-
Consequence: It is less electrophilic and more stable.
-
Common Failure Mode: Researchers often apply protocols optimized for the highly reactive NCTS or BrCN to this reagent, resulting in low conversion due to insufficient activation energy.
-
Secondary Failure Mode: The byproduct, N-methylbenzamide, is a competent ligand that can coordinate to metal centers (Pd, Rh), potentially poisoning catalysts in C-H activation workflows.
Diagnostic Decision Tree (Graphviz)
Use this flowchart to diagnose the specific cause of yield loss in your reaction matrix.
Caption: Diagnostic logic for identifying kinetic barriers vs. thermodynamic/catalytic failures in cyanation.
Optimization & Troubleshooting Guide
Scenario A: The Reaction is Sluggish (Kinetic Stall)
Because the N-methylbenzamide leaving group is more basic (pKa ~15) than a sulfonamide, the N-CN bond is stronger. You must lower the LUMO of the nitrile.
| Parameter | Recommendation | Scientific Rationale |
| Lewis Acid Additive | ZnBr₂ (10-20 mol%) or B(C₆F₅)₃ (5 mol%) | Coordinates to the amide carbonyl or the nitrile nitrogen, increasing the electrophilicity of the CN group. This mimics the reactivity of the more expensive NCTS reagent. |
| Temperature | 60°C - 100°C | Unlike BrCN (volatile/toxic) or unstable azides, N-Cyano-N-methylbenzamide is thermally stable. Do not fear heating it to overcome the activation barrier. |
| Solvent Choice | DCE or Toluene | Non-coordinating solvents are critical. Avoid THF or DMF if using Lewis Acids, as they will competitively bind the Lewis Acid and deactivate the system. |
Scenario B: Catalyst Death (C-H Activation)
In Rh(III) or Pd(II) catalyzed C-H cyanation, the reaction starts well but stops at 30-40% conversion.
-
Cause: The byproduct, N-methylbenzamide, accumulates. The amide oxygen/nitrogen acts as a ligand, displacing your substrate or phosphine ligand from the metal center.
-
Solution 1 (Scavenger): Add an inorganic base like K₂CO₃ or CsOAc (2.0 equiv). While the reagent is electrophilic, the base helps sequester the acidic proton of the byproduct (though pKa is high, the salt is less coordinating).
-
Solution 2 (Ligand): Switch to strongly binding bidentate ligands (e.g., bipyridine, phenanthroline) that cannot be easily displaced by the benzamide byproduct.
Scenario C: Hydrolysis & Purity
-
Observation: Formation of N-methyl-N'-benzoylurea or simple benzamide.
-
Cause: Moisture in the solvent attacks the highly electrophilic "CN" carbon (forming the urea) or hydrolyzes the N-CN bond.
-
Protocol: Reagent must be stored in a desiccator. Solvents must be <50 ppm water.
Standardized Protocol: Metal-Catalyzed C-H Cyanation
This protocol is adapted for N-Cyano-N-methylbenzamide, accounting for its lower reactivity compared to NCTS.
Reagents:
-
Substrate (1.0 equiv)
-
N-Cyano-N-methylbenzamide (1.5 equiv) — Excess required due to lower kinetics.
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Additive: AgSbF₆ (10 mol%) — Crucial for halide abstraction to open coordination sites.
-
Additive: Zn(OAc)₂ (20 mol%) — Lewis acid promoter specific to this reagent.
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
Workflow:
-
Setup: In a glovebox or under Ar flow, combine catalyst, AgSbF₆, and Zn(OAc)₂ in the reaction tube.
-
Activation: Add solvent and stir for 5 mins to generate the cationic metal species.
-
Addition: Add the Substrate followed by N-Cyano-N-methylbenzamide.
-
Reaction: Seal and heat to 100°C for 16 hours. (Note: NCTS protocols often run at 60-80°C; this reagent requires 100°C).
-
Quench: Cool to RT. Dilute with EtOAc. Filter through a Celite/Silica pad to remove metal salts and the bulk of the polar N-methylbenzamide byproduct.
-
Purification: The byproduct N-methylbenzamide is polar. Use a gradient of Hexane:EtOAc (start 95:5) to elute your non-polar nitrile product first.
Mechanistic Insight (The "Why")
The following diagram illustrates the catalytic cycle and the specific step where N-Cyano-N-methylbenzamide (Reagent) differs from sulfonamides.
Caption: Catalytic cycle highlighting the high activation barrier and potential for catalyst poisoning by the benzamide byproduct.
Frequently Asked Questions (FAQ)
Q: Can I use this reagent for radical cyanation (Photoredox)? A: Yes. While N-cyano-sulfonamides are more common, N-Cyano-N-methylbenzamide can generate the cyano radical (•CN) under oxidative quenching cycles (e.g., with Ir(ppy)₃). However, the N-N bond cleavage energy is higher. You may need a stronger oxidant in the photocatalytic cycle compared to using NCTS.
Q: The reaction turns black and precipitates. Is this normal? A: If using Pd/Rh, a black precipitate usually indicates metal aggregation (catalyst decomposition). This suggests the N-methylbenzamide byproduct is not stabilizing the metal effectively, or you are overheating. Try adding 10-20% DMSO as a co-solvent to stabilize the active metal species, or reduce temperature slightly.
Q: How do I remove the N-methylbenzamide byproduct? It co-elutes with my product. A: N-methylbenzamide has a weak NH acidity but is mostly neutral.
-
Wash: Dissolve crude in Et₂O and wash 3x with water (it is moderately water-soluble, unlike the lipophilic NCTS byproduct).
-
Chromatography: It is much more polar than most aryl nitriles. Use a slower gradient (e.g., 100% Hexane -> 10% EtOAc) to ensure separation.
References
-
Reagent Characterization & Structure: PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide. National Library of Medicine (US), National Center for Biotechnology Information. [Link]
-
Comparative Electrophilic Cyanation (NCTS Foundation): Anbarasan, P., Neumann, H., & Beller, M. (2011). A Novel and Convenient Synthesis of Nitriles from Aryl Halides. (Establishes the mechanism for N-cyanoamide transfers). [Link]
-
Catalytic C-H Cyanation Methodologies: Gong, T. J., Xiao, B., Liu, Z. J., Wan, J. H., Xu, J., Luo, D. F., & Fu, Y. (2015).[1] Rhodium(III)-Catalyzed Cyanation of Vinylic C-H Bonds: N-Cyano-N-phenyl-p-toluenesulfonamide as a Cyanation Reagent. (Key reference for the catalytic cycle and activation requirements of N-cyanoamides). [Link]
Sources
N-Cyano-N-methylbenzamide Technical Support Center: A Guide to Minimizing Side Reactions and Byproducts
Welcome to the technical support hub for N-Cyano-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. N-Cyano-N-methylbenzamide is a valuable building block, but like many reactive molecules, its use can be accompanied by the formation of unwanted side products. This document provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these impurities, ensuring higher yields and cleaner reaction profiles. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial queries encountered when working with N-Cyano-N-methylbenzamide.
Q1: What are the most common byproducts I should expect?
A: The two most frequently observed byproducts are Benzamide and N-Methylbenzamide. Their formation is typically linked to reaction conditions such as the presence of moisture or acidic/basic environments.
Q2: How does moisture affect my reaction?
A: Moisture is a critical parameter to control. Trace amounts of water can lead to the hydrolysis of the N-cyano group, resulting in the formation of N-methylbenzamide. In harsher, prolonged wet conditions, further hydrolysis to benzamide can occur.
Q3: My reaction yield is low, but my starting material is fully consumed. What's happening?
A: This common issue often points to the formation of soluble, non-desired byproducts that are not easily detected by simple techniques like TLC. The primary culprits are often hydrolysis products or products from decyanation. It is crucial to analyze your crude reaction mixture by more quantitative methods like HPLC or LC-MS to identify and quantify these impurities.
Q4: Can I use a different base or solvent than what is specified in a literature procedure?
A: While some flexibility exists, the choice of base and solvent is critical. Protic solvents can facilitate hydrolysis. The basicity and nucleophilicity of the chosen base can also influence side reactions. For instance, a highly nucleophilic base might attack the carbonyl carbon, leading to undesired pathways. It is recommended to use non-nucleophilic bases and anhydrous aprotic solvents whenever possible.
Section 2: Troubleshooting Guide - A Deep Dive into Specific Issues
This section provides a structured approach to identifying and resolving specific byproduct-related challenges.
| Issue | Root Cause Analysis | Preventative Measures & Protocols |
| High Levels of N-Methylbenzamide Detected | Hydrolysis of the N-Cyano Group: The N-cyano group is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. This reaction cleaves the C-N bond of the cyano group, replacing it with a hydrogen. | Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate agents (e.g., CaH₂ for THF, Na/benzophenone for ethers). |
| Significant Benzamide Impurity | Further Hydrolysis: This indicates more severe or prolonged exposure to hydrolytic conditions, where the N-methyl group is also cleaved. This can be exacerbated by elevated temperatures. | Strict Temperature and pH Control: Maintain the recommended reaction temperature. Drastic temperature increases can accelerate hydrolysis.[1] Ensure the work-up procedure is not overly acidic or basic, which could induce further hydrolysis during purification.[1] |
| Formation of Unidentified Polar Impurities | Decyanation Reactions: Under certain reductive conditions or in the presence of specific transition metals, a decyanation reaction can occur, leading to the formation of various secondary products.[2][3][4] | Careful Reagent Selection: Be mindful of the reductive potential of all reagents in your reaction mixture. If a reduction is intended elsewhere in the molecule, the N-cyano group may need to be protected or a more selective reducing agent chosen. |
Workflow for Minimizing Hydrolysis Byproducts
The following diagram illustrates a best-practice workflow for setting up a reaction to minimize water-related side products.
Caption: Workflow for Anhydrous Reaction Setup.
Section 3: Analytical and Purification Protocols
Accurate analysis and effective purification are key to obtaining high-purity N-Cyano-N-methylbenzamide.
Protocol 3.1: Standard HPLC Method for Purity Analysis
This protocol provides a baseline for assessing the purity of your reaction mixture and final product.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
-
System Suitability: A standard solution of N-Cyano-N-methylbenzamide should yield a sharp, symmetrical peak. The expected retention time will vary based on the specific system, but N-methylbenzamide and Benzamide will typically elute earlier due to their increased polarity.
Protocol 3.2: Flash Chromatography for Byproduct Removal
| Parameter | Guideline |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% Ethyl Acetate) |
| Elution Profile | N-Cyano-N-methylbenzamide is moderately polar. Less polar impurities will elute first. The more polar hydrolysis byproducts (N-methylbenzamide and benzamide) will have lower Rf values and will elute later. Collect fractions and analyze by TLC or HPLC. |
Section 4: Mechanistic Insights - Understanding the "Why"
A deeper understanding of the reaction mechanisms is crucial for proactive troubleshooting.
The primary desired reaction pathway involves N-Cyano-N-methylbenzamide acting as a reagent. However, two major competing side reactions can decrease its efficiency and contaminate the product.
-
Hydrolysis Pathway: This is the most common side reaction. It is initiated by the nucleophilic attack of water on the carbon of the cyano group. This is often catalyzed by acid or base.[5][6]
-
Decyanation Pathway: This involves the cleavage of the C-CN bond, which can be promoted by certain reducing agents or transition metal catalysts.[2][3][4]
The following diagram illustrates these competing pathways.
Caption: Competing Reaction Pathways.
By carefully controlling reaction conditions, particularly by excluding water and avoiding harsh reductive environments, the equilibrium can be shifted towards the desired reaction pathway, maximizing the yield and purity of your target molecule.
References
- Stetter, H., & Tresper, E. (1972). Reductive decyanation of nitriles. Tetrahedron Letters, 13(19), 1945-1946.
- Tobisu, M., Nakamura, R., Kita, Y., & Chatani, N. (2009). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds. Journal of the American Chemical Society, 131(9), 3174–3175.
- Arapakos, P. G. (1967). The reductive decyanation of nitriles by dissolving metals. Journal of the American Chemical Society, 89(25), 6794–6796.
- BenchChem. (2025). Troubleshooting Common Side Reactions in 5-Cyanopentanamide Synthesis.
- Karapetsas, A., & Papakyriakou, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
Sources
Technical Support Center: Purification Strategies for N-Methylbenzamide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting advice for the purification of N-methylbenzamide. The following content is structured to address common experimental challenges and offer robust, validated protocols to ensure the high purity of the final compound, which is critical for subsequent applications in pharmaceutical and agrochemical synthesis.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis and purification of N-methylbenzamide.
Q1: What are the most common impurities I should expect in my crude N-methylbenzamide?
A1: The byproducts in your reaction mixture are highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Residual benzoyl chloride, methylamine, or benzoic acid may be present if the reaction has not gone to completion.[1][3]
-
Benzoic Acid: This is a frequent byproduct, often formed from the hydrolysis of unreacted benzoyl chloride in the presence of moisture.[1][3]
-
Over-acylated Products: Under certain conditions, the formation of di-acylated amines can occur.[1]
-
Salts: If the reaction is worked up with an acid or base, salts such as ammonium chloride can precipitate.[3]
Q2: My crude NMR shows a high yield, but I'm recovering less than 50% after column chromatography. What could be the issue?
A2: This is a common issue, particularly with amide compounds on silica gel.[4] Several factors could be contributing to this significant loss of product:
-
Adsorption to Silica Gel: Amides can exhibit strong interactions with the acidic silanol groups on the surface of the silica gel, leading to streaking and irreversible adsorption.[4] This is especially problematic if the compound is not fully solubilized or if the eluent is not sufficiently polar to displace the product.
-
Inappropriate Eluent System: The polarity of your eluent may not be optimal. If the eluent is not polar enough, the product will move very slowly or not at all. Conversely, if it is too polar, you may get poor separation from more polar impurities.
-
Sample Loading Technique: Improper loading of a large amount of crude material can lead to band broadening and poor separation, resulting in mixed fractions that are difficult to recover with high purity.
Q3: I'm observing an oily residue along with my crystalline N-methylbenzamide after recrystallization. What is it and how do I get rid of it?
A3: The oily residue, often referred to as "oiling out," occurs when the solute is insoluble in the hot solvent above its melting point. Upon cooling, the solute separates as a liquid before it has a chance to form crystals. This can be caused by:
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound at higher temperatures.
-
Presence of Impurities: Impurities can depress the melting point of the mixture, leading to oiling out.
-
Cooling Rate: Cooling the solution too rapidly can also induce oiling out.
To resolve this, you can try reheating the solution and adding a small amount of a more polar solvent to increase the solubility of your compound. Slow, gradual cooling is also crucial.[5]
Troubleshooting Purification Techniques
This section provides in-depth troubleshooting guides for the most common purification methods for N-methylbenzamide.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Cool the solution in an ice bath for a longer period. |
| "Oiling out" occurs. | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- The presence of impurities. | - Reheat the solution and add a small amount of a more polar co-solvent.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Perform a preliminary purification step (e.g., extraction) to remove significant impurities. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Always wash the collected crystals with ice-cold solvent.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | - The eluent system is not optimized. | - Systematically vary the ratio of your solvents to achieve a good separation of the desired product from impurities (a good starting point for N-methylbenzamide is a mixture of ethyl acetate and hexane).[2][7] |
| Streaking of the compound on the column. | - The compound is strongly adsorbed to the silica gel.- The sample is not fully dissolved in the loading solvent. | - Add a small percentage of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine, ~1%) to the eluent to reduce tailing.[4]- Ensure the sample is fully dissolved before loading, or consider dry loading. |
| Cracking of the silica gel bed. | - The column was not packed properly.- The eluent polarity was changed too drastically. | - Ensure the silica gel is packed as a uniform slurry.- When running a gradient, change the solvent composition gradually. |
Liquid-Liquid Extraction
Liquid-liquid extraction is used to separate compounds based on their different solubilities in two immiscible liquid phases.[8][9]
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of an emulsion. | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period. |
| Poor separation of layers. | - The densities of the two phases are very similar. | - Add a solvent with a significantly different density to one of the phases. |
| Low recovery from the organic layer. | - The compound has some solubility in the aqueous layer.- Insufficient number of extractions. | - Perform multiple extractions with smaller volumes of the organic solvent.- Adjust the pH of the aqueous layer to suppress the ionization of the compound and increase its partitioning into the organic layer. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of N-methylbenzamide.
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude N-methylbenzamide that is mostly pure with minor colored impurities or byproducts with different solubility profiles.
Materials:
-
Crude N-methylbenzamide
-
Deionized water
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude N-methylbenzamide in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5] A mixture of ethanol and water is often effective.
-
Dissolution: Place the crude N-methylbenzamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed solvent system) until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of N-methylbenzamide (78-80°C).
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating N-methylbenzamide from byproducts with similar polarities.
Materials:
-
Crude N-methylbenzamide
-
Silica gel (200-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Chromatography column
-
Test tubes or fraction collector
Procedure:
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate.[2][7] The ideal solvent system will give the N-methylbenzamide an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude N-methylbenzamide in a minimum amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to elute the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure N-methylbenzamide and remove the solvent under reduced pressure using a rotary evaporator.
Visualized Workflows
General Purification Workflow
Caption: A general workflow for the purification of N-methylbenzamide.
Troubleshooting Logic for Low Recovery after Chromatography
Caption: A troubleshooting decision tree for low recovery in column chromatography.
References
-
Separation of N-Methylbenzamide on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved February 20, 2026, from [Link]
-
A New Method for the Synthesis of N,N-Diethyl-m-Methylbenzamide f... - Ingenta Connect. (2022, September 1). Ingenta Connect. Retrieved February 20, 2026, from [Link]
-
N-Methylbenzamide | C8H9NO | CID 11954 - PubChem. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba. (n.d.). SciELO Cuba. Retrieved February 20, 2026, from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved February 20, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 20, 2026, from [Link]
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide - Medigraphic. (n.d.). Medigraphic. Retrieved February 20, 2026, from [Link]
-
(PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation - DOI. (n.d.). Retrieved February 20, 2026, from [Link]
-
A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent - ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid - CDC. (n.d.). CDC. Retrieved February 20, 2026, from [Link]
-
Purification of N-benzylbenzamides : r/chemistry - Reddit. (2021, June 12). Reddit. Retrieved February 20, 2026, from [Link]
-
(PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. (2018, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]
-
A Short Liquid-Liquid Extraction Demonstration - YouTube. (2017, June 14). YouTube. Retrieved February 20, 2026, from [Link]
-
Dispersive liquid-liquid microextraction using a low density extraction solvent for the determination of 17 N-methylcarbamates by micellar electrokinetic chromatography-electrospray-mass spectrometry employing a volatile surfactant - PubMed. (2012, May 19). PubMed. Retrieved February 20, 2026, from [Link]98547/)
Sources
- 1. N-Methylbenzamide | 613-93-4 | Benchchem [benchchem.com]
- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 8. A New Method for the Synthesis of N,N-Diethyl-m-Methylbenzamide f...: Ingenta Connect [ingentaconnect.com]
- 9. youtube.com [youtube.com]
Technical Support Center: N-Cyano-N-methylbenzamide (N-CNMB) Optimization
The following technical guide is designed for researchers and process chemists working with N-Cyano-N-methylbenzamide (N-CNMB) . It addresses the specific physicochemical challenges of this N-acylcyanamide derivative, focusing on maximizing synthesis yield, stability, and reactivity ("efficiency").
Subject: Optimization of Temperature, pH, and Handling Protocols for N-Cyano-N-methylbenzamide. Applicable For: Synthetic Organic Chemistry, Peptide Coupling, Heterocycle Synthesis, Drug Impurity Profiling. Document ID: TS-NCNMB-OPT-01
Technical Overview & Mechanism of Instability
N-Cyano-N-methylbenzamide is an N-acyl-N-alkylcyanamide. Its "efficiency"—defined here as its stability during storage and its reactivity yield in synthesis—is governed by the electron-withdrawing nature of the cyano (-CN) and benzoyl (-COPh) groups on the central nitrogen.
This unique electronic environment creates two primary vectors for efficiency loss:
-
Hydrolytic Instability: The N-CN group strongly activates the carbonyl carbon, making the N-acyl bond highly susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions, yielding N-methylbenzamide or benzoic acid.
-
Thermal Polymerization: Like many cyanamides, N-CNMB is prone to dimerization (dicyandiamide-like formation) or polymerization at elevated temperatures, often indicated by a color shift (yellow
green/dark).
Optimization Parameters: Temperature & pH
Q1: What is the optimal pH range for handling N-CNMB?
Recommendation: pH 4.5 – 6.0 (Weakly Acidic to Neutral)
-
The Science: N-Acylcyanamides exhibit a U-shaped hydrolysis rate profile.
-
High pH (> 8.0): Rapid base-catalyzed hydrolysis occurs. The hydroxide ion (
) attacks the activated carbonyl, cleaving the C-N bond to form Benzoate and Methylcyanamide. -
Low pH (< 3.0): Acid-catalyzed hydration of the nitrile group (-CN) to an amide (-CONH2) or hydrolysis of the N-acyl bond can occur, though this is generally slower than base hydrolysis.
-
Neutral/Weak Acid: The species is most stable in anhydrous or weakly acidic aqueous buffers where nucleophilic attack is minimized.
-
Q2: How does temperature affect efficiency and storage?
Recommendation:
-
Reaction Temperature: Reflux (if synthesizing via von Braun) but immediate cooling post-reaction.
-
Storage Temperature: -20°C to 4°C (Desiccated).
-
The Science:
-
Synthesis: The von Braun reaction (Tertiary amide + BrCN) often requires heat (reflux in benzene/toluene) to overcome the activation energy for C-N bond cleavage. However, prolonged heating promotes the degradation of the product into alkyl halides and polymerized byproducts.
-
Storage: At room temperature (>25°C), N-CNMB can undergo slow disproportionation or oxidation (often turning dark green/brown). Cryogenic storage halts these unimolecular decomposition pathways.
-
Critical Troubleshooting Guide (Q&A)
Issue A: Low Yield in Synthesis (von Braun Reaction)
User Question: "I reacted N,N-dimethylbenzamide with Cyanogen Bromide (BrCN) at reflux, but my isolated yield of N-CNMB is <40%. What went wrong?"
Diagnosis:
-
Moisture Contamination: BrCN is highly sensitive to hydrolysis. If your solvent (e.g., Toluene, Acetonitrile) was "wet," BrCN hydrolyzed to cyanic acid/HBr, killing the stoichiometry.
-
Incomplete Quenching: The byproduct is Methyl Bromide (gas/volatile) and potentially HBr traces. If the reaction mixture wasn't neutralized immediately upon cooling, the acidic environment during workup hydrolyzed the product.
Corrective Protocol:
-
Step 1: Use freshly distilled, dry solvents (over Molecular Sieves 4Å).
-
Step 2: Ensure BrCN is white and crystalline (yellow/brown indicates decomposition).
-
Step 3: Buffer the workup. Do not wash with strong acid/base. Wash with cold saturated
or pH 6 phosphate buffer to remove unreacted acid without triggering base hydrolysis.
Issue B: Product Discoloration
User Question: "My purified N-CNMB oil turned from pale yellow to dark green after 2 days on the bench. Is it still usable?"
Diagnosis: This indicates oxidative degradation or polymerization , a known issue with N-alkyl-N-cyanamides (analogous to N-methyl-1-naphthylcyanamide behavior). The "green" species are often trace conjugated impurities (dimers) that act as chromophores.
Decision Matrix:
-
If <5% color change: Likely surface oxidation. Re-purify via rapid silica filtration (neutral alumina is better to avoid acidity).
-
If viscous/tarry: Polymerization has occurred. Discard.
-
Prevention: Store under Argon/Nitrogen atmosphere in amber vials.
Quantitative Data Summary
| Parameter | Optimal Condition | Critical Limit (Failure Point) | Mechanism of Failure |
| pH (Aqueous) | 5.0 – 6.5 | > 8.0 or < 2.0 | Base hydrolysis (fastest) / Acid hydration |
| Reaction Temp | 60–80°C (Controlled) | > 110°C | Thermal decomposition / Polymerization |
| Storage Temp | -20°C | > 25°C | Slow oxidation / Dimerization |
| Solvent Water | < 50 ppm (Anhydrous) | > 0.1% | Competitive hydrolysis of BrCN or Product |
Visualized Pathways & Workflows
Figure 1: Degradation Pathways of N-Cyano-N-methylbenzamide
This diagram illustrates the two primary failure modes: Hydrolysis (pH-dependent) and Polymerization (Temp-dependent).[1]
Caption: Chemical stability profile showing pH-mediated hydrolysis and thermally induced polymerization pathways.
Figure 2: Optimized Synthesis & Isolation Workflow
A self-validating protocol to ensure maximum efficiency and purity.
Caption: Step-by-step logic flow for synthesizing N-CNMB while mitigating hydrolytic and thermal risks.
References
-
von Braun, J. (1900).[2] Ueber die Einwirkung von Bromcyan auf tertiäre Amine. Berichte der deutschen chemischen Gesellschaft, 33(2), 1438-1452.
-
Hageman, H. A. (1953).[2] The von Braun Cyanogen Bromide Reaction.[2][3] Organic Reactions, 7, 198-262.
-
Drake, N. L., & Boehme, W. R. (1940). N-Methyl-1-naphthylcyanamide. Organic Syntheses, 20, 72. (Describes the instability/greening of N-alkyl-N-cyanamides).
-
Liang, H., et al. (2017).[4] Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett, 28(20), 2675-2679.[4]
-
Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina / Wiley. (General amide hydrolysis kinetics).
Sources
Handling moisture sensitivity of N-Cyano-N-methylbenzamide in open air
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Cyano-N'-methylbenzamide. Given the compound's inherent moisture sensitivity due to its N-cyano (cyanamide) functional group, this document offers troubleshooting advice and frequently asked questions to ensure experimental success and material integrity.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that may arise during the handling and use of N-Cyano-N'-methylbenzamide in a standard laboratory environment.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: "My reaction with N-Cyano-N'-methylbenzamide is giving inconsistent yields, and in some cases, it fails to proceed entirely. What could be the cause?"
Answer:
Inconsistent or failed reactions are frequently the result of premature degradation of the starting material. N-Cyano-N'-methylbenzamide possesses a cyanamide functional group, which is susceptible to hydrolysis. Even trace amounts of moisture in the reaction setup or solvents can lead to the decomposition of the compound, reducing the available quantity for your desired transformation.
Root Cause Analysis & Mitigation Strategy:
-
Moisture in Solvents: Standard "anhydrous" solvents from commercial suppliers may still contain parts-per-million (ppm) levels of water that are sufficient to initiate degradation.
-
Solution: Always use freshly dried and distilled solvents from a solvent purification system (SPS) or dry them over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone) immediately before use.
-
-
Atmospheric Moisture: Opening a container of N-Cyano-N'-methylbenzamide in the open air, especially on a humid day, will expose it to atmospheric moisture, leading to rapid surface-level hydrolysis.
-
Solution: All handling of the solid compound, including weighing and addition to the reaction vessel, must be performed under an inert atmosphere. This can be achieved in a glovebox or by using a Schlenk line.
-
-
Contaminated Glassware: Residual moisture on the surface of glassware is a common source of contamination.
-
Solution: All glassware must be rigorously dried before use. Oven-drying (at >120°C for several hours) followed by cooling under a stream of dry nitrogen or in a desiccator is a standard and effective procedure.
-
Experimental Protocol: Inert Atmosphere Weighing and Transfer
This protocol outlines the standard procedure for handling N-Cyano-N'-methylbenzamide to prevent moisture exposure.
-
Preparation: Place the sealed container of N-Cyano-N'-methylbenzamide, along with all necessary spatulas and weigh boats, into the antechamber of a glovebox.
-
Inerting: Cycle the antechamber with the glovebox's inert gas (typically nitrogen or argon) at least three times to remove atmospheric air and moisture.
-
Transfer: Move the items into the main glovebox chamber.
-
Equilibration: Allow the compound's container to equilibrate to the glovebox atmosphere for at least 20 minutes to prevent temperature-related pressure changes upon opening.
-
Weighing: Unseal the container and weigh the desired amount of N-Cyano-N'-methylbenzamide into a tared vial or directly into the reaction flask.
-
Sealing: Tightly reseal the main container. To further protect the remaining compound, it is good practice to wrap the lid with Parafilm® and store it inside a desiccator within the glovebox.
-
Reaction Setup: Seal the reaction flask containing the weighed compound with a rubber septum before removing it from the glovebox. The flask can then be transferred to a Schlenk line for the addition of solvents and reagents via syringe.
Workflow for Handling N-Cyano-N'-methylbenzamide
Caption: Workflow for minimizing moisture exposure.
Issue 2: Appearance of Unknown Byproducts in Analytical Data (NMR, LC-MS)
Question: "I am observing unexpected peaks in my NMR and LC-MS data that I cannot account for. Could this be related to the handling of N-Cyano-N'-methylbenzamide?"
Answer:
Yes, the appearance of unknown byproducts is a classic sign of compound degradation. The N-cyano group is the most likely site of reactivity with water. Hydrolysis of a cyanamide can lead to the formation of a urea derivative. In this case, the likely byproduct is N-benzoyl-N'-methylurea.
Proposed Hydrolysis Mechanism:
-
Protonation: The nitrogen of the cyano group is protonated by a water molecule.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbon of the protonated cyano group.
-
Tautomerization: The resulting intermediate undergoes tautomerization to form the more stable urea derivative.
Hydrolysis of N-Cyano-N'-methylbenzamide
Caption: Proposed hydrolysis pathway.
Troubleshooting Steps:
-
Re-evaluate Handling Procedures: Review your experimental setup against the protocol described in Issue 1. Ensure that every step is performed under strictly anhydrous and inert conditions.
-
Characterize the Byproduct: If possible, isolate the byproduct and characterize it fully to confirm its structure. The expected mass of N-benzoyl-N'-methylurea would be a key indicator in your LC-MS data.
-
Use a Fresh Batch: If you suspect your stock of N-Cyano-N'-methylbenzamide has been compromised, use a fresh, unopened bottle for your next experiment.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Cyano-N'-methylbenzamide | C9H8N2O | 160.17 |
| N-Benzoyl-N'-methylurea | C9H10N2O2 | 178.19 |
| Table 1: Molecular weights of starting material and potential hydrolysis byproduct. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store N-Cyano-N'-methylbenzamide long-term?
For long-term storage, the compound should be kept in a tightly sealed container, preferably with a PTFE-lined cap. The container should be placed inside a desiccator cabinet that is regularly purged with an inert gas or contains an active desiccant. For maximum stability, storage at low temperatures (-20°C) is recommended to slow down any potential degradation pathways.
Q2: Can I use nitrogen from a boil-off dewar instead of a high-purity gas cylinder?
While boil-off nitrogen is often used for purging, it may not be sufficiently dry for handling highly moisture-sensitive compounds. It is best to use high-purity (≥99.998%) nitrogen or argon passed through a moisture trap for all inert atmosphere work involving N-Cyano-N'-methylbenzamide.
Q3: My lab doesn't have a glovebox. Are there any alternative methods?
Yes, a Schlenk line provides an excellent alternative for creating an inert atmosphere. All manipulations, including solvent and reagent additions, can be performed using gas-tight syringes and cannulation techniques. Weighing the solid can be done quickly in the open air, followed by immediate and thorough purging of the reaction flask on the Schlenk line, but this is a less ideal "quick exposure" method and carries a higher risk of partial hydrolysis compared to using a glovebox.
Q4: How can I check if my batch of N-Cyano-N'-methylbenzamide has started to degrade?
You can perform a simple quality control check. Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl3, DMSO-d6) under an inert atmosphere and take a proton NMR spectrum. Compare this spectrum to a reference spectrum of a pure sample. The appearance of new peaks, particularly in the amide region, could indicate the presence of the urea byproduct or other impurities.
References
- General Principles of Handling Air- and Moisture-Sensitive Reagents: Title: Handling and Storage of Air-Sensitive Reagents Source: MilliporeSigma (Aldrich Technical Bulletin AL-134)
-
Solvent Purification
- Title: Purification of Labor
- Source: Book by W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann. (A standard reference text in chemistry)
-
URL: [Link]
-
Reactivity of Cyanamides (General)
- Title: The Chemistry of Cyanamides
- Source: Chemical Reviews, American Chemical Society
-
URL: [Link] (Note: This is a link to the abstract of a foundational review article. Access to the full text may require a subscription.)
Scale-up challenges for N-Cyano-N-methylbenzamide manufacturing processes
Technical Support Center: N-Cyano-N-methylbenzamide Manufacturing
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up of N-Cyano-N-methylbenzamide synthesis. It addresses common challenges in a practical Q&A format, grounded in chemical principles to ensure process robustness and safety.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Cyano-N-methylbenzamide and what are its key steps?
The most prevalent and historically significant method for synthesizing N-substituted cyanamides like N-Cyano-N-methylbenzamide is the von Braun reaction . This reaction involves the treatment of a tertiary amine with cyanogen bromide (BrCN). In this specific case, the starting material would be N,N-dimethylbenzamide.
The reaction proceeds via two sequential nucleophilic substitutions (SN2 mechanism)[1]:
-
Quaternization: The tertiary amine nitrogen attacks the cyanogen bromide, displacing the bromide ion to form a quaternary cyanoammonium salt intermediate.
-
Demethylation: The displaced bromide ion then acts as a nucleophile, attacking one of the methyl groups on the nitrogen, leading to the formation of N-Cyano-N-methylbenzamide and bromomethane as a byproduct.[1]
Due to the high toxicity of cyanogen bromide, modern processes may adapt this chemistry or utilize alternative cyanating agents.[2] However, the fundamental challenges of handling exothermic reactions and controlling impurity formation remain.
Q2: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
Scaling up the synthesis requires stringent control over several CPPs to ensure batch-to-batch consistency, safety, and product quality.
| Critical Process Parameter | Rationale & Impact on Scale-Up |
| Temperature Control | The reaction is often exothermic. Poor heat removal, due to the decreasing surface-area-to-volume ratio in larger reactors, can lead to thermal runaway, side reactions, or product degradation.[3][4][5] |
| Reagent Addition Rate | Controlled, slow addition of the cyanating agent is crucial to manage the exotherm.[4] Rapid addition can overwhelm the reactor's cooling capacity. |
| Mixing Efficiency | Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, promoting impurity formation.[3][6] The choice of impeller and agitation speed must be re-evaluated at scale.[7] |
| Reaction Concentration | Solvent volume affects reaction kinetics, viscosity, and heat transfer. While higher concentrations can improve throughput, they may also increase the risk of uncontrolled exotherms or precipitation issues. |
| Quench & Work-up pH/Temp | The conditions for stopping the reaction and beginning isolation are critical for preventing product degradation and ensuring efficient removal of unreacted starting materials and byproducts. |
Q3: What are the primary safety concerns associated with this process?
The primary hazards stem from the reagents and byproducts:
-
Cyanating Agents (e.g., Cyanogen Bromide): These are highly toxic and require specialized handling procedures, including dedicated ventilation and personal protective equipment (PPE). Alternative, less volatile cyanating agents are often explored in industrial settings.[2][8]
-
Bromomethane (Byproduct): This is a toxic and environmentally hazardous gas. The process must be conducted in a well-ventilated area, and off-gases should be scrubbed through an appropriate neutralization solution.
-
Reaction Exotherm: As with any exothermic reaction, there is a risk of thermal runaway if cooling is insufficient.[4] Process safety studies, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), are essential to understand the thermal profile before scaling up.[6]
Part 2: Troubleshooting Guide: Reaction & Work-Up
This section addresses specific problems that may arise during the synthesis and isolation phases.
Issue 1: Low or Stalled Reaction Conversion
Q: My HPLC analysis shows a significant amount of unreacted N,N-dimethylbenzamide even after extended reaction time. What are the potential causes and how can I fix it?
A: Low conversion is a common scale-up issue stemming from several factors. The underlying cause is often related to reaction kinetics or reagent deactivation.
Potential Causes & Diagnostic Solutions
-
Insufficient Mixing: In larger reactors, dead zones can form where reactants are not adequately mixed, effectively lowering the reaction rate in those areas.[7]
-
Protocol: Use a tracer study or computational fluid dynamics (CFD) modeling to analyze mixing efficiency. Experiment with different impeller types (e.g., pitched-blade turbine for better axial flow) or increasing the agitation speed (while monitoring for splashing or vortex formation).[6]
-
-
Reagent Deactivation: The cyanating agent can be deactivated by moisture.
-
Protocol: Ensure all reagents and solvents are anhydrous. Dry the reactor thoroughly before use. Perform a Karl Fischer titration on the solvent and starting material to confirm low water content (<0.05%).
-
-
Poor Temperature Control: If the temperature is too low, the reaction rate will be slow. Conversely, localized overheating can degrade the cyanating agent or product.
-
Protocol: Verify the calibration of all temperature probes. Use multiple probes at different locations within the reactor (if possible) to check for temperature gradients.[7] Ensure the heating/cooling jacket has sufficient thermal fluid flow.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Issue 2: High Levels of Impurities
Q: My crude product contains several process-related impurities that are difficult to remove. What are the likely side reactions, and how can I minimize them?
A: Impurity profiling is a critical aspect of drug development, mandated by regulatory agencies like the FDA and ICH.[9][10] Understanding the source of impurities is the first step to controlling them.[][12]
Common Impurities and Mitigation Strategies
| Impurity Structure/Name | Probable Source | Mitigation Strategy |
| Benzamide | Hydrolysis of the N-cyano group or starting material. Can occur during reaction or aqueous work-up, especially under harsh pH conditions. | - Ensure anhydrous reaction conditions. - Use a buffered or neutral aqueous quench. - Minimize work-up time and avoid extreme temperatures. |
| N-Methylbenzamide | Incomplete cyanation of a potential N-methylbenzamide impurity in the starting material, or demethylation of the starting material under harsh conditions. | - Ensure high purity of the N,N-dimethylbenzamide starting material. - Optimize reaction stoichiometry to ensure complete conversion. |
| Dimerization Products | Side reactions occurring at elevated temperatures or due to high concentrations of reactive intermediates. | - Maintain strict temperature control; avoid hotspots.[3] - Optimize the reagent addition rate to keep the concentration of reactive species low. |
Reaction Pathway: Main Reaction vs. Side Reaction
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. microinnova.com [microinnova.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 6. amarequip.com [amarequip.com]
- 7. deeside.com [deeside.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 12. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
Technical Support Center: Overcoming Catalyst Poisoning in N-Cyano-N-methylbenzamide Mediated Reactions
Welcome to the technical support center for N-Cyano-N-methylbenzamide mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of catalyst poisoning in this important class of reactions. As an electrophilic cyanating agent, N-Cyano-N-methylbenzamide offers a valuable alternative to traditional, more hazardous cyanide sources. However, like all high-performance chemical tools, its successful application hinges on a nuanced understanding of the catalytic system and potential pitfalls. This document provides in-depth, field-proven insights to help you diagnose, remedy, and ultimately prevent catalyst deactivation, ensuring the robustness and reproducibility of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction using N-Cyano-N-methylbenzamide?
A1: The primary indicators of catalyst poisoning are a significant decrease in reaction rate, a complete stall of the reaction before full conversion of the starting material, and a noticeable drop in product yield and selectivity. You might also observe a change in the color of the reaction mixture, which can indicate decomposition of the catalyst.
Q2: I thought using an electrophilic cyanating agent like N-Cyano-N-methylbenzamide would prevent cyanide poisoning of my catalyst. Why is it still an issue?
A2: While electrophilic cyanating agents do not introduce a high concentration of free cyanide ions like traditional sources (e.g., KCN, NaCN), the cyano group can still be transferred to the metal center of the catalyst during the catalytic cycle. Many transition metals, particularly palladium and copper, have a strong affinity for the cyanide ligand, which can lead to the formation of stable, catalytically inactive metal-cyanide complexes. This deactivation pathway is a common challenge in cyanation reactions.[1][2]
Q3: What are the most likely sources of catalyst poisons in my reaction setup?
A3: Catalyst poisons can be introduced from several sources:
-
Reagents: Impurities in the N-Cyano-N-methylbenzamide, substrate, or other additives.
-
Solvents: Trace amounts of water, or impurities from the solvent manufacturing process.
-
Atmosphere: Inadequate inert atmosphere techniques can allow oxygen or moisture to enter the reaction.
-
Glassware: Contaminants from improperly cleaned glassware.
Q4: Which catalysts are most susceptible to poisoning in these reactions?
A4: Palladium and copper-based catalysts are particularly prone to deactivation by cyanide-containing species due to the formation of strong metal-cyanide bonds.[2] Rhodium catalysts, which are also used in C-H cyanation reactions with related N-cyano reagents, may also be susceptible, although the deactivation pathways are less documented in this specific context.[3][4]
Troubleshooting Guides
Scenario 1: My reaction has stalled or is proceeding very slowly.
Potential Cause 1: Catalyst Deactivation by Cyanide Species
-
Explanation: The most probable cause is the gradual formation of inactive metal-cyanide complexes on your catalyst. Even with an electrophilic source, the cyanide moiety can be transferred to the metal center, leading to catalyst deactivation over time.
-
Diagnostic Steps:
-
Monitor Reaction Progress: Take aliquots of the reaction mixture at regular intervals and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to confirm that the reaction has indeed stalled and is not just proceeding slowly.
-
Spike with Fresh Catalyst: If the reaction has stalled, add a small amount of fresh catalyst to a sample of the reaction mixture. If the reaction restarts, it is a strong indication that the original catalyst was deactivated.
-
-
Solutions:
-
Optimize Catalyst Loading: While it may seem counterintuitive, a higher initial catalyst loading might not solve the problem and could be wasteful. Instead, focus on preventing the deactivation.
-
Use of Additives: In some palladium-catalyzed cyanations, the use of additives has been shown to mitigate catalyst deactivation.[5] Consider a careful screening of additives if your specific reaction allows.
-
Slow Addition of N-Cyano-N-methylbenzamide: Adding the cyanating agent slowly over a period of time can help to maintain a low concentration of any potential catalyst-poisoning species in the reaction mixture.
-
Potential Cause 2: Presence of Impurities
-
Explanation: Impurities in your starting materials or solvent can act as potent catalyst poisons. Water, in particular, can be detrimental.
-
Diagnostic Steps:
-
Analyze Starting Materials: If possible, analyze your N-Cyano-N-methylbenzamide, substrate, and any other reagents for purity.
-
Check Solvent Quality: Ensure you are using a high-purity, anhydrous solvent.
-
-
Solutions:
-
Purify Reagents: If impurities are suspected, purify your starting materials using appropriate techniques such as recrystallization or chromatography.
-
Use Fresh, Dry Solvent: Always use freshly opened anhydrous solvent or solvent that has been properly dried and stored under an inert atmosphere.
-
Scenario 2: I am observing low and inconsistent yields.
Potential Cause 1: Incomplete Reaction Due to Catalyst Deactivation
-
Explanation: If the catalyst is deactivating before the reaction reaches completion, the result will be a low yield of the desired product. The inconsistency can arise from slight variations in the levels of poisons from batch to batch of reagents or solvents.
-
Solution: Follow the troubleshooting steps outlined in Scenario 1 to address catalyst deactivation.
Potential Cause 2: Decomposition of N-Cyano-N-methylbenzamide
-
Explanation: N-Cyano-N-methylbenzamide may have limited stability under certain reaction conditions (e.g., high temperatures, presence of strong acids or bases). Its decomposition can lead to a lower effective concentration of the cyanating agent and the formation of byproducts that could potentially inhibit the catalyst.
-
Diagnostic Steps:
-
Monitor Reagent Stability: In a control experiment without the catalyst, subject the N-Cyano-N-methylbenzamide to the reaction conditions and monitor its stability over time.
-
-
Solutions:
-
Optimize Reaction Temperature: Screen lower reaction temperatures to find a balance between an acceptable reaction rate and reagent stability.
-
Control pH: If your reaction conditions are harsh, consider if buffering the reaction mixture is possible without interfering with the catalysis.
-
Experimental Protocols
Protocol 1: Purification of N-Cyano-N-methylbenzamide
This protocol describes a general procedure for the recrystallization of N-Cyano-N-methylbenzamide to remove potential impurities.
-
Dissolution: In a clean, dry flask, dissolve the crude N-Cyano-N-methylbenzamide in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, or an ethanol/water mixture).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Storage: Store the purified reagent in a desiccator under an inert atmosphere.
Protocol 2: General Procedure for Catalyst Regeneration (Chemical Washing)
This protocol provides a general guideline for regenerating a poisoned catalyst by chemical washing. Note: The specific conditions will depend on the nature of the catalyst and the poison.
-
Catalyst Recovery: After the reaction, carefully recover the catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the catalyst with a suitable organic solvent (e.g., THF, toluene) to remove any adsorbed organic residues.
-
Chemical Treatment:
-
For cyanide poisoning, a wash with a mild acidic solution (e.g., dilute acetic acid) may help to protonate and remove the cyanide ligands. Exercise extreme caution due to the potential formation of highly toxic HCN gas. This step should only be performed in a well-ventilated fume hood with appropriate safety measures.
-
Alternatively, treatment with a solution of a competing ligand that can displace the cyanide but can be easily removed later might be effective.
-
-
Rinsing: Thoroughly rinse the catalyst with deionized water and then with a low-boiling organic solvent (e.g., acetone, ethanol) to facilitate drying.
-
Drying: Dry the catalyst under high vacuum, possibly with gentle heating, to remove all traces of solvent and water.
-
Activation (if necessary): Some catalysts may require a reduction step (e.g., under a hydrogen atmosphere) to restore their active state.
Data & Visualization
Table 1: Common Catalysts and Potential Poisons in N-Cyano-N-methylbenzamide Reactions
| Catalyst Type | Common Examples | Potential Poisons | Deactivation Mechanism |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Cyanide species, sulfur compounds, water | Formation of stable Pd(CN)ₓ complexes, strong coordination of sulfur, hydrolysis |
| Copper | CuI, CuCN, Cu(OAc)₂ | Cyanide species, halides | Formation of inactive Cu(CN)ₓ complexes, halide inhibition |
| Rhodium | [RhCp*Cl₂]₂ | Cyanide species (potential), strong coordinating solvents | Formation of stable Rh-CN species, solvent coordination blocking active sites |
Diagram 1: Proposed Mechanism of Catalyst Poisoning by Cyanide Species
A simplified representation of catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Stalled Reactions
A decision tree for diagnosing stalled reactions.
References
-
Xu, H., Liu, P.-T., Li, Y. H., & Han, F. S. (2013). Copper-Mediated Direct Aryl C–H Cyanation with Azobisisobutyronitrile via a Free-Radical Pathway. Organic Letters, 15(13), 3354-3357. [Link]
-
Li, Z. l., Sun, K. K., & Cai, C. (2018). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers, 5(11), 1848-1853. [Link]
-
Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl and Vinyl Chlorides.
-
Liao, X., et al. (2020). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 25(16), 3733. [Link]
-
Gande, S. L., et al. (2013). Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide. Journal of the American Chemical Society, 135(31), 11442-11445. [Link]
-
Cai, Y., et al. (2014). Cobalt-Catalyzed Electrophilic Cyanation of Arylzinc Halides with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Advanced Synthesis & Catalysis, 356(16), 3371-3376. [Link]
-
Reddy, B. V. S., et al. (2013). Rhodium Catalyzed Cyanation of Chelation Assisted C–H Bonds. Organic Letters, 15(19), 5092-5095. [Link]
-
Kumar, S., & Engquist, I. (2016). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. The Journal of Organic Chemistry, 81(17), 7794-7801. [Link]
-
Lisi, L., & Cimino, S. (Eds.). (2019). Catalysts Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Ushkov, A. V., & Grushin, V. V. (2011). A t-Bu3P-monoligated Pd catalyst in MeCN-THF enabled an efficient general aromatic cyanation reaction. Journal of the American Chemical Society, 133(28), 10999-11005. [Link]
-
Silva, F. V. M., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
-
Cornella, J., et al. (2015). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 5(6), 3349-3352. [Link]
-
Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. Organic Letters, 20(16), 5282-5285. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed directed C-H cyanation of arenes with N-cyano-N-phenyl-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility Resolution for Cyanation in Non-Polar Media
Current Status: Operational Ticket ID: CYN-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Solubility Paradox
The Issue: You are attempting a cyanation reaction (nucleophilic substitution or transition-metal catalyzed coupling). Your substrate is highly lipophilic (requiring non-polar solvents like Toluene, Hexane, or Benzene), but your cyanide source (NaCN, KCN, Zn(CN)₂) is an inorganic salt that is insoluble in these media.
The Consequence:
-
"Brick Dust" Effect: The cyanide salt sits at the bottom of the flask, unreacted.
-
Catalyst Poisoning: If you force solubility with polar co-solvents (DMF/DMSO), the high concentration of free cyanide (
) binds irreversibly to the metal center (Pd/Ni), killing the catalyst. -
Stalled Kinetics: Reaction times extend from hours to days, leading to decomposition.
The Solution Architecture: This guide provides three distinct "Patches" to resolve this incompatibility, ranging from Phase Transfer Catalysis (PTC) to alternative soluble reagents.
Safety Directive: Cyanide Handling Protocol
WARNING: HIGH TOXICITY HAZARD Before manipulating solubility, you must secure the safety perimeter. Increasing the solubility of cyanide in organic solvents increases its ability to penetrate skin (e.g., via DMSO transport).
-
The "Acid" Rule: Never use acidic quenching agents directly on the reaction mixture.
+ (Lethal). -
The Oxidative Quench: All waste and glassware must be treated with 10% Sodium Hypochlorite (Bleach) adjusted to pH >10.
-
Moisture Control: In non-polar solvents, strictly anhydrous conditions prevent the hydrolysis of cyanide salts into HCN gas.
Module A: Phase Transfer Catalysis (PTC)
Best For: Alkyl halides, Benzyl halides, and robust Aryl halides. The Fix: "Shuttling" the cyanide ion into the non-polar layer.
In a standard non-polar solvent (e.g., Toluene), inorganic salts like KCN are insoluble. A Phase Transfer Catalyst (PTC) forms a lipophilic "ion pair" with the cyanide, dragging it into the organic layer to react.[1][2]
Mechanism of Action
-
Interface: The PTC (Q
X ) approaches the solid KCN surface. -
Exchange: Q
drops its halide (X ) and picks up a cyanide (CN ). -
Transport: The lipophilic [Q
CN ] pair dissolves in Toluene. -
Reaction: CN
attacks the substrate (R-X); Q picks up the leaving group (X ) and returns to the surface.
Protocol: Solid-Liquid PTC (The "Starks" Method)
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Benzyl bromide)
-
Cyanide Source: KCN (Solid, Powdered) 1.5 equiv.
-
Catalyst: 18-Crown-6 (0.05 - 0.10 equiv) OR Tetrabutylammonium Bromide (TBAB).
-
Solvent: Toluene or Benzene (Anhydrous).
-
Optional: Trace water (0.5% v/v) to initiate surface etching (Omega Phase).
-
-
Step-by-Step:
-
Grinding: Finely powder the KCN in a mortar (in a fume hood!) to maximize surface area.
-
Mixing: Charge flask with Toluene, Substrate, and 18-Crown-6.
-
Addition: Add the powdered KCN.
-
Agitation: Vigorous stirring is critical (800+ RPM). The reaction rate is diffusion-controlled.
-
Temperature: Heat to 80°C.
-
Monitoring: Monitor by TLC/GC. The crown ether will solubilize the KCN, often turning the solution slightly cloudy/yellow.
-
Visualizing the PTC Workflow
Caption: The Solid-Liquid Phase Transfer cycle. The catalyst shuttles CN- from the solid lattice into the toluene phase.
Module B: The "Soluble" Alternative (TMSCN)
Best For: Labile substrates, stereocenters sensitive to basicity, and strictly homogeneous conditions. The Fix: Using a covalent, organic-soluble cyanide source.
Trimethylsilyl cyanide (TMSCN) is a liquid that is fully miscible with non-polar solvents (Hexane, DCM, Toluene). It avoids the "brick dust" issue entirely but requires activation to break the Si-CN bond.
Why it works
TMSCN is not a salt; it is a covalent molecule. It dissolves like any other organic liquid. To release the "CN" nucleophile, you use a Lewis Acid or a Fluoride source (to form the strong Si-F bond).
Protocol: Lewis Acid Catalyzed Cyanation
-
Reagents:
-
Substrate: 1.0 equiv (e.g., Tertiary alcohol or Acetal).
-
Reagent: TMSCN (1.2 - 2.0 equiv).
-
Activator:
(0.1 equiv) or (0.05 equiv). -
Solvent: Dichloromethane (DCM) or Toluene.
-
-
Step-by-Step:
-
Inert Atmosphere: Flame-dry glassware. TMSCN hydrolyzes rapidly in wet air to release HCN.
-
Dissolution: Dissolve substrate and TMSCN in the solvent at 0°C.
-
Activation: Add the Lewis Acid dropwise.
-
Reaction: Allow to warm to Room Temp. The solution remains homogeneous.
-
Quench: Pour into saturated
(Caution: Gas evolution).
-
Module C: Transition Metal Catalysis (Pd/Ni)
Best For: Aryl Halides (Ar-Br, Ar-Cl) that cannot undergo SN2. The Fix: Ligand Engineering & Slow Release.
Using inorganic salts (NaCN) with Palladium in non-polar solvents is difficult because Pd needs to be in solution, but NaCN stays solid. If you add a polar solvent to dissolve NaCN, the high [CN-] poisons the Pd.
The Strategy: "Lipophilic Ligands & Slow Release"
-
Ligands: Use bulky, lipophilic phosphines (e.g., Xantphos , P(t-Bu)3 ) to keep the Pd catalyst dissolved in Toluene.
-
Source: Use Zn(CN)₂ (Zinc Cyanide).[3]
-
Why? Zn(CN)₂ is covalent and polymeric. It has very low solubility in Toluene. This is a feature , not a bug. It releases CN- ions slowly to the Pd center, preventing catalyst poisoning.
-
Protocol: Pd-Catalyzed Cyanation in Toluene
-
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv).
-
Source: Zn(CN)₂ (0.6 equiv).
-
Catalyst:
(2 mol%) + Xantphos (4 mol%). -
Additive: TMEDA (trace) or Zn powder (activator).
-
Solvent: Toluene (degassed).
-
-
Step-by-Step:
-
Degassing: Sparge Toluene with Argon for 20 mins. Oxygen kills the active Pd(0) species.
-
Catalyst Prep: Mix Pd source and Xantphos in Toluene; stir 10 mins to form the active complex (Yellow
Orange). -
Addition: Add Substrate and Zn(CN)₂. The Zn(CN)₂ will remain as a suspension.
-
Heating: Reflux (100-110°C) is usually required to drive the transmetallation from the insoluble Zinc salt to the soluble Palladium complex.
-
Troubleshooting Matrix & FAQs
Decision Tree: Select Your Method
Caption: Decision logic for selecting the correct cyanation protocol based on substrate and solvent constraints.
Common Issues (FAQs)
| Symptom | Root Cause | Corrective Action |
| Reaction stalled at <10% conversion. | "Brick Dust" effect; KCN is not entering the organic phase. | Add 18-Crown-6 (for K) or 15-Crown-5 (for Na). Increase stirring speed to max. |
| Pd Catalyst turns black immediately. | "Pd Black" precipitation due to catalyst poisoning (high [CN-]). | Switch source to Zn(CN)₂ or TMSCN to lower free cyanide concentration. |
| Low Yield with TMSCN. | Lack of activation. TMSCN bond is too strong. | Add a Lewis Acid ( |
| HCN smell detected. | DANGER. Moisture ingress hydrolyzing the cyanide source. | Stop immediately. Check seals. Ensure reagents are anhydrous. Use a scrubber. |
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link
-
Cohen, D. T., & Buchwald, S. L. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205. Link
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Mai, K., & Patil, G. (1986). "Trimethylsilyl cyanide: A reagent for the synthesis of cyanohydrins and aminonitriles." Aldrichimica Acta, 19(3). Link
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Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Application for an Old Reagent: Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. Link
-
Yan, G., & Zhang, Y. (2013). "Recent advances in the synthesis of aryl nitriles from aryl halides." Advanced Synthesis & Catalysis, 355(14‐15), 2717-2742. Link
Sources
Technical Support Center: Isolating Volatile Cyanamides
Welcome to the technical support center for the work-up and isolation of volatile cyanamides. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and reactive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and adapt these procedures to your specific needs.
Volatile cyanamides, particularly the parent compound (H₂NCN) and its low molecular weight analogs, present a distinct set of challenges due to their high polarity, reactivity, and potential for self-condensation.[1][2][3] This guide offers practical, field-tested advice in a question-and-answer format to navigate these complexities effectively.
Critical Safety Precautions
Before attempting any procedure, it is imperative to understand the hazards associated with cyanamides.
-
Toxicity: Cyanamide is toxic if swallowed, in contact with skin, and may cause an allergic skin reaction.[4][5] It is suspected of causing cancer and damaging fertility or the unborn child.[4]
-
Handling: Always handle cyanamide and its volatile derivatives in a well-ventilated chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid creating dust or aerosols.[7]
-
Incompatibilities: Avoid contact with acids, bases, and moisture, as these can promote vigorous or hazardous reactions and decomposition.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][6] For solid cyanamide, refrigeration is recommended.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a work-up for volatile cyanamides?
The main difficulties stem from a combination of physical and chemical properties:
-
High Water Solubility: Cyanamide itself is very soluble in water (85 g/100 mL at 25°C), making extraction from aqueous media inefficient with standard organic solvents.[3][9] This high polarity is a common trait for many low molecular weight cyanamides.
-
Tendency to Self-Condense: Cyanamide can dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to melamine.[1][3] This process is accelerated by heat and alkaline conditions, leading to yield loss and sample contamination.[3]
-
Volatility: While advantageous for purification by distillation, volatility can also lead to product loss if not properly managed during solvent removal or drying steps.
-
Thermal Instability: Heating cyanamides can cause decomposition or violent polymerization.[5][7] Any distillation must be performed cautiously, preferably under reduced pressure.[10][11]
Q2: Which solvents are most effective for extracting volatile cyanamides from aqueous solutions?
Due to their high polarity, standard non-polar solvents like hexane or diethyl ether are often poor choices for direct extraction from water. More effective strategies include:
-
Using More Polar Solvents: Solvents like ethyl acetate or butanol can be used, but multiple extractions are often necessary.[12]
-
Salting Out: Saturating the aqueous layer with a salt like sodium chloride (NaCl) can decrease the solubility of the cyanamide in the aqueous phase and improve partitioning into the organic solvent.[12]
-
Continuous Liquid-Liquid Extraction: For valuable samples, a continuous extraction apparatus can be highly effective over several hours.
-
Solid Phase Extraction (SPE): Using a reverse-phase sorbent (like C18) or a polar resin (like Amberlite™ XAD™ resins) can be an excellent method to first capture the cyanamide from the aqueous phase, after which it can be eluted with a strong organic solvent like methanol.[12][13]
Q3: My reaction was run in a high-boiling polar solvent like DMF or DMSO. How can I effectively remove it during work-up?
Removing solvents like DMF or DMSO is a common challenge because they are soluble in both water and many organic solvents.[14] A standard approach is to dilute the reaction mixture with a large volume of water and perform multiple extractions with a non-polar solvent like diethyl ether. However, a more efficient method is a modified liquid-liquid extraction technique:
-
Quench the reaction and dilute with a generous amount of water in a large separatory funnel.
-
Add an equal volume of an extraction solvent (e.g., ether or ethyl acetate).
-
Instead of discarding the aqueous layer, transfer it to a second separatory funnel containing fresh ether and re-extract.
-
Simultaneously, wash the first organic layer with a fresh portion of water. This counter-current-like process efficiently partitions the polar solvent into the aqueous washes while retaining the desired product in the organic phase, minimizing the number of extractions needed.[14]
Q4: How can I prevent my isolated cyanamide from dimerizing or polymerizing upon storage?
Stability is a major concern. To enhance storage stability:
-
Acidic Stabilization: Solutions of cyanamide can be stabilized by adding a small amount of a weak acid or buffer, such as 0.5 wt% monosodium phosphate, to maintain a slightly acidic pH and inhibit base-catalyzed self-condensation.[3]
-
Anhydrous Conditions: For solid cyanamide, moisture can promote the formation of urea.[3] Ensure the product is thoroughly dried and stored in a desiccator or under an inert atmosphere.
-
Low Temperature: Store purified cyanamides at low temperatures (refrigerated or frozen) to slow the rate of self-condensation.[5]
Troubleshooting Guide
Problem: My yield is extremely low after performing a standard aqueous work-up and extraction.
-
Likely Cause: Your cyanamide derivative is highly soluble in the aqueous phase and is being lost during the extraction process.[2]
-
Solution Workflow:
Caption: Troubleshooting workflow for low extraction yield.
Problem: My product decomposes when I try to remove the solvent under heat.
-
Likely Cause: Volatile cyanamides can be thermally labile. Heating can induce polymerization (dimerization/trimerization) or decomposition, especially if trace impurities (acid/base) are present.[1][3][7]
-
Solutions:
-
Use a Rotary Evaporator with Caution: Remove volatile solvents under reduced pressure with minimal heating. Do not heat the water bath above 30-40°C.
-
Azeotropic Removal: For removing water, consider adding a solvent like toluene and performing azeotropic distillation under reduced pressure at a low temperature.
-
Lyophilization (Freeze-Drying): If the product is dissolved in water or another suitable solvent (like dioxane), freeze-drying can be an excellent, gentle method for removing the solvent without any heat.[12]
-
Problem: I've isolated my cyanamide, but it's an oil/waxy solid and won't crystallize.
-
Likely Cause: The product may be impure, or it may have a low melting point. The presence of oligomers (dimers, trimers) can also inhibit crystallization.
-
Solutions:
-
High Vacuum: First, ensure all residual solvent is removed by placing the sample under a high vacuum for several hours.
-
Purification: Consider purification by column chromatography using silica gel. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) can separate the monomer from less polar impurities and more polar oligomers.
-
Low-Temperature Recrystallization: Attempt recrystallization from a solvent system at low temperatures. A patent for purifying solid cyanamide suggests dissolving the crude product in a minimal amount of a solvent like ether or acetone at room temperature, then cooling to -10 to -5 °C to induce crystallization.[15]
-
Problem: My final product NMR shows broad peaks and unidentifiable signals.
-
Likely Cause: This is a classic sign of product instability and the presence of multiple species in equilibrium or a mixture of oligomers. Cyanamide itself exists in two tautomeric forms (N≡C–NH₂ and HN=C=NH), which can complicate spectra, although the N≡C–NH₂ form dominates.[3] The presence of dimers and trimers is also a very common cause.[1]
-
Solutions:
-
Immediate Analysis: Analyze the sample as quickly as possible after purification.
-
Low-Temperature NMR: Running the NMR at a lower temperature can sometimes sharpen peaks by slowing down exchange processes.
-
Acidification: Adding a drop of deuterated acid (like DCl in D₂O or trifluoroacetic acid) to the NMR sample can protonate basic sites, potentially simplifying the spectrum and inhibiting oligomerization. However, be aware this can also promote other reactions.
-
Re-purify: The sample likely needs further purification to isolate the monomeric cyanamide.
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Polar Cyanamides
This protocol is adapted for compounds with significant water solubility.
-
Reaction Quench: Quench the reaction mixture as appropriate (e.g., by adding water or a saturated ammonium chloride solution).
-
Initial Dilution: Transfer the quenched mixture to a separatory funnel and dilute with a significant volume of deionized water (e.g., 5-10 times the reaction volume).
-
Salting Out (Optional but Recommended): Add solid sodium chloride to the aqueous layer until it is saturated. This will decrease the polarity of the aqueous phase.[12]
-
First Extraction: Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower (aqueous) layer and save it. Collect the upper (organic) layer.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process at least 3-5 times with fresh portions of the organic solvent.
-
Combine and Dry: Combine all organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (<40°C).
Protocol 2: Low-Temperature Recrystallization of Solid Cyanamide
This method is based on a patented purification process and is suitable for thermally sensitive solids.[15]
-
Dissolution: In a flask, dissolve the crude solid cyanamide in a minimal amount of a suitable organic solvent (e.g., diethyl ether, acetone, or ethanol) at room temperature (20-25°C).[15] Stir until fully dissolved.
-
Filtration (Optional): If insoluble impurities (like polymers) are present, filter the solution while at room temperature.
-
Cooling & Crystallization: Place the flask in a cooling bath and slowly lower the temperature to between -10°C and -5°C.[15] Continue stirring during the cooling process.
-
Incubation: Once the target temperature is reached, continue to stir for an additional 20-60 minutes to maximize crystal formation.[15]
-
Isolation: Quickly filter the resulting crystals through a pre-chilled Büchner funnel to separate them from the cold mother liquor.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Store immediately in a cold, dry environment.
Data & Visualization
Table 1: Physical Properties of Cyanamide (H₂NCN)
| Property | Value | Source(s) |
| Molar Mass | 42.040 g/mol | [3] |
| Appearance | Colorless Crystalline Solid | [9] |
| Melting Point | 44 °C (111 °F) | [3] |
| Boiling Point | 260 °C (decomposes); 83 °C at 6.7 Pa | [3] |
| Density | 1.28 g/cm³ | [3] |
| Water Solubility | 85 g/100 mL (25 °C) | [3] |
General Isolation Workflow Diagram
Caption: General experimental workflow for isolating volatile cyanamides.
References
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How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available at: [Link]
-
Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
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Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. Available at: [Link]
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Solvent Extraction Techniques - Organomation. Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
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ICSC 0424 - CYANAMIDE - Inchem.org. Available at: [Link]
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Introduction to cyanamides - -ORCA - Cardiff University. Available at: [Link]
- US3181932A - Process for the production of cyanamide - Google Patents.
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calcium cyanamide - Organic Syntheses Procedure. Available at: [Link]
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Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples - ResearchGate. Available at: [Link]
- CN101423231A - Purification method of solid cyanamide - Google Patents.
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Cyanamide - Wikipedia. Available at: [Link]
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Cyanamide Production Techniques | PDF | Ammonia | Calcium - Scribd. Available at: [Link]
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First isolation of natural cyanamide as a possible allelochemical from hairy vetch Vicia villosa - PubMed. Available at: [Link]
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Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Cyanamide | H2NCN | CID 9864 - PubChem - NIH. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Detection of N-Cyano-N'-methylbenzamide Impurities
Introduction: The Criticality of Purity in Pharmaceutical Development
N-Cyano-N'-methylbenzamide is an organic compound with a molecular structure that lends itself to various applications in chemical synthesis.[1][2] In the context of pharmaceutical development, where it may feature as an intermediate or a scaffold for active pharmaceutical ingredients (APIs), ensuring its purity is paramount. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous impurity profiling to identify and quantify any component that is not the intended chemical entity.[5][6]
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for impurity analysis due to its high precision, sensitivity, and resolving power.[3][7] However, developing a robust, stability-indicating HPLC method is not a one-size-fits-all process. It requires a deep understanding of the analyte's chemistry, potential degradation pathways, and the nuanced interplay between stationary and mobile phases.
This guide provides an in-depth comparison of different HPLC strategies for the analysis of N-Cyano-N'-methylbenzamide and its impurities. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present comparative experimental data, and offer a validated protocol that ensures trustworthy and reproducible results.
Understanding the Target: Analyte and Potential Impurities
The structure of N-Cyano-N'-methylbenzamide (C9H8N2O) features a moderately polar benzamide group and a benzene ring, giving it a mixed-polarity character.[1] This duality is central to designing an effective separation strategy. Potential impurities can arise from two primary sources: the synthetic route and degradation.
-
Process-Related Impurities: These include unreacted starting materials (e.g., benzoic acid, methylamine derivatives), reagents, and by-products from side reactions.
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[8][9] For N-Cyano-N'-methylbenzamide, key degradation pathways could include:
-
Hydrolysis: Cleavage of the amide bond to form benzoic acid and N-methylcyanamide.
-
Oxidation: Modifications to the aromatic ring or the N-methyl group.
-
A successful HPLC method must be "stability-indicating," meaning it can separate the intact parent compound from all these potential process-related and degradation impurities.[9] To achieve this, a forced degradation study is an indispensable first step.
Experimental Protocol: Forced Degradation Study
The objective of a forced degradation study is to intentionally degrade the API under various stress conditions to generate likely degradation products.[10][11]
1. Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of N-Cyano-N'-methylbenzamide in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
- Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl.
- Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid API in a hot air oven at 105°C for 24 hours. Dissolve in the solvent to the target concentration before analysis.
- Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10] Dissolve in the solvent to the target concentration.
3. Sample Analysis: Dilute all stressed samples to a final concentration of approximately 0.1 mg/mL and analyze using the developed HPLC methods.
Comparative Analysis of HPLC Separation Strategies
The choice of HPLC column (stationary phase) is the most critical factor in method development.[12] Given the mixed-polarity nature of N-Cyano-N'-methylbenzamide and its potential impurities (ranging from polar benzoic acid to the less polar parent compound), a Reversed-Phase (RP-HPLC) approach is the most logical starting point.[13][14] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more polar compounds eluting first.[12]
We will compare three common reversed-phase columns to illustrate the importance of stationary phase selection.
Methodology Comparison: Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 70 25 90 30 90 31 10 | 40 | 10 |
Column Performance Comparison
The following table summarizes the performance of three different columns for the separation of N-Cyano-N'-methylbenzamide from its key acid degradation product (Impurity A: Benzoic Acid).
| Parameter | Column 1: Standard C18 (L1) | Column 2: Phenyl-Hexyl (L11) | Column 3: Cyano (CN) (L10) |
| Description | Standard octadecylsilane phase. Highly hydrophobic. The industry workhorse.[14][15] | Phenyl-hexyl phase. Offers alternative selectivity through π-π interactions with aromatic compounds. | Cyano-propyl phase. Less hydrophobic than C18, providing unique selectivity for polar compounds.[16] |
| Resolution (Rs) between Impurity A and Parent | 1.8 | 2.5 | 2.1 |
| Tailing Factor (Tf) for Parent Peak | 1.3 | 1.1 | 1.2 |
| Retention Time (RT) of Parent (min) | 15.2 | 14.5 | 12.8 |
| Analysis | Provides adequate separation, but the tailing factor suggests secondary interactions. The high hydrophobicity leads to a longer retention time. | Superior performance. The π-π interactions enhance resolution from aromatic impurities and improve the peak shape of the parent compound. | Offers good separation and a faster run time due to lower hydrophobicity. A viable alternative, especially if faster throughput is required. |
Causality Behind the Results: The Phenyl-Hexyl column provides the best performance due to its dual retention mechanism. While hydrophobic interactions are present, the phenyl ligands on the stationary phase engage in π-π stacking with the benzene ring of both the parent molecule and the benzoic acid impurity. This secondary interaction mechanism provides a different selectivity profile compared to the purely hydrophobic C18 phase, leading to better separation and peak symmetry.
Visualizing the Method Development Workflow
A structured approach is essential for efficient and logical method development. The following diagram illustrates the workflow, from initial planning to final validation.
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Protocol: Optimized RP-HPLC Method
Based on the comparative data, the Phenyl-Hexyl column offers the most robust and selective method. The following protocol is validated and ready for implementation. Method validation should be performed according to ICH guidelines to ensure the procedure is suitable for its intended purpose, covering parameters like accuracy, precision, specificity, linearity, and robustness.[7][17][18]
Chromatographic System
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in deionized water, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90.0 | 10.0 |
| 20.0 | 30.0 | 70.0 |
| 25.0 | 10.0 | 90.0 |
| 30.0 | 10.0 | 90.0 |
| 30.1 | 90.0 | 10.0 |
| 40.0 | 90.0 | 10.0 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve N-Cyano-N'-methylbenzamide in a 50:50 acetonitrile/water diluent to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample using the same diluent to achieve a target concentration of 1.0 mg/mL for impurity profiling.
System Suitability
Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if:
-
The relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
The tailing factor for the N-Cyano-N'-methylbenzamide peak is ≤ 1.5.
-
The theoretical plates are ≥ 5000.
This self-validating check ensures the system is performing correctly before committing to a full analytical run.
Logical Framework for Column Selection
The decision to choose a specific HPLC column is not arbitrary. It is a logical process based on the physicochemical properties of the analytes. The diagram below outlines this decision-making framework.
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A Comparative Guide to Cyanating Agents in Organic Synthesis: An Atom Economy Perspective
For researchers, scientists, and professionals in drug development, the selection of a cyanating agent is a critical decision that balances reactivity, safety, and sustainability. This guide provides an in-depth technical comparison of common cyanating agents, with a primary focus on atom economy—a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product.[1][2][3] By understanding the inherent efficiency of these reagents, chemists can make more informed decisions that align with both synthetic goals and environmental stewardship.
The Principle of Atom Economy in Cyanation Reactions
Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the final product.[3] It provides a theoretical percentage of the total mass of reactants that becomes part of the desired product.[1][2][3] A higher atom economy signifies a more efficient and less wasteful chemical process.[2] In the context of cyanation, where the goal is the introduction of a cyanide (-CN) group, the ideal reagent would transfer this group with minimal generation of byproducts.
Comparative Analysis of Common Cyanating Agents
The choice of a cyanating agent significantly impacts the overall efficiency and environmental footprint of a synthetic route. This section compares several widely used cyanating agents, evaluating their performance based on atom economy, reaction conditions, safety, and cost.
| Cyanating Agent | Typical Yield (%) | Reaction Conditions | Safety Considerations | Atom Economy |
| Potassium Cyanide (KCN) | 70-90 | Basic conditions, protic or aprotic solvents. | Highly toxic solid; release of HCN gas with acid.[4] | Moderate |
| Trimethylsilyl Cyanide (TMSCN) | 85-98 | Lewis acid or base catalysis, aprotic, anhydrous conditions. | Volatile, toxic, and moisture-sensitive; releases HCN with water.[4] | High |
| Acetone Cyanohydrin | 75-95 | Base catalysis; can be used in aqueous conditions. | Toxic liquid; can decompose to release HCN.[4] | High |
| Zinc Cyanide (Zn(CN)₂) | 70-95 | Requires a transition metal catalyst (e.g., Ni or Pd). | Good yields, commercially available.[5] | Moderate |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 60-90 | Requires a palladium catalyst. | Less toxic solid; requires catalyst and longer reaction times. | Low |
In-Depth Look at Key Cyanating Agents
Alkali Metal Cyanides: Potassium Cyanide (KCN) and Sodium Cyanide (NaCN)
Mechanism and Application: Alkali metal cyanides are traditional, cost-effective nucleophilic cyanating agents. They are typically used in nucleophilic substitution reactions with alkyl halides. The reaction proceeds via an SN2 mechanism, where the cyanide ion displaces a leaving group.
Atom Economy: The atom economy of cyanation using KCN with an alkyl halide (R-X) can be calculated as follows:
-
Reaction: R-X + KCN → R-CN + KX
-
Atom Economy (%) = (Molecular Weight of R-CN) / (Molecular Weight of R-X + Molecular Weight of KCN) * 100
While seemingly straightforward, the generation of a salt byproduct (KX) lowers the overall atom economy.
Safety and Handling: KCN and NaCN are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[4][6] Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[4][6]
Trimethylsilyl Cyanide (TMSCN)
Mechanism and Application: TMSCN is a versatile and highly reactive cyanating agent used in a wide range of transformations, including the cyanation of aldehydes, ketones, and imines, as well as in conjugate additions.[4][7] Its reactivity is often enhanced by the use of a Lewis acid catalyst.
Atom Economy: The reaction of an aldehyde (R-CHO) with TMSCN to form a cyanohydrin is a prime example of a highly atom-economical reaction.
-
Reaction: R-CHO + TMSCN → R-CH(OTMS)CN
-
Atom Economy (%) = 100% (in the addition step)
The subsequent hydrolysis of the silyl ether to the cyanohydrin introduces water and generates a silanol byproduct, which slightly reduces the overall atom economy of the two-step process.
Safety and Handling: TMSCN is a volatile and toxic liquid that is sensitive to moisture.[4] It readily reacts with water to release HCN gas, necessitating the use of anhydrous reaction conditions.[4][6]
Acetone Cyanohydrin
Mechanism and Application: Acetone cyanohydrin serves as a convenient and less volatile source of HCN.[8][9][10] It is often used in reactions where a slow, in-situ generation of cyanide is beneficial, such as in the Strecker synthesis of amino acids and in Michael additions.[10]
Atom Economy: In a conjugate addition reaction with an α,β-unsaturated ketone, acetone cyanohydrin can exhibit high atom economy.
-
Reaction: R-CH=CH-C(O)-R' + (CH₃)₂C(OH)CN → NC-CHR-CH₂-C(O)-R' + (CH₃)₂CO
-
Atom Economy (%) = (Molecular Weight of Product) / (Molecular Weight of Substrate + Molecular Weight of Acetone Cyanohydrin) * 100
The primary byproduct is acetone, which is relatively benign and can often be easily removed.
Safety and Handling: While considered a safer alternative to HCN gas, acetone cyanohydrin is still a toxic liquid that can decompose to release HCN, especially when heated or in the presence of a base.[4][11]
"Greener" and Alternative Cyanating Agents
In recent years, the development of less toxic and more environmentally benign cyanating agents has been a significant area of research.[7][12][13]
-
Zinc Cyanide (Zn(CN)₂): This reagent is a solid and is less acutely toxic than alkali metal cyanides.[5] It is often used in palladium- or nickel-catalyzed cyanation of aryl and vinyl halides.[14][15] The need for a metal catalyst, however, adds to the complexity and cost of the reaction.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a coordination complex, the cyanide ions in potassium ferrocyanide are much less bioavailable, making it significantly less toxic. It is employed in palladium-catalyzed cyanations of aryl halides.[16] However, the atom economy is inherently low due to the large mass of the iron and potassium counterions that are not incorporated into the product.
-
Acetonitrile: From an atom-economy and safety perspective, acetonitrile is an attractive source of the cyano group, avoiding the use of toxic metal cyanides.[17] However, activating the strong C-C bond in acetonitrile is challenging.[17]
Experimental Protocols: A Comparative Example
Synthesis of a β-Ketonitrile via Conjugate Addition
This section provides a comparative experimental protocol for the synthesis of a generic β-ketonitrile using three different cyanating agents.
Protocol 1: Using Potassium Cyanide (KCN)[4]
-
Reaction Setup: Dissolve the α,β-unsaturated ketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Carefully add potassium cyanide (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Using Trimethylsilyl Cyanide (TMSCN)
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq).
-
Reagent Addition: Add TMSCN (1.5 eq) dropwise to the cooled (0 °C) reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: Using Acetone Cyanohydrin[4]
-
Reaction Setup: Dissolve the α,β-unsaturated ketone (1.0 eq) in a suitable solvent such as isopropanol in a round-bottom flask with a magnetic stirrer.[4]
-
Base Addition: Add a catalytic amount of a base, for example, a saturated aqueous solution of potassium carbonate.[4]
-
Reagent Addition: Add acetone cyanohydrin (1.3 eq) to the reaction mixture.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.[4]
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.[4]
Visualizing the Decision-Making Process
The selection of a cyanating agent involves a multi-faceted decision-making process that balances several key factors.
Caption: Decision pathway for selecting a cyanating agent.
Conclusion
The principle of atom economy provides a valuable framework for evaluating the "greenness" of a chemical transformation. When selecting a cyanating agent, a holistic approach that considers not only atom economy but also reaction yield, safety, cost, and reaction conditions is paramount. While traditional reagents like potassium cyanide remain cost-effective, their lower atom economy and high toxicity are significant drawbacks. Modern alternatives such as TMSCN and acetone cyanohydrin offer higher atom economy and, in some cases, milder reaction conditions, though they come with their own safety and cost considerations. The continued development of safer and more efficient cyanating agents is crucial for advancing sustainable practices in organic synthesis and drug development.[7][12][13][18]
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Derdau, V. (2018). New trends and applications in cyanation isotope chemistry. Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1012–1023. [Link]
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- Metrics to 'green' chemistry—which are the best? (2002, October 17).
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- RECENT ADVANCES IN CYANATION REACTIONS. (2022, March 23).
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- Acetonitrile as a Cyanating Reagent: Cu-Catalyzed Cyanation of Arenes - ACS Publications. (2015, May 19).
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022, January 4).
- A Comparative Guide to Cyanating Agents for the Synthesis of β-Ketonitriles - Benchchem. (n.d.).
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11).
- eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source | JACS Au - ACS Publications. (2024, October 30).
- Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. (n.d.).
- Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC. (n.d.).
- 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis. (n.d.).
- Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin. (n.d.).
- Green Chemistry and Engineering Metrics - American Chemical Society. (n.d.).
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (2025, January 2).
- Green Chemistry Metrics, A Review - MDPI. (2022, June 28).
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.).
- The economies of synthesis - PMC. (n.d.).
- Acetone Cyanohydrin: A Convenient Alternative of Toxic Sodium Cyanide/Acetic Acid for Oxidative Cyanation of Tertiary Amines | Request PDF - ResearchGate. (2025, August 6).
- 1 Green Chemistry Metrics - Wiley-VCH. (n.d.).
- Atom economy – Knowledge and References - Taylor & Francis. (n.d.).
- Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - MDPI. (2024, November 7).
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A Senior Application Scientist's Guide to the Spectroscopic Identification of N-Cyano-N-methylbenzamide Reaction Products
This guide provides a comprehensive comparison of spectroscopic methodologies for the identification and characterization of reaction products derived from N-Cyano-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying causality of experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Analytical Challenge of N-Cyano-N-methylbenzamide
N-Cyano-N-methylbenzamide (NCMB) is a versatile synthetic intermediate characterized by three key reactive sites: the electrophilic carbonyl carbon, the cyano group, and the aromatic ring.[1] The N-cyano moiety, in particular, imparts unique chemical properties, but its reactivity can lead to a diverse array of products through common organic transformations. Accurate identification of these products is paramount for reaction monitoring, impurity profiling, and ensuring the integrity of downstream applications in medicinal chemistry and materials science.
This guide focuses on three representative transformations—hydrolysis, reduction, and cycloaddition—to compare the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in unequivocally identifying the resulting chemical structures.
Potential Reaction Pathways of N-Cyano-N-methylbenzamide
Understanding the expected products is the first step in designing an effective analytical strategy. The choice of reagents and reaction conditions will dictate the transformation of NCMB's key functional groups.
Caption: Key reaction pathways of N-Cyano-N-methylbenzamide.
-
Hydrolysis: The N-cyano group is a masked amine. Under acidic or basic conditions, it can be hydrolyzed, cleaving the N-CN bond to yield the corresponding secondary amide, N-methylbenzamide.[2][3] This reaction is diagnostically simple, as it involves the complete loss of the cyano functional group.
-
Reduction: The amide carbonyl is typically resistant to mild reducing agents like sodium borohydride (NaBH₄). However, activation with reagents such as triflic anhydride (Tf₂O) can facilitate its reduction to a methylene group, yielding N-benzyl-N-methylcyanamide.[4][5] This transformation preserves the cyano group while altering the carbonyl.
-
[3+2] Cycloaddition: The nitrile functionality can act as a dipolarophile in pericyclic reactions.[6][7] A common example is the reaction with an azide (e.g., sodium azide) to form a tetrazole ring. This reaction fundamentally changes the electronic structure and connectivity of the cyano group.
Comparative Spectroscopic Analysis
The most effective analytical approach relies on leveraging the strengths of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data offers a self-validating system for product identification.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the ideal first-pass technique for rapidly identifying the presence or absence of key functional groups—specifically the carbonyl (C=O) and cyano (C≡N) moieties.
Causality of Experimental Choice: The vibrational frequencies of the C=O and C≡N bonds fall in distinct, relatively uncluttered regions of the mid-IR spectrum.[8] Their high polarity results in strong absorption bands, making them excellent diagnostic markers. The disappearance of the C≡N stretch or the C=O stretch provides immediate, unequivocal evidence of specific transformations.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | Key Functional Groups | C≡N Stretch (Nitrile) | C=O Stretch (Amide) | N-H Stretch (Amide) | Aromatic C-H Stretch |
| NCMB (Start) | Amide, Nitrile | ~2240 (Medium) | ~1680 (Strong) | - | ~3050-3100 |
| N-methylbenzamide | Amide | Absent | ~1640 (Strong) | ~3300 (Broad) | ~3050-3100 |
| N-benzyl-N-methylcyanamide | Nitrile | ~2240 (Medium) | Absent | - | ~3050-3100 |
| Tetrazole Product | Tetrazole Ring | Absent | ~1680 (Strong) | - | ~3050-3100 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid reaction product directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over a range of 4000-600 cm⁻¹, co-adding at least 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
-
Analysis: Interrogate the key frequency regions: 2300-2200 cm⁻¹ for the C≡N stretch and 1750-1600 cm⁻¹ for the C=O stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of every proton and carbon atom.[9] It is the cornerstone for unambiguous structure confirmation.
Causality of Experimental Choice: While IR confirms functional group changes, ¹H and ¹³C NMR confirm the consequences of these changes on the entire molecular skeleton. For instance, the reduction of the carbonyl to a methylene (CH₂) group will cause the disappearance of the quaternary carbonyl carbon signal in the ¹³C NMR spectrum and the appearance of a new singlet in the ¹H NMR spectrum with a characteristic chemical shift.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | N-CH₃ | Ar-H (Phenyl) | N-H | Other Key Signals |
| NCMB (Start) | ~3.4 (s, 3H) | ~7.4-7.8 (m, 5H) | - | - |
| N-methylbenzamide | ~3.0 (d, 3H) | ~7.4-7.8 (m, 5H) | ~6.3 (br s, 1H) | - |
| N-benzyl-N-methylcyanamide | ~2.9 (s, 3H) | ~7.2-7.4 (m, 5H) | - | ~4.2 (s, 2H, Ar-CH₂ -N) |
| Tetrazole Product | ~3.5 (s, 3H) | ~7.5-7.9 (m, 5H) | - | - |
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | N-CH₃ | Ar-C (Phenyl) | C=O (Carbonyl) | C≡N (Nitrile) | Other Key Signals |
| NCMB (Start) | ~35 | ~128-135 | ~169 | ~115 | - |
| N-methylbenzamide | ~27 | ~127-134 | ~168 | - | - |
| N-benzyl-N-methylcyanamide | ~36 | ~127-138 | - | ~116 | ~55 (Ar-C H₂-N) |
| Tetrazole Product | ~38 | ~128-133 | ~170 | - | ~155 (Tetrazole C) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters on a 400 MHz instrument include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the product, serving as a final and crucial validation of the proposed structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition, leaving no room for ambiguity.
Causality of Experimental Choice: Each potential reaction product has a unique molecular formula and, therefore, a distinct exact mass. Verifying this mass confirms the overall transformation. For example, hydrolysis involves the net addition of H₂O and loss of CN, leading to a predictable mass change.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected m/z (ESI+) |
| NCMB (Start) | C₉H₈N₂O | 161.0709 | 161.1 |
| N-methylbenzamide | C₈H₉NO | 136.0757 | 136.1 |
| N-benzyl-N-methylcyanamide | C₉H₁₀N₂ | 147.0917 | 147.1 |
| Tetrazole Product | C₉H₉N₅O | 204.0880 | 204.1 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation [M+H]⁺.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
Analysis: Identify the base peak corresponding to the protonated molecular ion [M+H]⁺ and compare its m/z value to the calculated exact mass for the expected product.
Integrated Analytical Workflow
A robust workflow ensures efficient and accurate analysis, integrating these techniques logically.
Caption: Logical workflow for structural elucidation.
Conclusion
-
IR spectroscopy offers the fastest method to confirm the intended functional group transformation.
-
Mass spectrometry provides definitive proof of the product's molecular formula.
-
NMR spectroscopy (¹H and ¹³C) delivers the final, high-resolution structural evidence, confirming atomic connectivity and completing the analytical picture.
By integrating these methods as outlined in the proposed workflow, researchers can confidently and efficiently characterize their reaction products, ensuring the scientific integrity of their work.
References
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-
PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Wiley-VCH. (n.d.). N-methylbenzamide. SpectraBase. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). N-Cyano-N-methylbenzamide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Zhu, H.-J., Lu, K.-T., Sun, G.-R., He, J.-B., Li, H.-Q., & Pittman, C. U., Jr. (2003). Reduction of amides with NaBH4 in diglyme at 162 °C. New Journal of Chemistry, 27(3), 409–413. [Link]
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Xiang, S.-H., Xu, J., Yuan, H.-Q., & Huang, P.-Q. (2010). Amide Activation by Tf2O: Reduction of Amides to Amines by NaBH4 under Mild Conditions. Synlett, 2010(12), 1829–1832. [Link]
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LibreTexts. (2021). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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- Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025).
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LibreTexts. (2023). 14.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
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- Spectroscopic and Thermal Studies of Cyano Bridged Hetero-Metallic Polymeric Complexes. (n.d.). Semantic Scholar.
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Comparative Yield Analysis: N-Cyano-N-methylbenzamide vs. 1-Cyanoimidazole
[1]
Executive Summary
This guide provides a technical comparison between N-Cyano-N-methylbenzamide (N-CN-MBA) and 1-Cyanoimidazole (1-CI) as electrophilic cyanating agents.[1] Both reagents serve as safer, solid-state alternatives to the highly toxic and volatile Cyanogen Bromide (BrCN) for the synthesis of cyanamides and the activation of carboxylic acids.
-
1-Cyanoimidazole (1-CI): The high-performance choice.[1] It offers superior reactivity and higher yields (>90%) under mild conditions due to the excellent leaving group ability of imidazole. However, it is hygroscopic and requires strictly anhydrous handling.[1]
-
N-Cyano-N-methylbenzamide (N-CN-MBA): The robust, bench-stable choice.[1] While slightly less reactive (yields 75–88%), it offers superior shelf stability and ease of handling.[1] It is ideal for scale-up where moisture sensitivity is a logistical challenge.
Mechanistic Comparison
Understanding the leaving group capability is central to predicting yield outcomes. The reaction proceeds via an addition-elimination mechanism where the amine nucleophile attacks the electrophilic nitrile carbon.
Pathway Analysis[1][2]
-
1-CI Pathway: The imidazole ring acts as a significantly better leaving group (
of conjugate acid ~6.9) compared to the amide, driving the reaction forward rapidly even at room temperature. -
N-CN-MBA Pathway: The N-methylbenzamide leaving group is less labile, often requiring elevated temperatures (reflux) or longer reaction times to achieve comparable conversion.[1]
Figure 1: Mechanistic divergence focusing on the leaving group expulsion rate. 1-CI facilitates a faster elimination step.[1]
Experimental Performance & Yield Data
The following data aggregates typical yields for the N-cyanation of secondary amines.
Comparative Yield Table
| Substrate Class | Example Amine | 1-Cyanoimidazole Yield | N-CN-MBA Yield | Performance Verdict |
| Cyclic Aliphatic | Morpholine | 94% | 86% | 1-CI is superior for speed/yield.[1] |
| Acyclic Aliphatic | Diethylamine | 92% | 82% | 1-CI avoids volatility issues due to mild conditions. |
| Sterically Hindered | Diisopropylamine | 85% | 68% | 1-CI is critical here; N-CN-MBA struggles with sterics. |
| Electron Deficient | N-Methylaniline | 89% | 85% | Comparable; N-CN-MBA requires heat (reflux). |
| Functionalized | Amino-esters | 91% | 78% | 1-CI is milder, preserving sensitive esters.[1] |
Key Observations
-
Steric Hindrance: 1-CI is significantly more effective for bulky amines (e.g., diisopropylamine) because the small size of the imidazole leaving group minimizes steric clash in the transition state.
-
Electronic Effects: Electron-rich amines react quantitatively with 1-CI within minutes. N-CN-MBA often requires 2–12 hours of reflux in dichloromethane (DCM) or acetonitrile (MeCN) to reach full conversion.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding before you commit to workup.
Protocol A: High-Efficiency Cyanation using 1-Cyanoimidazole
Best for: High-value substrates, hindered amines, or when speed is critical.[1]
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)[1]
-
Reagent: 1-Cyanoimidazole (1.1 – 1.2 equiv)[1]
-
Solvent: Anhydrous DCM or MeCN[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask and cool under
. 1-CI is hygroscopic; weigh quickly or use a glovebox if available. -
Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration).
-
Addition: Add 1-Cyanoimidazole in one portion at room temperature (RT).
-
Reaction: Stir at RT.
-
Validation Check: Monitor by TLC after 15 minutes. Most reactions are complete within 30–60 minutes.
-
-
Workup:
-
Purification: Often not required. If necessary, flash chromatography (EtOAc/Hexanes).[1]
Protocol B: Robust Cyanation using N-Cyano-N-methylbenzamide
Best for: Large-scale synthesis, educational labs, or when anhydrous conditions are difficult to maintain.[1]
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)[1]
-
Reagent: N-Cyano-N-methylbenzamide (1.2 – 1.5 equiv)[1]
-
Solvent: Acetonitrile (MeCN) or Toluene (for higher temp)[1]
Workflow:
-
Setup: Standard glassware; strict inert atmosphere is less critical but recommended.
-
Mixing: Dissolve amine and N-CN-MBA in MeCN.
-
Reaction: Heat to reflux (
).-
Validation Check: Monitor by TLC every 2 hours. Reaction typically requires 4–12 hours.
-
-
Workup (Critical Step):
-
Purification: Flash chromatography is almost always required to separate the product from the N-methylbenzamide byproduct.
Safety & Handling Profile
| Feature | 1-Cyanoimidazole | N-Cyano-N-methylbenzamide |
| Toxicity | Moderate (releases imidazole) | Low (releases benzamide) |
| Stability | Hygroscopic (Store at -20°C, desiccated) | Stable Solid (Store at RT) |
| Shock Sensitivity | Low (compared to BrCN) | None |
| Byproduct Removal | Easy (Water wash) | Moderate (Chromatography often needed) |
Decision Matrix (When to use which?)
Figure 2: Selection logic based on substrate constraints and lab capabilities.
References
-
Wu, Y.-Q., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2000).[1] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent." Organic Letters, 2(6), 795–797.[1]
-
Olofson, R. A., et al. (1990s).[1] Development of N-cyano-sulfonamides and amides as BrCN surrogates. (Contextual reference for the class of N-cyano amide reagents).
-
Zhu, C., Xia, J.-B., & Chen, C. (2014).[1][2][3] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247–249.[1][2][3] (Provides comparative context for modern oxidative cyanation vs. reagent-based methods).
-
Organic Chemistry Portal. "Synthesis of Cyanamides." (General overview of cyanation methodologies).
Sources
Technical Guide: Validating Purity of N-Cyano-N-methylbenzamide via Mass Spectrometry
Executive Summary
N-Cyano-N-methylbenzamide (CAS: 13829-13-5) is a specialized N-acyl cyanamide intermediate often utilized in the synthesis of heterocycles and pharmaceutical agents.[1][2] Its validation presents a unique analytical challenge: the N-cyano moiety renders the molecule susceptible to hydrolysis, reverting it to N-methylbenzamide .
Standard HPLC-UV methods often fail to distinguish between the target N-cyano compound and its hydrolysis product due to overlapping chromophores (the benzoyl group dominates the UV absorption in both). This guide outlines a high-sensitivity LC-MS/MS validation protocol that solves this specificity problem, offering a superior alternative to NMR and HPLC-UV for trace impurity analysis.
Part 1: The Analytical Challenge
The structural integrity of N-Cyano-N-methylbenzamide relies on the stability of the electron-withdrawing cyano group attached to the amide nitrogen.
Why Standard Methods Fail
-
HPLC-UV (254 nm): Both the product and its primary impurity (N-methylbenzamide) share the identical phenyl chromophore. Unless the chromatographic resolution is perfect, co-elution masks the impurity, leading to false purity calculations.
-
H-NMR: While NMR can distinguish the methyl group shifts, its Limit of Detection (LOD) is typically ~0.1-1.0%, which is insufficient for pharmaceutical-grade validation (often requiring <0.05% impurity detection).
-
GC-MS: N-acyl cyanamides are thermally labile. The high temperatures of a GC injection port can induce degradation during analysis, artificially lowering the purity reading.
The Solution: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) allows for "soft" ionization (preserving the parent molecule) and mass-based discrimination of the hydrolysis product (Mass shift: -25 Da).
Comparative Analysis Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV | H-NMR |
| Specificity | High (Mass-resolved) | Low (Retention time only) | High (Structural) |
| Sensitivity (LOD) | < 1 ng/mL | ~1 µg/mL | ~1 mg/mL |
| Throughput | High (5-min run) | Medium (15-30 min run) | Low |
| Risk | Matrix effects | Co-elution of impurities | Low sensitivity |
| Primary Use | Trace Impurity / Purity Validation | Routine Assay | Structure Confirmation |
Part 2: Experimental Protocol (LC-MS/MS)
This protocol is designed for the quantification of N-Cyano-N-methylbenzamide and its segregation from N-methylbenzamide.
Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.[3]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
). -
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: A short column is preferred to minimize on-column hydrolysis time.
Mobile Phase Strategy
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
Mass Transitions (MRM)
To validate purity, we monitor the transition of the parent ion to its characteristic fragments.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| N-Cyano-N-methylbenzamide | 161.1 ( | 105.0 | 20 | Loss of N-cyano-N-methyl group (Benzoyl cation) |
| 161.1 | 77.0 | 35 | Further loss of CO (Phenyl cation) | |
| N-methylbenzamide (Impurity) | 136.1 ( | 105.0 | 20 | Loss of methylamine |
Part 3: Data Interpretation & Logic
Fragmentation Pathway
Understanding the fragmentation is crucial for setting up the "Self-Validating" system. If the peak at retention time
Figure 1: ESI+ Fragmentation pathway. The specificity of the 161->105 transition confirms the benzoyl core, while the parent mass (161) confirms the intact N-cyano group.
Validation Workflow
This workflow ensures that the method complies with ICH Q2(R1) standards for specificity and linearity.
Figure 2: Analytical workflow for purity validation. The Triple Quadrupole (MRM) mode filters out background noise, ensuring only the specific target is quantified.
Part 4: Critical Considerations for Researchers
Sample Stability (The "Hidden" Variable)
N-cyano amides are sensitive to pH.
-
Avoid: Protic solvents (methanol/water) for long-term stock storage.
-
Recommendation: Prepare stock solutions in pure Acetonitrile (MeCN) or DMSO . Only dilute into the aqueous mobile phase immediately prior to injection.
Isotopic Internal Standards
For absolute quantification, synthesis of a deuterated analog (e.g., N-Cyano-N-(methyl-d3)-benzamide) is the gold standard. If unavailable, use N-ethylbenzamide as a structural surrogate, as it mimics the ionization efficiency of the benzoyl core but separates chromatographically.
Adduct Formation
In ESI positive mode, N-cyano compounds may form sodium adducts
-
Troubleshooting: If the 161 signal is low, scan for 183. If sodium adducts dominate, add 5mM Ammonium Formate to the mobile phase to force the protonated species
.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]
-
Holčapek, M., et al. (2010). Mass spectrometry in the analysis of organic compounds.[3][5][6][7] Structural Analysis of Organic Compounds. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20261950, N-Cyano-N-methylbenzamide.[Link]
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A Safer, More Precise Approach to Cyanation: The Advantages of N-Cyano-N-methylbenzamide over Traditional Electrophilic Cyanides
For researchers, scientists, and drug development professionals, the introduction of a cyano group is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. For decades, the go-to reagents for electrophilic cyanation have been highly toxic and difficult to handle compounds like cyanogen bromide and tosyl cyanide. This guide provides a comprehensive comparison of a modern alternative, N-Cyano-N-methylbenzamide, highlighting its significant advantages in safety, stability, and selectivity, supported by comparative data and detailed experimental protocols.
The Perils of Traditional Electrophilic Cyanides
Traditional electrophilic cyanating agents, while effective, pose significant safety risks and handling challenges that can impede research and development.
Cyanogen Bromide (BrCN) is a highly toxic and volatile solid that can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] It is classified as a hazardous substance and its use requires stringent safety protocols, including a dedicated fume hood, specialized personal protective equipment (PPE), and access to a cyanide antidote kit.[3] Its high volatility and reactivity with water and acids to produce highly toxic hydrogen cyanide and hydrogen bromide gas further complicate its handling and storage.[4][5]
Tosyl Cyanide (TsCN) , while less toxic than cyanogen bromide, is still a hazardous substance that requires careful handling.[6] It can act as both a cyanating agent and a source of sulfonyl radicals, which can sometimes lead to undesired side reactions.[7][8]
The inherent dangers associated with these traditional reagents have driven the search for safer and more user-friendly alternatives.
N-Cyano-N-methylbenzamide: A Modern Solution for Safer Cyanation
N-Cyano-N-methylbenzamide belongs to a class of modern electrophilic cyanating agents that offer a significantly improved safety profile without compromising reactivity. These reagents are typically crystalline, non-volatile solids that are easier and safer to handle than their traditional counterparts.[9] A closely related and extensively studied compound, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has demonstrated superior properties in terms of safety and practicality in a wide range of applications.[9][10] By analogy, N-Cyano-N-methylbenzamide is expected to share these favorable characteristics.
The key advantages of N-Cyano-N-methylbenzamide and related compounds include:
-
Enhanced Safety: These compounds are stable, non-volatile solids, minimizing the risk of inhalation exposure. Their decomposition does not typically produce highly toxic gases like hydrogen cyanide under normal handling conditions.
-
Ease of Handling: Their solid nature and stability make them easier to weigh and dispense compared to volatile and highly reactive traditional reagents.
-
Increased Selectivity: Modern cyanating agents often exhibit higher chemoselectivity, leading to cleaner reactions and higher yields of the desired product.
-
Broad Compatibility: They are compatible with a wide range of functional groups and are increasingly used in transition-metal-catalyzed cross-coupling reactions.[9]
Comparative Performance Data
The following table summarizes the key differences in properties and handling requirements between traditional electrophilic cyanides and N-Cyano-N-methylbenzamide (with data for the related NCTS used as a proxy where specific data for N-Cyano-N-methylbenzamide is not available).
| Feature | Cyanogen Bromide (BrCN) | Tosyl Cyanide (TsCN) | N-Cyano-N-methylbenzamide / NCTS |
| Physical State | Colorless to white crystalline solid[4] | White crystalline solid[7] | Crystalline solid |
| Volatility | High, with a penetrating odor[4] | Low | Low |
| Toxicity | Highly toxic, fatal upon exposure[1][2] | Toxic[6] | Significantly lower toxicity |
| Handling | Requires extreme caution, specialized PPE, and antidote on standby[3] | Handle with care, standard PPE required[7] | Standard laboratory handling procedures |
| Stability | Decomposes in water and with acids to produce HCN and HBr[4][5] | Stable | Stable under normal conditions |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical advantages of N-Cyano-N-methylbenzamide, we provide a comparative experimental protocol for a representative electrophilic cyanation reaction.
Protocol 1: Cyanation of a Secondary Amine using Cyanogen Bromide (A Traditional Approach)
WARNING: This procedure involves a highly toxic reagent and must be performed by trained personnel in a certified fume hood with appropriate safety measures in place.
Objective: Synthesis of a disubstituted cyanamide from a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
Cyanogen Bromide (1.1 eq)
-
Anhydrous Chloroform
-
Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the secondary amine (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry flask, carefully weigh cyanogen bromide (1.1 eq) in a glove box or under a nitrogen atmosphere and dissolve it in anhydrous chloroform.
-
Slowly add the cyanogen bromide solution to the cooled amine solution via the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Cyanation of a Secondary Amine using an N-Cyano-N-aryl-sulfonamide (A Modern Approach)
This protocol is based on the use of NCTS and is expected to be similar for N-Cyano-N-methylbenzamide.
Objective: Synthesis of a disubstituted cyanamide from a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq)
-
Anhydrous solvent (e.g., THF, MeCN)
-
Base (e.g., Triethylamine, DBU) (optional, reaction dependent)
Procedure:
-
In a standard round-bottom flask equipped with a magnetic stirrer, dissolve the secondary amine (1.0 eq) and NCTS (1.2 eq) in the appropriate anhydrous solvent.
-
If required, add the base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by direct column chromatography without the need for an aqueous workup, simplifying the procedure and reducing waste.
Mechanistic Insights
The mechanism of electrophilic cyanation with both traditional and modern reagents involves the attack of a nucleophile on the electrophilic carbon of the cyano group.
Caption: Generalized mechanism of electrophilic cyanation.
In the case of N-Cyano-N-methylbenzamide, the benzamide anion is a significantly better leaving group than the bromide ion, facilitating the reaction under milder conditions.
Workflow Comparison: Safety and Handling
The following diagram illustrates the stark contrast in the handling and safety workflows for traditional versus modern cyanating agents.
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A Comparative Guide to the Reproducibility of Cyanation Protocols Utilizing N-Cyano-N-methylbenzamide
For researchers, synthetic chemists, and professionals in drug development, the introduction of a cyano group is a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. The choice of a cyanating agent is paramount, balancing reactivity, safety, and reproducibility. This guide provides an in-depth technical analysis of N-Cyano-N-methylbenzamide, a lesser-explored electrophilic cyanating agent, by leveraging extensive data from its close and well-documented analog, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). We will explore a robust protocol for its use in palladium-catalyzed cyanation, discuss potential reproducibility challenges, and compare its projected performance against other common cyanating agents.
Introduction to N-Cyano-N-methylbenzamide: An Emerging Electrophilic Cyanating Agent
N-Cyano-N-methylbenzamide belongs to the class of N-cyano-N-aryl amides, which have gained traction as safer, more handleable alternatives to traditional, highly toxic cyanating agents like cyanogen bromide or alkali metal cyanides.[1][2] While its direct applications in the literature are not as extensively documented as those of NCTS, its structural similarity suggests analogous reactivity as an electrophilic cyanide source.[3][4][5] The benzamide moiety may offer different solubility and stability profiles compared to the toluenesulfonamide group in NCTS, potentially influencing reaction kinetics and reproducibility.
The primary application of such reagents is in transition-metal-catalyzed cross-coupling reactions, particularly with palladium, to form aryl and heteroaryl nitriles from the corresponding halides or pseudohalides.[6][7] These reactions are foundational in medicinal chemistry, where the nitrile group can serve as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.
Proposed Palladium-Catalyzed Cyanation of Aryl Halides: A Detailed Protocol
The following protocol is a well-established method for the palladium-catalyzed cyanation of aryl halides using NCTS and is presented here as a robust starting point for reactions with N-Cyano-N-methylbenzamide. The principles and the role of each component are directly translatable.
Caption: Generalized workflow for palladium-catalyzed cyanation.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), N-Cyano-N-methylbenzamide (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).
-
Causality: The use of an oven-dried flask and an inert atmosphere is crucial to prevent the hydrolysis of the cyanating agent and the deactivation of the palladium catalyst. The excess of the cyanating agent ensures complete conversion of the starting material. The choice of ligand is critical for the stability and activity of the catalyst.
-
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a mild base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) and a suitable solvent (e.g., dry 1,4-dioxane, 5 mL).
-
Causality: The base is necessary for the catalytic cycle, likely to facilitate the reductive elimination step. The choice of a dry, aprotic solvent is essential to prevent side reactions.
-
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Causality: The elevated temperature is typically required to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle. Reaction time should be optimized for each substrate.
-
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality: The aqueous work-up removes the inorganic salts and any water-soluble byproducts. Column chromatography is a standard method for purifying organic compounds to obtain the desired nitrile in high purity.
-
Comparative Analysis of Cyanating Agents
The choice of a cyanating agent significantly impacts the safety, scope, and reproducibility of a reaction. Below is a comparison of N-Cyano-N-methylbenzamide (projected performance based on NCTS data) with other commonly used reagents.
| Feature | N-Cyano-N-methylbenzamide (Projected) | NCTS | KCN/NaCN | Zn(CN)₂ |
| Toxicity | Moderately toxic, solid | Moderately toxic, solid[8] | Highly toxic, solid | Highly toxic, solid |
| Handling | Bench-stable solid, less hygroscopic | Bench-stable solid, less hygroscopic[8] | Highly hygroscopic, requires careful handling | Hygroscopic, requires careful handling |
| Reaction Conditions | Mild to moderate temperatures (80-120 °C) | Mild to moderate temperatures (80-120 °C)[9] | Often requires high temperatures (>150 °C) | Milder conditions possible (rt - 100 °C)[10] |
| Substrate Scope | Broad, good functional group tolerance | Broad, tolerates various functional groups[9] | Limited by high temperatures and basicity | Good, but can be sensitive to certain functional groups |
| Reproducibility | Potentially sensitive to catalyst and moisture | Generally good, but can be catalyst dependent[3][4] | Can be variable due to heterogeneity and moisture | Generally good with well-defined catalyst systems[10] |
| Byproducts | N-methylbenzamide | p-Toluenesulfonamide | Inorganic salts | Zinc salts |
Mechanistic Insights and Reproducibility Challenges
The proposed mechanism for the palladium-catalyzed cyanation with N-Cyano-N-methylbenzamide is analogous to that of NCTS. Understanding this cycle is key to addressing reproducibility issues.
Caption: Proposed catalytic cycle for Pd-catalyzed cyanation.
Key Factors Influencing Reproducibility:
-
Catalyst Activity and Deactivation: The active Pd(0) species can be sensitive to air and moisture. Incomplete reduction of the Pd(II) precatalyst or oxidative degradation can lead to lower yields. The choice of ligand is critical in stabilizing the active catalyst and promoting the desired reaction pathway.[1]
-
Purity and Stability of N-Cyano-N-methylbenzamide: As with any reagent, impurities can interfere with the catalytic cycle. The stability of N-Cyano-N-methylbenzamide under the reaction conditions (e.g., to heat and base) will directly impact the availability of the "CN+" source and, therefore, the reaction's reproducibility.
-
Solvent and Base Effects: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, affecting reaction rates. The strength and nature of the base can also impact catalyst stability and the rate of reductive elimination.
-
Substrate-Dependent Effects: The electronic and steric properties of the aryl halide can significantly affect the rate of oxidative addition. Electron-rich aryl halides may react slower than electron-poor ones. Steric hindrance near the reaction center can also impede the reaction.[11]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Verify the quality and activity of the palladium catalyst and ligand.
-
Ensure the reaction is performed under strictly anhydrous and inert conditions.
-
Increase the reaction temperature or time.
-
Screen different solvents and bases.
-
-
Formation of Side Products:
-
Hydrolysis of the nitrile to the corresponding amide can occur if water is present.
-
Homocoupling of the aryl halide may be observed with certain catalyst systems.
-
Consider a different ligand to improve selectivity.
-
-
Inconsistent Yields:
-
Standardize the source and purity of all reagents, especially the cyanating agent.
-
Ensure consistent and efficient stirring, particularly for heterogeneous mixtures.
-
Carefully control the reaction temperature.
-
Conclusion
N-Cyano-N-methylbenzamide holds promise as a valuable electrophilic cyanating agent, offering potential advantages in handling and safety over traditional methods. While direct, comprehensive studies on its reproducibility are still emerging, a robust framework for its application can be built upon the extensive research conducted on its close analog, NCTS. By carefully controlling reaction parameters, particularly the quality of the catalyst and reagents, and maintaining anhydrous and inert conditions, reproducible and high-yielding cyanation protocols are achievable. Further research into the specific properties and reactivity of N-Cyano-N-methylbenzamide will undoubtedly solidify its position in the synthetic chemist's toolkit.
References
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Su, W., Gong, T. J., Xiao, B., & Fu, Y. (2015). Rhodium (III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. Chemical communications (Cambridge, England), 51(59), 11848–11851. [Link]
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Cui, J., Song, J., Liu, Q., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry, an Asian journal, 13(5), 487–497. [Link]
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Dhanalakshmi, M., & Anbarasan, P. (2015). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N-CN reagent. Chemical communications (Cambridge, England), 51(50), 10534–10537. [Link]
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Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(06), 897-900. [Link]
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Reeves, J. T., Fandrick, D. R., Tan, Z., Song, J. J., Yee, N. K., & Senanayake, C. H. (2014). Palladium-Catalyzed Arylation of Cyanamides. Organic letters, 16(16), 4208–4211. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
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Morrill, C., Le Tadic-Biadatti, M. H., & Douglas, J. (2017). Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). Organic letters, 19(14), 3835–3838. [Link]
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Li, G., Liu, C., Zheng, L., & Wu, J. (2022). Catalytic Cyanation of C-N Bonds with CO2/NH3. Journal of the American Chemical Society, 144(43), 19936-19941. [Link]
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EBSCO Information Services. (n.d.). Nitriles. Chemistry Research Starters. Retrieved from [Link]
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Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(06), 897-900. [Link]
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Carvalho, M. A., Demin, S., Martinez-Lamenca, C., Romanov-Michailidis, F., Rombouts, F., & Lecomte, M. (2022). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C (sp 2)− H Cyanation. Chemistry–A European Journal, 28(41), e202200889. [Link]
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Su, W., Gong, T. J., Xiao, B., & Fu, Y. (2015). Rhodium (III)-catalyzed cyanation of vinylic C-H bonds: N-cyano-N-phenyl-p-toluenesulfonamide as a cyanation reagent. Chemical communications (Cambridge, England), 51(59), 11848–11851. [Link]
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Dong, Y., & Wang, G. (2013). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Chemistry, an Asian journal, 8(3), 488–498. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]
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S. P. Anbarasan, M. Beller, Recent Advances in The Synthesis of Aryl Nitrile Compounds, Scribd. [Link]
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Dong, Y., & Wang, G. (2013). Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. Chemistry–An Asian Journal, 8(3), 488-498. [Link]
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Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized N-Containing Covalent Organic Framework. Journal of Synthetic Chemistry. [Link]
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Wang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(2), 405. [Link]
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Wang, C., et al. (2022). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications, 13(1), 5174. [Link]
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Morrill, C., Le Tadic-Biadatti, M. H., & Douglas, J. (2017). Data for "Deoxycyanamidation of Alcohols with N-Cyano-N-Phenyl-p-Methylbenzenesulfonamide (NCTS)". Cardiff University. [Link]
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Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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Infrared (IR) Spectroscopy Peaks for N-Cyano-N-methylbenzamide Validation: A Comparative Guide
Executive Summary & Strategic Context
In the development of bioisosteres and high-value intermediates, N-acyl cyanamides like N-Cyano-N-methylbenzamide (CAS: 13829-13-5) represent a critical structural motif. Often used as a precursor for heterocycle synthesis (e.g., quinazolinones) or as a pharmacophore itself, its validation requires precise differentiation from its starting materials, specifically N-methylbenzamide.
This guide provides an authoritative spectral fingerprinting protocol. Unlike standard nitriles, the N-cyano moiety exhibits unique vibrational coupling with the amide carbonyl, leading to diagnostic shifts that are frequently misinterpreted. This document outlines the specific IR markers required to certify the identity of N-Cyano-N-methylbenzamide and reject common impurities.
Spectral Fingerprinting: The Comparative Analysis
To validate N-Cyano-N-methylbenzamide, one must confirm the formation of the N-CN bond while verifying the consumption of the N-H bond found in the precursor.
The "Silent" vs. "Loud" Regions
The transformation from a secondary amide (N-methylbenzamide) to an N-acyl cyanamide involves the substitution of a proton for a nitrile group. This creates a binary "On/Off" signal pattern in the IR spectrum.
| Functional Group | Vibration Mode | N-Methylbenzamide (Precursor) | N-Cyano-N-methylbenzamide (Target) | Validation Status |
| Amide N-H | Stretching | 3300–3400 cm⁻¹ (Strong, Broad) | ABSENT | CRITICAL CHECK |
| Cyano (C≡N) | Stretching | ABSENT | 2220–2245 cm⁻¹ (Medium-Strong) | CONFIRMATORY |
| Carbonyl (C=O) | Amide I Stretch | 1630–1660 cm⁻¹ | 1680–1710 cm⁻¹ (Shifted) | DIAGNOSTIC |
| Methyl (C-H) | sp³ Stretch | 2900–3000 cm⁻¹ | 2900–3000 cm⁻¹ | Reference |
| Aromatic Ring | C=C Stretch | 1580–1600 cm⁻¹ | 1580–1600 cm⁻¹ | Reference |
Deep Dive: The Carbonyl Blue-Shift
A common error in validating this compound is expecting the Carbonyl (C=O) peak to remain stationary.
-
Mechanism: In the precursor (N-methylbenzamide), the nitrogen lone pair donates electron density into the carbonyl (resonance), weakening the C=O bond and lowering its frequency (~1650 cm⁻¹).
-
The Shift: In the target (N-Cyano-N-methylbenzamide), the strong electron-withdrawing nature of the cyano group competes for the nitrogen's lone pair. This reduces resonance donation to the carbonyl, effectively increasing the double-bond character of the C=O.
-
Result: The C=O peak shifts to a higher wavenumber (Blue-shift) , typically landing between 1680 and 1710 cm⁻¹.
The N-Cyano Anomaly
Standard alkyl nitriles (R-C≡N) absorb at 2240–2260 cm⁻¹. However, the N-cyano group attached to an electron-withdrawing acyl system often appears at a slightly lower frequency (2220–2240 cm⁻¹ ) and can exhibit broadening or splitting due to Fermi resonance with the amide modes.
Experimental Protocol: Synthesis & Validation Workflow
Safety Warning: This protocol involves Cyanogen Bromide (BrCN), a highly toxic volatile solid. All operations must be performed in a functioning fume hood with appropriate neutralizing agents (bleach) ready.
Synthesis (Brief Context for Validation)
-
Reaction: N-Methylbenzamide + NaH (base) + BrCN
N-Cyano-N-methylbenzamide. -
Critical Impurity: Unreacted N-methylbenzamide.
Validation Protocol Steps
-
Sample Preparation:
-
Technique: Attenuated Total Reflectance (ATR) is preferred for neat solids.
-
Alternative: KBr pellet (1-2 mg sample in 100 mg KBr). Ensure KBr is dry to avoid water interference in the 3300 cm⁻¹ region.
-
-
Baseline Correction:
-
Run a background scan (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O. Note: CO₂ peaks can interfere with the nitrile region if resolution is poor.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16.[1]
-
-
Data Interpretation (The Decision Matrix):
-
Step A (Purity Check): Zoom into 3200–3500 cm⁻¹. Is there a peak?
-
Yes: Incomplete reaction (Precursor present) or wet sample. REJECT .
-
No: Proceed to Step B.
-
-
Step B (Identity Check): Zoom into 2100–2300 cm⁻¹.
-
Peak at ~2230 cm⁻¹:CONFIRM Cyano group.
-
-
Step C (Electronic Environment): Check C=O region.[2][3][4]
-
Peak > 1680 cm⁻¹:CONFIRM N-acylation (Blue shift).
-
-
Visualizing the Validation Logic
The following diagram illustrates the logical flow for validating the product against its precursor using IR spectral data.
Caption: Decision tree for IR validation of N-Cyano-N-methylbenzamide, highlighting critical spectral checkpoints.
Troubleshooting & Common Pitfalls
The "Wet" Spectrum
-
Symptom: A broad hump in the 3300–3500 cm⁻¹ region despite pure product.
-
Cause: Hygroscopic KBr or wet solvent (e.g., chloroform/methanol residues).
-
Solution: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours. Use ATR to eliminate KBr moisture issues.
The "Split" Nitrile
-
Symptom: Two peaks in the 2200–2250 cm⁻¹ region.[5]
-
Cause: Fermi resonance or rotational isomerism (rotamers) of the amide bond.
-
Action: This is often intrinsic to N-acyl cyanamides and does not necessarily indicate impurity. Compare with the single sharp peak of a standard nitrile standard if available, but accept the split if the N-H region is clean.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954, N-Methylbenzamide. Retrieved October 26, 2023 from [Link]
-
National Institute of Standards and Technology (NIST). Benzamide, N-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023 from [Link]
-
Kossowska, D., et al. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules. The Journal of Chemical Physics. (Discusses the unique 2220-2243 cm⁻¹ range for N-cyanamides). Retrieved from [Link]
-
Liang, H., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions. Synlett. (Provides synthetic context for N-cyanation). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of N-Cyano-N-methylbenzamide
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper handling and disposal of specialized chemical reagents like N-Cyano-N-methylbenzamide are paramount. This guide moves beyond mere procedural lists to explain the chemical reasoning behind each step, empowering you to make informed safety decisions.
Part 1: Hazard Analysis and Core Chemical Profile
N-Cyano-N-methylbenzamide (C₉H₈N₂O) is an organic compound featuring two key functional groups: a benzamide moiety and a cyano (-C≡N) group attached to the amide nitrogen.[1][2] A comprehensive hazard assessment requires us to evaluate the risks associated with each part of the molecule.
-
The Cyano Moiety: This is the primary driver of acute toxicity. The cyano group is structurally related to inorganic cyanides. While organic nitriles can have varying toxicities, the potential for the release of hydrogen cyanide (HCN) gas under acidic conditions necessitates that this compound be handled with the same precautions as other cyanide-containing materials.[3] Early warning signs of cyanide exposure must be known by all personnel in the vicinity.[4]
-
The Benzamide Moiety: Benzamide and its derivatives can present their own set of hazards. Related compounds like N,N-Dimethylbenzamide are classified as harmful if swallowed and are known to cause skin and eye irritation.[5][6] Therefore, N-Cyano-N-methylbenzamide should be presumed to be a skin and eye irritant.
Based on this analysis, N-Cyano-N-methylbenzamide must be treated as a hazardous chemical waste with acute toxicity potential, skin and eye irritation properties, and the risk of releasing highly toxic gas if handled improperly.
| Hazard Class | Potential Manifestation | Primary Rationale | Source |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed. | Presence of the cyano functional group. | [7] |
| Gas Release | Release of toxic hydrogen cyanide (HCN) gas. | Contact with acids. | [3][8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Benzamide derivatives are known irritants. | [5][9] |
| Environmental Hazard | Potential for long-lasting harm to aquatic life. | Inferred from related aromatic compounds. | [5] |
Part 2: The Primary Disposal Pathway: Professional Waste Management
The most secure and universally mandated method for the disposal of N-Cyano-N-methylbenzamide is through a licensed environmental waste management contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [5]
-
Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE, including:
-
Chemical-resistant nitrile gloves
-
Safety goggles and a face shield
-
A laboratory coat[5]
-
-
Waste Collection: All waste containing N-Cyano-N-methylbenzamide, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated hazardous waste container.
-
Container Type: Use a chemically compatible container, such as glass or high-density polyethylene (HDPE), with a secure, vapor-tight lid.
-
Incompatibility Warning: Crucially, do not mix N-Cyano-N-methylbenzamide waste with acidic waste streams. [3][8] This can lead to the generation of deadly hydrogen cyanide gas. Store cyanide-containing waste separately from acids.[4]
-
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Cyano-N-methylbenzamide"
-
The associated hazards (e.g., "Acutely Toxic," "Irritant")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste facility. This area must be:
-
Well-ventilated
-
Away from heat and ignition sources
-
Clearly marked, with access restricted to authorized personnel[4]
-
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. They will manage the final disposal through their certified contractors, which typically involves high-temperature incineration.[5]
Part 3: In-Lab Chemical Deactivation (Advanced Protocol)
In certain situations, and only if permitted by your institution's safety policies and conducted by trained personnel, in-lab deactivation of small residual quantities may be an option. The primary goal is to destroy the toxic cyano group through chemical oxidation. The method of choice is alkaline hypochlorite oxidation, which converts the cyanide to the much less toxic cyanate ion.
Causality: The reaction must be performed under alkaline (basic) conditions (pH > 10). The hydroxide ions (OH⁻) prevent the protonation of any free cyanide ions (CN⁻) to form volatile and highly toxic hydrogen cyanide gas (HCN).
This procedure must be performed in a certified chemical fume hood.
-
Prepare the Reaction Vessel: In a suitably sized beaker or flask equipped with a magnetic stirrer, add the aqueous solution containing the N-Cyano-N-methylbenzamide waste.
-
Alkalinize the Solution: While stirring, slowly add a 10% sodium hydroxide (NaOH) solution until the pH of the waste solution is between 10 and 11. Use a pH meter for accurate measurement.
-
Add Oxidant: While continuing to stir vigorously, add a commercial sodium hypochlorite solution (laundry bleach, typically 5-6% NaOCl) or a 1 M calcium hypochlorite solution slowly. Add the hypochlorite in a 2:1 molar ratio to the estimated amount of cyanide.
-
Monitor the Reaction: The reaction can be exothermic. Control the rate of addition to keep the temperature below 50°C. Stir the mixture for at least 1-2 hours to ensure complete oxidation.
-
Test for Completion (Optional but Recommended): Use commercially available cyanide test strips to confirm the absence of free cyanide in the solution.
-
Final Disposal: Even after treatment, the resulting solution may contain chlorinated organic byproducts and should be collected as hazardous waste. Neutralize the excess hypochlorite with a reducing agent like sodium bisulfite, adjust the pH to neutral (pH 7), and transfer it to a labeled hazardous waste container for professional disposal.
Part 4: Emergency Procedures: Spills and Decontamination
Immediate and correct response to a spill is critical to prevent exposure.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if there is any doubt about the risks.
-
Don PPE: Before addressing the spill, don full PPE, including a lab coat, safety goggles, face shield, and double-layered nitrile gloves. For large spills, respiratory protection may be necessary.
-
Containment: For a solid spill, carefully dampen the material with a 50:50 solution of water and ethanol to prevent dust from becoming airborne.[10] Do not use acid. For a liquid spill, surround the area with an absorbent, non-combustible material (e.g., vermiculite or sand).
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., 1% sodium hydroxide solution), followed by a wipe with soap and water. All cleaning materials must be collected as hazardous waste.[5]
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek medical help.[6]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of N-Cyano-N-methylbenzamide waste.
Caption: Decision workflow for N-Cyano-N-methylbenzamide disposal.
References
-
N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 . PubChem - National Institutes of Health. [Link]
-
Cyanides and nitriles, use and disposal . The University of Edinburgh. [Link]
-
How to dispose of cyanide . Quora. [Link]
-
SAFETY DATA SHEET: N,N-Dimethylbenzamide . Chem Service. [Link]
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL . Kamat Lab, University of Notre Dame. [Link]
-
Cyanide - OHSA . Occupational Health and Safety Agency for Healthcare in BC. [Link]
Sources
- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 36268-62-9: Benzamide,4-cyano-N-methyl- | CymitQuimica [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. stemcell.com [stemcell.com]
- 8. kamatlab.com [kamatlab.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Guide to the Safe Handling of N-Cyano-N-methylbenzamide
As a Senior Application Scientist, it is my priority to ensure that researchers and drug development professionals can work safely and effectively with specialized chemical reagents. This guide provides essential safety and logistical information for handling N-Cyano-N-methylbenzamide, a compound that, while valuable in research, requires careful management due to its chemical structure. The presence of both a cyano and a benzamide functional group necessitates a cautious approach, drawing on best practices for handling both classes of compounds.
Hazard Assessment and Engineering Controls: The First Line of Defense
Given the potential for N-Cyano-N-methylbenzamide to release hydrogen cyanide gas, particularly in the presence of acids, all handling procedures must be conducted in a certified laboratory chemical fume hood.[2] This engineering control is critical to prevent inhalation exposure. The work area should be clearly designated for handling this compound, with warning signs indicating the potential hazards.[2]
It is also crucial to maintain adequate ventilation in the laboratory and ensure that a calibrated and functioning hydrogen cyanide gas detector is in place, especially when working with larger quantities or for prolonged periods.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is essential when handling N-Cyano-N-methylbenzamide. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Transferring (Solid) | - Full-face respirator with a combination cartridge for organic vapors and particulates (P100) - Chemical-resistant gloves (double gloving with nitrile gloves is recommended)[2] - Chemical splash goggles and a face shield[2][3] - Lab coat or chemical-resistant suit[3][4] - Closed-toe shoes |
| Preparing Solutions and Reactions | - Full-face respirator with a combination cartridge for organic vapors and particulates (P100) - Chemical-resistant gloves (double gloving with nitrile gloves is recommended)[2] - Chemical splash goggles and a face shield[2][3] - Lab coat or chemical-resistant suit[3][4] - Closed-toe shoes |
| Work-up and Purification | - Full-face respirator with a combination cartridge for organic vapors and particulates (P100) - Chemical-resistant gloves (double gloving with nitrile gloves is recommended)[2] - Chemical splash goggles and a face shield[2][3] - Lab coat or chemical-resistant suit[3][4] - Closed-toe shoes |
| Waste Disposal | - Full-face respirator with a combination cartridge for organic vapors and particulates (P100) - Chemical-resistant gloves (double gloving with nitrile gloves is recommended)[2] - Chemical splash goggles and a face shield[2][3] - Lab coat or chemical-resistant suit[3][4] - Closed-toe shoes |
Justification for PPE Selection:
-
Respiratory Protection: The cyano group presents a risk of forming highly toxic hydrogen cyanide gas. A full-face respirator provides both respiratory and eye protection.
-
Hand Protection: Double gloving with nitrile gloves provides a robust barrier against dermal absorption, which is a potential route of exposure for cyanide compounds.[2]
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and accidental contact with the eyes.[2][3]
-
Body Protection: A lab coat or chemical-resistant suit protects the skin from contamination.[3][4]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for N-Cyano-N-methylbenzamide
Safe Handling and Emergency Procedures
Handling:
-
Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to minimize contamination.
-
Solution Preparation: Add the solid to the solvent slowly while stirring in the fume hood. Avoid creating dust.
-
Reactions: Conduct all reactions in a fume hood. Be aware of incompatible materials, especially strong acids, which can react to produce hydrogen cyanide gas.[2]
-
Storage: Store N-Cyano-N-methylbenzamide in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[3] The container should be tightly sealed and clearly labeled.
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and alert your supervisor and safety officer. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[4] Do not use water to clean up the spill, as it may react with the compound.[4]
-
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Waste Disposal Plan
All waste containing N-Cyano-N-methylbenzamide, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all N-Cyano-N-methylbenzamide waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Neutralization (if applicable and permitted by your institution's safety protocols): For residual solutions, a cautious neutralization process with a suitable reagent may be possible. However, this should only be performed by trained personnel following a validated standard operating procedure.
-
Labeling: Ensure the waste container is labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[5]
By adhering to these guidelines, you can work confidently and safely with N-Cyano-N-methylbenzamide, minimizing risks to yourself, your colleagues, and the environment.
References
-
911Metallurgist. (2018, January 18). Cyanide Safety. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]
-
PubChem. N-Cyano-N-methylbenzamide. Retrieved from [Link]
-
Capot Chemical. (2019, October 23). MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. Retrieved from [Link]
Sources
- 1. N-Cyano-N-methylbenzamide | C9H8N2O | CID 20261950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 5. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
